3-(Dimethylamino)cyclobutane-1-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(dimethylamino)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8(2)6-3-5(4-6)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVCMRHXYLTQJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(Dimethylamino)cyclobutane-1-carboxylic Acid: Properties, Synthesis, and Applications
Executive Summary
3-(Dimethylamino)cyclobutane-1-carboxylic acid is a non-proteinogenic, cyclic amino acid that has garnered significant interest in medicinal chemistry and drug development. Its defining feature is a rigid cyclobutane scaffold, which imparts a high degree of conformational constraint. This rigidity can enhance metabolic stability and improve binding specificity to biological targets when incorporated into larger molecules.[1] This guide provides a comprehensive overview of the core chemical properties, stereoisomerism, synthetic routes, spectroscopic characteristics, and applications of this versatile building block. The discussion is tailored for researchers and scientists engaged in small molecule drug discovery, offering both foundational knowledge and practical insights.
Molecular Identification and Structure
The fundamental structure consists of a cyclobutane ring substituted with a carboxylic acid group at position 1 and a dimethylamino group at position 3. This arrangement gives rise to stereoisomerism, a critical consideration for its application in chiral biological systems.
Core Structure and Stereoisomerism
The relative orientation of the two functional groups defines two distinct diastereomers: cis and trans. In the cis isomer, the dimethylamino and carboxylic acid groups reside on the same face of the cyclobutane ring, whereas in the trans isomer, they are on opposite faces. Each of these diastereomers can also exist as a pair of enantiomers.
Caption: 2D representation of cis and trans isomers.
Physicochemical Properties
The key physicochemical data for this compound and its common stereoisomers are summarized below. These properties are fundamental for experimental design, including reaction setup, purification, and formulation.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₃NO₂ | [1][2][3][4] |
| Molecular Weight | 143.18 g/mol | [1][2] |
| Physical Form | Solid | [5] |
| CAS Number (Mixture) | 1628252-12-9 | [1][3][5] |
| CAS Number (cis) | 1932424-09-3 | [2][3][6] |
| CAS Number (trans) | 1932413-20-1 | [4] |
| Topological Polar Surface Area (TPSA) | 40.54 Ų (cis) | [2] |
| LogP (Predicted) | 0.4112 (cis) | [2] |
| Hydrogen Bond Donors | 1 (cis) | [2] |
| Hydrogen Bond Acceptors | 2 (cis) | [2] |
Chemical Properties and Reactivity
The molecule's chemical behavior is dictated by the interplay between its three key structural components: the tertiary amine, the carboxylic acid, and the cyclobutane ring.
Caption: Influence of functional groups on chemical properties.
Amphoteric Nature: Acidity and Basicity
As an amino acid, this compound is amphoteric.
-
Basicity : The tertiary dimethylamino group is a proton acceptor, imparting a basic character with a predicted pKa in the range of 8-10.[1] This allows for the formation of acid addition salts, such as hydrochlorides, which often exhibit improved solubility and crystallinity.
-
Acidity : The carboxylic acid group is a proton donor, enabling the formation of carboxylate salts with bases. In physiological conditions, the molecule likely exists as a zwitterion.
Role of the Cyclobutane Scaffold: Rigidity and Metabolic Stability
The four-membered cyclobutane ring is the most influential feature from a medicinal chemistry perspective. Unlike flexible aliphatic chains, the ring's fixed structure reduces the number of accessible conformations. This pre-organization can lead to a lower entropic penalty upon binding to a protein target, potentially increasing binding affinity. Furthermore, the cyclic structure often confers enhanced stability against metabolic degradation compared to linear analogues.[1]
Synthesis and Manufacturing
While various synthetic routes are possible, a common and efficient strategy involves the reductive amination of a ketone precursor. This approach allows for the stereocontrolled introduction of the amino group.
Synthetic Workflow: Reductive Amination
A plausible and widely applicable synthesis starts from the key intermediate, 3-oxocyclobutane-1-carboxylic acid.[1] This precursor can be prepared via several methods, including the cyclization of malonate derivatives with 1,3-dihalopropanes or related synthons.[7] The subsequent reaction with dimethylamine under reductive conditions yields the target compound.
Caption: Workflow for synthesis via reductive amination.
Detailed Experimental Protocol
Objective: To synthesize this compound from 3-oxocyclobutane-1-carboxylic acid.
Materials:
-
3-Oxocyclobutane-1-carboxylic acid (1.0 eq)
-
Dimethylamine solution (2.0 M in THF, 1.5 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-oxocyclobutane-1-carboxylic acid (1.0 eq) and the solvent (DCM or DCE).
-
Amine Addition: Add the dimethylamine solution (1.5 eq) to the flask, followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate iminium ion.
-
Reduction: Cool the reaction mixture in an ice bath (0 °C). Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Purification (Zwitterion Isolation): Combine the organic layers and wash with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can often be purified by adjusting the pH of an aqueous solution to its isoelectric point to precipitate the zwitterionic product, or by using ion-exchange chromatography.
Spectroscopic Analysis (Expected Characteristics)
While specific spectra should be acquired for each batch, the expected characteristics based on the molecule's functional groups are as follows.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by features of the carboxylic acid and the zwitterionic nature of the molecule. Key signals include a very broad O-H stretching absorption from 2500-3300 cm⁻¹, overlapping with C-H stretches.[8] A strong carbonyl (C=O) stretch should appear around 1710 cm⁻¹.[8][9] Additional peaks corresponding to C-N stretching and, if protonated, N-H bending would also be present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show complex multiplets for the cyclobutane ring protons. The two methyl groups on the nitrogen will appear as a sharp singlet. The proton alpha to the carboxylic acid will be deshielded, appearing around 2.5-3.0 ppm.[8] The acidic proton of the carboxyl group will be a broad singlet at a high chemical shift (>10 ppm), though it may be exchanged in protic solvents.
-
¹³C NMR: The carbonyl carbon will be highly deshielded (>170 ppm). Signals for the cyclobutane carbons and the two equivalent methyl carbons (around 40-50 ppm) will also be present.
-
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in positive mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 144.1.
Applications in Research and Drug Development
The primary value of this compound lies in its use as a constrained building block for creating structurally novel and potent bioactive molecules.
Constrained Scaffolds in Medicinal Chemistry
The rigid cyclobutane core serves as a bioisostere for more flexible moieties, helping to lock a molecule into a bioactive conformation. This strategy is employed to enhance selectivity, improve affinity, and increase metabolic stability.[1]
Potential as a Substrate for Amino Acid Transporters
Research on related cyclic amino acids has shown that they can be recognized by cellular transport systems, such as L-type amino acid transporters (LATs), which are often overexpressed in cancer cells. This suggests that derivatives of this compound could be explored for targeted drug delivery into tumors, potentially increasing the efficacy of conjugated therapeutics while minimizing systemic toxicity.[1]
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care in a well-ventilated area, using personal protective equipment (PPE).
| Hazard Category | GHS Pictogram | Hazard Statements | Precautionary Statements |
| Acute Toxicity / Irritation | GHS07 (Exclamation Mark) | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Data sourced from a supplier Safety Data Sheet and may vary.[5]
References
- This compound | 1628252-12-9 | Benchchem. (URL: )
- 1932424-09-3 | (1S,3s)-3-(dimethylamino)cyclobutane-1-carboxylic acid | ChemScene. (URL: )
- cis-3-(dimethylamino)cyclobutane-1-carboxylic acid, min 97%, 1 gram - CP Lab Safety. (URL: )
- trans-3-(dimethylamino)cyclobutane-1-carboxylic acid 97% | CAS: 1932413-20-1. (URL: )
- 1932424-09-3 | cis-3-(dimethylamino)cyclobutane-1-carboxylic acid - Key Organics. (URL: )
- 3-(Dimethylamino)cyclobutanecarboxylic acid | 1628252-12-9 - Sigma-Aldrich. (URL: )
- trans-(1R,3r)-3-(Dimethylamino)cyclobutane-1-carboxylic acid (hydrochloride) | 2230913-68-3 - AK Scientific. (URL: )
- Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - CN101555205B. (URL: )
-
Spectroscopy of Carboxylic Acids - Chemistry LibreTexts. (URL: [Link])
-
The C=O Bond, Part III: Carboxylic Acids - Spectroscopy Online. (URL: [Link])
Sources
- 1. This compound | 1628252-12-9 | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. calpaclab.com [calpaclab.com]
- 4. trans-3-(dimethylamino)cyclobutane-1-carboxylic acid 97% | CAS: 1932413-20-1 | AChemBlock [achemblock.com]
- 5. 3-(Dimethylamino)cyclobutanecarboxylic acid | 1628252-12-9 [sigmaaldrich.com]
- 6. keyorganics.net [keyorganics.net]
- 7. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
An In-Depth Technical Guide to 3-(Dimethylamino)cyclobutane-1-carboxylic Acid: Synthesis, Stereochemistry, and Applications in Medicinal Chemistry
Introduction: The Emergence of Substituted Cyclobutanes in Drug Discovery
In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Among these, strained ring systems, particularly cyclobutanes, have garnered significant attention. Their rigid, puckered conformations provide a unique structural framework that can enhance binding affinity to biological targets and improve metabolic stability when compared to more flexible acyclic or larger ring systems. This guide focuses on a particularly valuable building block: 3-(dimethylamino)cyclobutane-1-carboxylic acid. We will delve into its chemical identity, stereospecific synthesis, and its emerging role as a key structural motif in the development of next-generation therapeutics, with a specific focus on Janus kinase (JAK) inhibitors.
Chemical Identity and Physicochemical Properties
This compound is a non-proteinogenic amino acid characterized by a four-membered carbocyclic ring substituted with a dimethylamino group and a carboxylic acid. The presence of two substituents on the cyclobutane ring gives rise to cis and trans diastereomers, each with distinct spatial orientations and, consequently, different biological activities and physicochemical properties.
The accurate identification of these isomers is critical. The Chemical Abstracts Service (CAS) has assigned unique registry numbers to the different forms of this compound, which are essential for researchers and chemists for unambiguous identification and sourcing.
| Compound Name | CAS Number | Stereochemistry | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound (unspecified) | 1628252-12-9 | Mixture of isomers or unspecified | C₇H₁₃NO₂ | 143.18 |
| (cis)-3-(Dimethylamino)cyclobutane-1-carboxylic acid | 1932424-09-3 | cis isomer | C₇H₁₃NO₂ | 143.19 |
| (trans)-3-(Dimethylamino)cyclobutane-1-carboxylic acid | 1932413-20-1 | trans isomer | C₇H₁₃NO₂ | 143.19 |
| cis-3-(Dimethylamino)cyclobutane-1-carboxylic acid hydrochloride | 2230913-72-9 | cis isomer, hydrochloride salt | C₇H₁₄ClNO₂ | 179.64 |
Table 1: CAS Numbers and basic properties of this compound and its common isomers and salt.
The dimethylamino group imparts basicity to the molecule, while the carboxylic acid provides an acidic handle. This amphoteric nature, combined with the conformational rigidity of the cyclobutane ring, makes it an attractive building block for introducing specific vectors for interaction with biological targets.
Stereoselective Synthesis: A Gateway to Functionalized Cyclobutanes
The synthesis of stereochemically pure cis- and trans-3-(dimethylamino)cyclobutane-1-carboxylic acid is a key challenge and a critical step in its application. The most common and efficient strategy involves the reductive amination of a key intermediate, 3-oxocyclobutane-1-carboxylic acid. The stereochemical outcome of this reaction can be controlled by the choice of reducing agent and reaction conditions.
Synthesis of the Key Intermediate: 3-Oxocyclobutane-1-carboxylic Acid
The synthesis of 3-oxocyclobutane-1-carboxylic acid (CAS 23761-23-1) is the foundational step. Several routes have been reported, often starting from readily available and inexpensive materials. A common approach involves the reaction of acetone with bromine and malononitrile, followed by cyclization and hydrolysis. This multi-step process provides the necessary cyclobutanone core functionalized with a carboxylic acid.
Experimental Protocol: Synthesis of 3-Oxocyclobutane-1-carboxylic Acid
This protocol is a generalized representation based on established literature methods.
Step 1: Synthesis of 1,3-dibromoacetone In a well-ventilated fume hood, acetone is treated with bromine in a suitable solvent such as ethanol at room temperature. The reaction is typically stirred for 10-16 hours. Evaporation of the solvent and excess reagents yields 1,3-dibromoacetone.
Step 2: Synthesis of 3,3-dicyanocyclobutanone 1,3-dibromoacetone is reacted with malononitrile in a solvent like N,N-dimethylformamide (DMF) in the presence of a base (e.g., potassium carbonate) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide). The reaction mixture is heated to 60-90°C for 16-24 hours. After workup and purification, 3,3-dicyanocyclobutanone is obtained.
Step 3: Hydrolysis to 3-Oxocyclobutane-1-carboxylic Acid The 3,3-dicyanocyclobutanone is then subjected to acidic hydrolysis, typically using a strong acid like hydrochloric acid, at elevated temperatures. This step hydrolyzes the nitrile groups and facilitates decarboxylation to afford the final product, 3-oxocyclobutane-1-carboxylic acid.
Stereoselective Reductive Amination
With the key keto-acid in hand, the introduction of the dimethylamino group is achieved through reductive amination. The stereoselectivity of this reaction is of paramount importance.
Workflow for Stereoselective Reductive Amination:
Caption: Stereoselective synthesis of cis and trans isomers.
The stereochemical outcome is dictated by the direction of hydride attack on the intermediate iminium ion or enamine. The use of bulky reducing agents, such as sodium triacetoxyborohydride (NaBH(OAc)₃), often favors the formation of the cis isomer through axial attack on the less hindered face of the cyclobutane ring. Conversely, less sterically demanding reducing agents or catalytic hydrogenation may lead to a higher proportion of the trans isomer. The precise ratio of diastereomers is highly dependent on the specific reaction conditions, including solvent, temperature, and the presence of additives.
Spectroscopic Characterization
Unambiguous characterization of the cis and trans isomers is crucial and is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The spatial relationship between the protons on the cyclobutane ring results in distinct coupling constants and chemical shifts in the ¹H NMR spectra. Similarly, the symmetry of the molecules leads to characteristic signals in the ¹³C NMR spectra. While complete, publicly available, and fully assigned spectra for both isomers are not readily found in a single source, the following represents a generalized expectation of the key differentiating features.
Expected ¹H NMR Spectral Features:
-
Cis Isomer: Due to the symmetry of the molecule, the protons on the cyclobutane ring are expected to show more complex splitting patterns. The relative orientation of the substituents will influence the chemical shifts of the methine protons at C1 and C3.
-
Trans Isomer: The higher symmetry of the trans isomer may lead to simpler splitting patterns for the cyclobutane protons compared to the cis isomer.
Expected ¹³C NMR Spectral Features:
The chemical shifts of the carbon atoms in the cyclobutane ring will differ between the cis and trans isomers due to the different steric environments. These differences, though potentially small, are diagnostic for distinguishing the two diastereomers.
Applications in Drug Development: The Case of JAK Inhibitors
The unique structural features of this compound and its derivatives have made them attractive building blocks in the design of bioactive molecules. A prominent area of application is in the development of Janus kinase (JAK) inhibitors, a class of drugs that are effective in treating autoimmune diseases such as rheumatoid arthritis and certain cancers.
While a comprehensive survey of all drugs containing this moiety is beyond the scope of this guide, a notable example is found in the patent literature for novel JAK inhibitors. Several patents describe azetidine and cyclobutane derivatives as potent JAK inhibitors.[1] For instance, compounds incorporating a substituted cyclobutane ring have been synthesized and evaluated for their ability to modulate JAK activity. The cyclobutane core serves to orient the pharmacophoric elements in a precise three-dimensional arrangement, which is critical for potent and selective inhibition of the target kinase.
Logical Framework for Incorporating the Cyclobutane Moiety in JAK Inhibitors:
Caption: Role of the cyclobutane moiety in JAK inhibitor design.
The carboxylic acid functionality of this compound provides a convenient handle for covalent attachment to the core scaffold of a drug molecule, often through an amide bond. The dimethylamino group can then serve as a key interaction point with the target protein, for instance, by forming hydrogen bonds or salt bridges. The rigid cyclobutane ring positions these two functional groups in a well-defined spatial relationship, which can be optimized for maximal binding affinity and selectivity.
Conclusion and Future Outlook
This compound represents a valuable and increasingly utilized building block in contemporary drug discovery. Its stereochemically well-defined structure provides a rigid scaffold for the precise positioning of key pharmacophoric features. The synthetic routes to its cis and trans isomers, primarily through the stereoselective reductive amination of 3-oxocyclobutane-1-carboxylic acid, are becoming more established, enabling its wider application. As demonstrated by its incorporation into novel JAK inhibitor designs, this unique amino acid offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates, leading to improved potency, selectivity, and pharmacokinetic profiles. The continued exploration of substituted cyclobutanes in drug design is expected to yield a new generation of innovative therapeutics for a wide range of diseases.
References
- Various chemical suppliers and d
- Rodgers, J. D., & Shepard, S. (2012). Azetidine and cyclobutane derivatives as JAK inhibitors. U.S. Patent No. 8,158,616. Washington, DC: U.S.
Sources
An In-Depth Technical Guide to the Stereoisomers of 3-(Dimethylamino)cyclobutane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Stereoisomerism in Cyclobutane Scaffolds
The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint on appended pharmacophoric groups, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. Within this structural class, 3-(dimethylamino)cyclobutane-1-carboxylic acid presents a fascinating case study in the critical role of stereochemistry in molecular design and function. The spatial arrangement of the dimethylamino and carboxylic acid groups gives rise to a set of distinct stereoisomers, each with its own unique topology and potential biological activity. This guide provides a comprehensive technical overview of the synthesis, separation, and characterization of these stereoisomers, offering field-proven insights for researchers engaged in the discovery and development of novel therapeutics.
The Stereochemical Landscape of this compound
The structure of this compound contains two stereocenters, leading to the possibility of four stereoisomers. These can be categorized into two pairs of enantiomers, which are diastereomers of each other: the cis and trans isomers.
-
Cis Isomer: In the cis configuration, the dimethylamino and carboxylic acid groups reside on the same face of the cyclobutane ring. This arrangement results in a specific spatial orientation that can influence intramolecular interactions and binding to biological targets. The cis isomer exists as a pair of enantiomers: (1R,3R)-3-(dimethylamino)cyclobutane-1-carboxylic acid and (1S,3S)-3-(dimethylamino)cyclobutane-1-carboxylic acid.
-
Trans Isomer: In the trans configuration, the dimethylamino and carboxylic acid groups are on opposite faces of the cyclobutane ring. This leads to a more extended conformation compared to the cis isomer. The trans isomer also exists as a pair of enantiomers: (1R,3S)-3-(dimethylamino)cyclobutane-1-carboxylic acid and (1S,3R)-3-(dimethylamino)cyclobutane-1-carboxylic acid.
The distinct three-dimensional arrangements of these isomers are of paramount importance in drug design, as biological macromolecules such as enzymes and receptors are chiral and will interact differently with each stereoisomer.
Synthetic Strategies: Accessing the Stereoisomeric Manifold
A robust synthetic strategy is essential for accessing the individual stereoisomers of this compound. A common and effective approach commences with the commercially available starting material, 3-oxocyclobutanecarboxylic acid. This pathway allows for the stereocontrolled introduction of the amine functionality.
A plausible and efficient method for the synthesis is reductive amination.[1][2] This well-established transformation involves the reaction of a ketone with an amine in the presence of a reducing agent.
Synthesis of the Racemic Cis and Trans Isomers
A general, non-stereoselective synthesis will typically yield a mixture of the cis and trans diastereomers.
Experimental Protocol: Reductive Amination of 3-Oxocyclobutanecarboxylic Acid
-
Reaction Setup: In a round-bottom flask, dissolve 3-oxocyclobutanecarboxylic acid (1 equivalent) in a suitable solvent such as methanol or dichloromethane.
-
Amine Addition: Add dimethylamine (a solution in a solvent like THF or as a gas) in a slight excess (1.1-1.5 equivalents).
-
Formation of the Imine/Enamine Intermediate: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion or enamine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise. The choice of reducing agent can influence the diastereoselectivity of the reaction.
-
Quenching and Work-up: After the reaction is complete (monitored by TLC or LC-MS), carefully quench the reaction with water or a dilute acid. Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
This procedure will afford a mixture of cis- and trans-3-(dimethylamino)cyclobutane-1-carboxylic acid. The ratio of the diastereomers will depend on the specific reaction conditions, particularly the reducing agent and solvent used.
Separation of the Diastereomers: Isolating the Cis and Trans Isomers
The separation of the cis and trans diastereomers is a critical step in obtaining stereochemically pure compounds. Several techniques can be employed, with fractional crystallization being a classical and often effective method.[3]
Methodology: Separation by Fractional Crystallization
The principle behind fractional crystallization lies in the different solubilities of the cis and trans isomers in a particular solvent system.
-
Solvent Screening: A systematic screening of various solvents and solvent mixtures is necessary to identify a system where one diastereomer is significantly less soluble than the other.
-
Crystallization: Dissolve the mixture of cis and trans isomers in a minimum amount of the chosen hot solvent.
-
Cooling and Isolation: Slowly cool the solution to allow for the selective crystallization of the less soluble isomer. The crystals are then isolated by filtration.
-
Purification: The purity of the isolated isomer should be assessed by analytical techniques such as NMR or HPLC. The mother liquor, enriched in the more soluble isomer, can be concentrated and subjected to further crystallization steps to isolate the second diastereomer.
Alternatively, chromatographic methods such as column chromatography on silica gel can be employed for the separation of the diastereomers, although this may be more challenging for highly polar compounds like amino acids.
Chiral Resolution: Accessing the Enantiomerically Pure Isomers
Once the cis and trans diastereomers are separated, the next crucial step is the resolution of the enantiomeric pairs. This can be achieved through several methods, with diastereomeric salt formation and chiral chromatography being the most common.[4][5]
Diastereomeric Salt Formation
This classical resolution technique involves reacting the racemic carboxylic acid with a chiral resolving agent, which is typically a chiral amine or alcohol, to form a pair of diastereomeric salts.[6] These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Experimental Workflow: Chiral Resolution via Diastereomeric Salt Formation
Sources
- 1. A practical catalytic reductive amination of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ijpbs.com [ijpbs.com]
- 4. pharmtech.com [pharmtech.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. jetir.org [jetir.org]
A Comprehensive Technical Guide to the Synthesis of 3-(Dimethylamino)cyclobutane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
3-(Dimethylamino)cyclobutane-1-carboxylic acid is a valuable building block in medicinal chemistry, prized for its rigid cyclobutane scaffold that can impart favorable pharmacokinetic properties to drug candidates. This guide provides an in-depth exploration of the prevalent and scientifically robust synthetic pathways to this compound. We will dissect two primary routes, commencing with accessible starting materials and culminating in the target molecule. The discussion will emphasize the chemical rationale behind procedural choices, detailed experimental protocols, and an analysis of the stereochemical outcomes. This document is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis of novel chemical entities for drug discovery and development.
Introduction: The Significance of the Cyclobutane Motif in Medicinal Chemistry
The cyclobutane ring, a four-membered carbocycle, has emerged as a desirable structural motif in modern drug design. Its constrained nature introduces a degree of conformational rigidity that can enhance binding affinity to biological targets and improve metabolic stability compared to more flexible acyclic analogues. The incorporation of a dimethylamino group and a carboxylic acid function at the 1 and 3 positions, respectively, provides key handles for further chemical elaboration and for modulating the physicochemical properties, such as solubility and basicity, of a lead compound. Consequently, this compound serves as a critical starting point for the synthesis of a diverse array of complex molecules with therapeutic potential.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic analysis of this compound points to a key disconnection at the carbon-nitrogen bond. This suggests that the dimethylamino group can be introduced via the reductive amination of a ketone precursor. This key intermediate is 3-oxocyclobutane-1-carboxylic acid, a versatile and accessible building block. The synthesis of this keto-acid, in turn, can be approached from several different starting materials. This guide will focus on two well-documented and scalable methods for the preparation of this crucial intermediate.
Caption: Retrosynthetic approach to the target molecule.
Synthesis Pathway 1: From 1,3-Dichloroacetone
This pathway offers a reliable route to the key intermediate, 3-oxocyclobutane-1-carboxylic acid, starting from the readily available 1,3-dichloroacetone. The overall strategy involves the protection of the ketone, a cyclization reaction with a malonic ester, and subsequent hydrolysis and decarboxylation.[1][2]
Mechanistic Rationale
The initial step involves the protection of the ketone functionality of 1,3-dichloroacetone as a ketal, typically using ethylene glycol. This is crucial to prevent self-condensation and other side reactions under the basic conditions of the subsequent cyclization step. The protected dichloride then undergoes a double nucleophilic substitution with a dialkyl malonate (e.g., diisopropyl malonate) in the presence of a strong base like sodium hydride to form a spirocyclic intermediate. The final step is an acid-catalyzed hydrolysis of both the ketal and the ester groups, followed by decarboxylation of the resulting gem-dicarboxylic acid to yield 3-oxocyclobutane-1-carboxylic acid.
Caption: Overview of Synthesis Pathway 1.
Experimental Protocol: Synthesis of 3-Oxocyclobutane-1-carboxylic Acid
Step 1: Synthesis of 2,2-Bis(chloromethyl)-1,3-dioxolane [2]
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,3-dichloroacetone (1 eq.), ethylene glycol (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation.
Step 2: Synthesis of Spiro[3.4]octane-2,2-dicarboxylic acid diisopropyl ester [2]
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of sodium hydride (2.4 eq.) in anhydrous DMF.
-
Cool the suspension in an ice bath and add diisopropyl malonate (1.03 eq.) dropwise, maintaining the temperature below 70°C.
-
After the addition is complete, add 2,2-bis(chloromethyl)-1,3-dioxolane (1 eq.) and heat the reaction mixture to 80°C for 40 hours.
-
Cool the reaction to room temperature and quench with a saturated ammonium chloride solution.
-
Extract the aqueous layer with hexane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude spirocyclic ester.
Step 3: Synthesis of 3-Oxocyclobutane-1-carboxylic Acid [2]
-
To the crude spirocyclic ester from the previous step, add a 20% aqueous solution of hydrochloric acid.
-
Heat the mixture to 100°C and stir vigorously for 50-55 hours.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble material.
-
Extract the filtrate with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by crystallization.
Synthesis Pathway 2: From Acetone and Bromine
An alternative and efficient route to 3-oxocyclobutane-1-carboxylic acid begins with the bromination of acetone to form 1,3-dibromoacetone. This is followed by a cyclization with malononitrile and subsequent hydrolysis.[1]
Mechanistic Rationale
The synthesis commences with the alpha,alpha'-dibromination of acetone. The resulting 1,3-dibromoacetone serves as a bis-electrophile for a cyclization reaction with malononitrile in the presence of a base and a phase-transfer catalyst, which facilitates the reaction between the aqueous and organic phases. This forms 3,3-dicyanocyclobutanone. The final step involves the acidic hydrolysis of the two nitrile groups to carboxylic acids, followed by in-situ decarboxylation of the unstable gem-dicarboxylic acid to afford the desired 3-oxocyclobutane-1-carboxylic acid.
Caption: Overview of Synthesis Pathway 2.
Experimental Protocol: Synthesis of 3-Oxocyclobutane-1-carboxylic Acid
Step 1: Synthesis of 1,3-Dibromoacetone
-
In a flask, dissolve acetone (1 eq.) in ethanol at room temperature.
-
Slowly add bromine (2 eq.) to the solution while stirring.
-
Continue stirring at room temperature for 10-16 hours.
-
Remove the ethanol, excess acetone, and the generated hydrogen bromide by distillation.
Step 2: Synthesis of 3,3-Dicyanocyclobutanone
-
To a mixture of 1,3-dibromoacetone (1 eq.) and malononitrile (1 eq.) in DMF, add potassium carbonate (2-3 eq.) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).
-
Heat the mixture to 60-90°C and stir for 16-24 hours.
-
After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
Step 3: Synthesis of 3-Oxocyclobutane-1-carboxylic Acid
-
Suspend the crude 3,3-dicyanocyclobutanone in 6M hydrochloric acid.
-
Heat the mixture to reflux (around 90°C) for 24 hours.
-
After the reaction is complete, evaporate the mixture to dryness.
-
Take up the residue in toluene and wash with water.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate to obtain the crude 3-oxocyclobutane-1-carboxylic acid.
-
Purify by recrystallization from a suitable solvent such as methyl tertiary butyl ether.
Final Step: Reductive Amination to this compound
The conversion of 3-oxocyclobutane-1-carboxylic acid to the final product is achieved through reductive amination. This is a one-pot reaction where the ketone reacts with dimethylamine to form an intermediate iminium ion, which is then reduced in situ by a selective reducing agent.
Choice of Reducing Agent and Stereochemical Considerations
Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mildness and selectivity for reducing iminium ions in the presence of ketones.[3] It is less toxic than sodium cyanoborohydride and generally provides higher yields.
The stereochemical outcome of the reduction of 3-substituted cyclobutanones is a critical consideration. Studies have shown that the hydride reduction of such systems is highly selective for the formation of the cis alcohol, with selectivities often exceeding 90%.[4][5][6] This preference is attributed to torsional strain, which favors the anti-facial attack of the hydride reagent.[4][6] By analogy, the reductive amination is also expected to proceed with a high degree of cis-selectivity, yielding predominantly cis-3-(dimethylamino)cyclobutane-1-carboxylic acid.[7]
Caption: Final reductive amination step.
Experimental Protocol: Synthesis of cis-3-(Dimethylamino)cyclobutane-1-carboxylic Acid
-
Dissolve 3-oxocyclobutane-1-carboxylic acid (1 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Add a solution of dimethylamine (2M in THF, 1.5 eq.) to the mixture.
-
Add a catalytic amount of acetic acid to facilitate the formation of the iminium ion.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture, controlling any effervescence.
-
Continue to stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or by ion-exchange chromatography.
Data Summary
| Step | Starting Material(s) | Key Reagents | Typical Yield |
| Pathway 1 | |||
| Ketal Protection | 1,3-Dichloroacetone, Ethylene Glycol | p-Toluenesulfonic acid, Toluene | >85% |
| Cyclization | 2,2-Bis(chloromethyl)-1,3-dioxolane, Diisopropyl malonate | Sodium hydride, DMF | ~60-70% |
| Hydrolysis & Decarboxylation | Spirocyclic diester | Hydrochloric acid (20%) | ~85-90% |
| Pathway 2 | |||
| Bromination | Acetone, Bromine | Ethanol | High |
| Cyclization | 1,3-Dibromoacetone, Malononitrile | Potassium carbonate, TBAB, DMF | Moderate |
| Hydrolysis & Decarboxylation | 3,3-Dicyanocyclobutanone | Hydrochloric acid (6M) | >90% |
| Final Step | |||
| Reductive Amination | 3-Oxocyclobutane-1-carboxylic acid, Dimethylamine | Sodium triacetoxyborohydride, Acetic acid, DCE/THF | ~70-80% |
Conclusion
The synthesis of this compound is readily achievable through a multi-step sequence starting from common laboratory reagents. The key to a successful synthesis lies in the efficient preparation of the 3-oxocyclobutane-1-carboxylic acid intermediate, for which two robust pathways have been detailed. The final reductive amination step, utilizing sodium triacetoxyborohydride, proceeds with high anticipated cis-diastereoselectivity, providing a direct route to the desired isomer. This guide provides the necessary theoretical framework and practical protocols to enable researchers to confidently synthesize this important building block for application in their drug discovery programs.
References
-
Van der Eycken, J., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry. Available at: [Link]
-
PubMed. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Available at: [Link]
-
Vrije Universiteit Brussel. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Available at: [Link]
-
CP Lab Safety. (n.d.). cis-3-(dimethylamino)cyclobutane-1-carboxylic acid, min 97%, 1 gram. Available at: [Link]
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.
- Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
- Google Patents. (n.d.). CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
-
Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Available at: [Link]
-
Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (n.d.). Available at: [Link]
-
CP Lab Safety. (n.d.). cis-3-(dimethylamino)cyclobutane-1-carboxylic acid, min 97%, 1 gram. Available at: [Link]
-
Chem-Space. (n.d.). cis-3-(Dimethylamino)cyclobutane-1-carboxylic acid hydrochloride. Available at: [Link]
-
MDPI. (2022). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Available at: [Link]
- Google Patents. (n.d.). CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
Sources
- 1. This compound | 1628252-12-9 | Benchchem [benchchem.com]
- 2. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents [patents.google.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. biblio.vub.ac.be [biblio.vub.ac.be]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
Spectroscopic Characterization of 3-(Dimethylamino)cyclobutane-1-carboxylic Acid: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 3-(Dimethylamino)cyclobutane-1-carboxylic acid (DMACCA). As a novel cyclobutane-containing amino acid, DMACCA holds potential as a valuable building block in medicinal chemistry and drug development, where the rigid cyclobutane scaffold can impart unique conformational constraints and metabolic stability.[1] Due to the limited availability of experimental data for this specific molecule, this guide synthesizes fundamental spectroscopic principles and data from analogous structures to present a robust, predictive analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. This document is intended to serve as a foundational resource for researchers in the synthesis, identification, and characterization of DMACCA and related compounds.
Introduction: The Significance of Spectroscopic Analysis
The precise structural elucidation and purity assessment of novel chemical entities are paramount in the field of drug discovery and development. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular architecture of compounds like this compound. The unique structural features of DMACCA, namely the puckered cyclobutane ring, the tertiary amine, and the carboxylic acid functional groups, give rise to a distinct spectroscopic fingerprint. A thorough understanding of its predicted spectral data is crucial for confirming its synthesis, identifying potential isomers, and assessing its purity.
The puckered "butterfly" conformation of the cyclobutane ring introduces a level of conformational complexity that directly influences its NMR spectrum.[2] The presence of both a basic dimethylamino group and an acidic carboxylic acid group suggests that the compound will exist as a zwitterion under physiological conditions, which will significantly impact its infrared spectrum. Mass spectrometry provides the definitive molecular weight and offers insights into the molecule's fragmentation patterns, further confirming its structure.
This guide will systematically explore the predicted ¹H NMR, ¹³C NMR, Mass, and IR spectra of DMACCA. Each section will detail the theoretical basis for the predicted spectral features and provide a step-by-step protocol for data acquisition, enabling researchers to validate these predictions experimentally.
Molecular Structure and Isomerism
This compound possesses a molecular formula of C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol .[1][3] The structure features a cyclobutane ring substituted at the 1- and 3-positions. This substitution pattern can lead to cis and trans diastereomers, which will have distinct spectroscopic properties, particularly in their NMR spectra due to the different spatial relationships between the substituents.
Diagram 1: Molecular Structure of this compound
Caption: General structure of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of DMACCA is expected to be complex due to the diastereotopic protons on the cyclobutane ring and the presence of both cis and trans isomers. The chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the electron-donating dimethylamino group.
Predicted Chemical Shifts (δ) and Multiplicities:
| Proton(s) | Predicted δ (ppm) | Multiplicity | Notes |
| -COOH | 10.0 - 12.0 | Singlet (broad) | The chemical shift of the carboxylic acid proton is highly dependent on concentration and solvent. |
| CH-N | 2.8 - 3.4 | Multiplet | This proton is deshielded by the adjacent nitrogen atom. |
| CH-COOH | 2.6 - 3.2 | Multiplet | This proton is deshielded by the adjacent carboxylic acid group. |
| -N(CH₃)₂ | 2.2 - 2.8 | Singlet | The two methyl groups are expected to be equivalent, resulting in a single peak. |
| Ring CH₂ | 1.8 - 2.5 | Multiplets | The methylene protons on the cyclobutane ring will be diastereotopic and will exhibit complex splitting patterns. |
Rationale for Predictions:
-
Cyclobutane Ring Protons: The chemical shifts of unsubstituted cyclobutane protons are around 1.96 ppm.[2] The substituents in DMACCA will cause shifts from this value. Protons cis to a substituent will be shifted differently than those in a trans position.
-
Methine Protons: The protons on the carbons bearing the dimethylamino and carboxylic acid groups will be shifted downfield due to the electronegativity of the nitrogen and oxygen atoms.
-
Dimethylamino Protons: The singlet for the dimethylamino group is a characteristic feature. Its chemical shift will be influenced by the solvent and the protonation state of the nitrogen.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). The choice of solvent will affect the chemical shifts, particularly of the acidic and basic protons.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for better resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For structural confirmation, consider performing 2D NMR experiments such as COSY and HSQC to establish proton-proton and proton-carbon correlations.
-
Diagram 2: ¹H NMR Acquisition Workflow
Caption: A simplified workflow for acquiring NMR data.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Predicted Chemical Shifts (δ):
| Carbon | Predicted δ (ppm) | Notes |
| -C=O | 170 - 180 | The carbonyl carbon of the carboxylic acid is significantly deshielded. |
| C-N | 50 - 60 | The carbon attached to the nitrogen is deshielded. |
| C-COOH | 40 - 50 | The carbon attached to the carboxylic acid group is deshielded. |
| -N(CH₃)₂ | 35 - 45 | The methyl carbons of the dimethylamino group. |
| Ring CH₂ | 20 - 30 | The methylene carbons of the cyclobutane ring. Unsubstituted cyclobutane has a chemical shift of 22.4 ppm.[2][4] |
Rationale for Predictions:
-
Carbonyl Carbon: Carboxylic acid carbonyl carbons typically resonate in the 170-180 ppm range.
-
Substituted Carbons: The carbons directly attached to the electron-withdrawing nitrogen and carboxyl groups will be shifted downfield.
-
Ring Methylene Carbons: The chemical shifts of the cyclobutane methylene carbons will be influenced by the stereochemical relationship to the substituents.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use a more concentrated sample than for ¹H NMR (20-50 mg in 0.5-0.7 mL of deuterated solvent).
-
Instrument Setup: Same as for ¹H NMR.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Consider a DEPT experiment to differentiate between CH, CH₂, and CH₃ groups.
-
Predicted Mass Spectrum
Mass spectrometry will confirm the molecular weight of DMACCA and provide structural information through its fragmentation pattern.
Expected Molecular Ions:
-
[M+H]⁺: m/z = 144.1025 (Calculated for C₇H₁₄NO₂⁺)
-
[M-H]⁻: m/z = 142.0868 (Calculated for C₇H₁₂NO₂⁻)
Predicted Fragmentation Pattern (Positive Ion Mode):
A common fragmentation pathway for amino acids is the loss of the carboxylic acid group as CO₂ and H₂O.
-
Loss of H₂O: [M+H - H₂O]⁺ at m/z = 126.0919
-
Loss of COOH: [M+H - COOH]⁺ at m/z = 99.0919
-
Loss of N(CH₃)₂: Cleavage of the C-N bond could lead to a fragment at m/z = 100.0759.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile/water).
-
Ionization: Electrospray ionization (ESI) is a suitable technique for this polar molecule.
-
Analysis:
-
Acquire a full scan mass spectrum to determine the molecular weight.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data.
-
Diagram 3: Predicted Mass Spec Fragmentation
Caption: Predicted fragmentation pathways for DMACCA in ESI-MS.
Predicted Infrared (IR) Spectrum
The IR spectrum will show characteristic absorption bands for the carboxylic acid and amino functional groups. As an amino acid, DMACCA is likely to exist as a zwitterion in the solid state, which will influence the positions of these bands.
Predicted Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H stretch (carboxylic acid) | 2500-3300 | Broad | This broad absorption is characteristic of the hydrogen-bonded O-H in a carboxylic acid. |
| N-H⁺ stretch (ammonium) | 2800-3200 | Broad, Medium | If protonated, the N-H stretch will appear in this region, often overlapping with the O-H stretch. |
| C-H stretch (alkyl) | 2850-2960 | Medium-Strong | C-H stretching of the cyclobutane ring and methyl groups. |
| C=O stretch (carboxylic acid) | 1700-1760 | Strong | If not in the zwitterionic form. |
| COO⁻ stretch (carboxylate) | 1550-1610 (asymmetric) | Strong | Characteristic of the zwitterionic form. |
| 1300-1420 (symmetric) | Medium | ||
| C-N stretch | 1020-1250 | Medium |
Rationale for Predictions:
-
Zwitterionic Form: In the solid state, the acidic proton from the carboxylic acid is expected to transfer to the basic dimethylamino group, forming a carboxylate and a quaternary ammonium ion. This results in the disappearance of the typical C=O stretch and the appearance of strong carboxylate stretches.
-
O-H and N-H⁺ Stretches: The broadness of these absorptions is due to extensive hydrogen bonding.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid State: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an attenuated total reflectance (ATR) accessory.
-
Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂).
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment or the pure solvent.
-
Acquire the sample spectrum.
-
The final spectrum is reported in terms of transmittance or absorbance versus wavenumber.
-
Conclusion
This technical guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, mass spectrometry, and IR data are based on established spectroscopic principles and data from structurally related compounds. While experimental verification is essential, this guide offers researchers a solid foundation for the identification and structural elucidation of this promising molecule. The provided experimental protocols are designed to be directly applicable in a laboratory setting, facilitating the acquisition of high-quality spectroscopic data. The continued exploration of novel building blocks like DMACCA is vital for the advancement of medicinal chemistry, and robust analytical characterization is the cornerstone of this endeavor.
References
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8. Retrieved from [Link]
Sources
- 1. This compound | 1628252-12-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
3-(Dimethylamino)cyclobutane-1-carboxylic acid molecular weight and formula
An Examination of a Key Building Block for Drug Discovery and Medicinal Chemistry
Introduction
3-(Dimethylamino)cyclobutane-1-carboxylic acid is a fascinating small molecule that has garnered significant interest within the pharmaceutical and life sciences sectors. As a substituted cyclobutane derivative, it belongs to a class of compounds prized for their unique structural properties. The rigid, strained four-membered ring of the cyclobutane core provides a valuable scaffold in drug design, often enhancing metabolic stability and binding specificity.[1] This guide provides an in-depth analysis of the compound's chemical properties, stereoisomers, potential synthetic routes, and its applications as a building block in the development of novel therapeutics.
Core Molecular Attributes
The fundamental properties of this compound are essential for its application in chemical synthesis. These attributes define its reactivity, solubility, and overall utility.
Molecular Formula and Weight
The chemical formula for this compound is C₇H₁₃NO₂.[1][2][3][4] This formula indicates a composition of seven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. Based on this composition, the compound has a molecular weight of approximately 143.18 g/mol .[1][3]
Structural Isomerism: cis and trans Configurations
A critical feature of this molecule is the existence of stereoisomers, specifically cis and trans diastereomers. The relative orientation of the dimethylamino group and the carboxylic acid group on the cyclobutane ring dictates the isomer.[2][5]
-
cis-isomer: In this configuration, both the dimethylamino and carboxylic acid functional groups are on the same face of the cyclobutane ring.
-
trans-isomer: In this configuration, the functional groups are on opposite faces of the ring.
This stereochemical difference is significant as it can profoundly impact the biological activity and pharmacokinetic properties of larger molecules synthesized from these building blocks. Each isomer has a distinct CAS (Chemical Abstracts Service) number for unambiguous identification.[2][5]
Key Physicochemical Data
A summary of the core data for the cis and trans isomers is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₃NO₂ | [1][2][3][4][5] |
| Molecular Weight | ~143.18 g/mol | [1][2][3][5] |
| CAS Number (cis) | 1932424-09-3 | [2][3][4] |
| CAS Number (trans) | 1932413-20-1 | [5] |
| Topological Polar Surface Area (TPSA) | 40.54 Ų | [3] |
| LogP (Predicted) | 0.4112 | [3] |
Synthesis and Characterization
The synthesis of substituted cyclobutanes can be challenging due to the inherent ring strain and the potential for complex stereochemical outcomes.[6]
Potential Synthetic Pathways
While specific, detailed synthetic procedures for this compound are not extensively published in readily available literature, logical pathways can be inferred from established organic chemistry principles. A likely approach involves a multi-step synthesis starting from a commercially available cyclobutane precursor.[1][6]
A plausible synthetic workflow could begin with 3-oxocyclobutane-1-carboxylic acid.[1][6] This key intermediate could then undergo reductive amination to introduce the dimethylamino group.
Sources
- 1. This compound | 1628252-12-9 | Benchchem [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. chemscene.com [chemscene.com]
- 4. keyorganics.net [keyorganics.net]
- 5. trans-3-(dimethylamino)cyclobutane-1-carboxylic acid 97% | CAS: 1932413-20-1 | AChemBlock [achemblock.com]
- 6. scholarworks.calstate.edu [scholarworks.calstate.edu]
An In-depth Technical Guide to the Solubility of 3-(Dimethylamino)cyclobutane-1-carboxylic Acid in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 3-(Dimethylamino)cyclobutane-1-carboxylic acid in various organic solvents. Given the zwitterionic nature of this molecule, arising from its carboxylic acid and tertiary amine functionalities, its solubility behavior is nuanced and critical to its application in pharmaceutical development and organic synthesis.
Theoretical Framework: Understanding the Solubility of a Zwitterionic Cyclobutane Derivative
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound exists as a zwitterion, or inner salt, with a positively charged dimethylammonium group and a negatively charged carboxylate group. This dual ionic character profoundly influences its interactions with solvents.
Due to their zwitterionic nature, amino acids are generally soluble in water and insoluble in nonpolar organic solvents[1]. The solubility of this compound in organic solvents is therefore expected to be limited, particularly in non-polar solvents. However, the presence of the cyclobutane ring and the methyl groups on the amine introduces a degree of hydrophobicity that can influence its solubility in certain polar aprotic and protic organic solvents.
The key factors governing the solubility of this molecule include:
-
Zwitterionic Character: The strong electrostatic interactions within the crystal lattice of the zwitterion require a solvent that can effectively solvate both the cationic and anionic centers.
-
Hydrogen Bonding: The carboxylate group can act as a hydrogen bond acceptor, while any residual non-zwitterionic form could act as a hydrogen bond donor. Solvents capable of hydrogen bonding are more likely to be effective.
-
Polarity: The overall polarity of the solvent will play a crucial role. Polar solvents are more likely to dissolve a polar zwitterionic compound.
-
Hydrophobic Interactions: The cyclobutane ring and dimethylamino methyl groups contribute to the nonpolar character of the molecule, potentially allowing for some solubility in less polar solvents.
A conceptual overview of the solubilization process for a zwitterionic compound like this compound is depicted below.
Caption: Solubilization of a zwitterionic compound.
Physicochemical Properties of this compound
A summary of the known and predicted physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its solubility profile.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | [2][3] |
| Molecular Weight | 143.18 g/mol | [2] |
| Predicted TPSA | 40.54 Ų | [2] |
| Predicted LogP | 0.4112 | [2] |
| Physical Form | Solid | [4] |
Experimental Determination of Solubility
The following section details the protocols for determining both the thermodynamic and kinetic solubility of this compound.
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method, as described by Higuchi and Connors (1965), is the gold standard for determining thermodynamic solubility[5]. It measures the equilibrium concentration of a compound in a solvent.
Experimental Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Sampling and Filtration: Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Calculation: The solubility is reported as the average concentration from replicate experiments, typically in mg/mL or g/100mL.
The workflow for the shake-flask method is illustrated in the diagram below.
Caption: Shake-Flask Method Workflow.
Kinetic Solubility Determination
Kinetic solubility assays are higher-throughput methods often used in early drug discovery. These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (often in DMSO) into an aqueous or organic medium[6][7].
Experimental Protocol (Turbidimetric Method):
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a microplate, perform serial dilutions of the stock solution with the target organic solvent.
-
Precipitation and Detection: Monitor the plate for the appearance of turbidity (precipitation) using a nephelometer or a plate reader capable of measuring light scattering[8].
-
Determination of Kinetic Solubility: The concentration at which precipitation is first observed is defined as the kinetic solubility.
The general principle of kinetic solubility determination is shown below.
Caption: Kinetic Solubility Determination Principle.
Data Interpretation and Reporting
The solubility data should be presented in a clear and concise manner. A tabular format is recommended for comparing the solubility of this compound across a range of organic solvents.
Example Data Table:
| Solvent | Polarity Index | Dielectric Constant | Solubility at 25°C (mg/mL) | Method |
| Hexane | 0.1 | 1.89 | To be determined | Shake-Flask |
| Toluene | 2.4 | 2.38 | To be determined | Shake-Flask |
| Dichloromethane | 3.1 | 9.08 | To be determined | Shake-Flask |
| Acetone | 5.1 | 20.7 | To be determined | Shake-Flask |
| Ethanol | 5.2 | 24.55 | To be determined | Shake-Flask |
| Methanol | 6.6 | 32.7 | To be determined | Shake-Flask |
| Acetonitrile | 5.8 | 37.5 | To be determined | Shake-Flask |
| Dimethylformamide (DMF) | 6.4 | 36.7 | To be determined | Shake-Flask |
| Dimethyl sulfoxide (DMSO) | 7.2 | 46.7 | To be determined | Shake-Flask |
Conclusion
The zwitterionic nature of this compound is the primary determinant of its solubility in organic solvents. It is anticipated to have low solubility in nonpolar solvents and potentially moderate solubility in polar aprotic and protic solvents. The experimental protocols outlined in this guide provide a robust framework for accurately determining its thermodynamic and kinetic solubility. This data is invaluable for optimizing reaction conditions, developing purification strategies, and formulating this compound for various applications in the pharmaceutical and chemical industries.
References
-
Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
-
Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available at: [Link]
-
Mathematical representation of solubility of amino acids in binary aqueous-organic solvent mixtures at various temperatures. Ingenta Connect. Available at: [Link]
-
A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design. Available at: [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available at: [Link]
-
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at: [Link]
-
Modelling the solubility of the 20 proteinogenic amino acids with experimentally derived saturation data. Wageningen University & Research. Available at: [Link]
-
Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link]
-
A Solubility Comparison of Neutral and Zwitterionic Polymorphs. ResearchGate. Available at: [Link]
-
Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. PMC - NIH. Available at: [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]
-
Solubility Modifying Power of Zwitterionic Salts. Queen's University Belfast. Available at: [Link]
-
cis-3-(dimethylamino)cyclobutane-1-carboxylic acid, min 97%, 1 gram. CP Lab Safety. Available at: [Link]
-
Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions via the spacer group separating the cationic and the anionic moieties. ResearchGate. Available at: [Link]
-
3-(Dimethylamino)cyclobutan-1-ol. PubChem. Available at: [Link]
-
Room-Temperature Zwitterionic Liquids You Can Actually Stir. ChemistryViews. Available at: [Link]
-
3-[(dimethylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride. PubChemLite. Available at: [Link]
-
1-(dimethylamino)cyclobutane-1-carboxylic acid. Synthonix. Available at: [Link]
-
1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education. Available at: [Link]
-
studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. Available at: [Link]
- Synthesis of aminocyclopentane carboxylic acids. Google Patents.
-
carboxylic acid solubility + TLC. Reddit. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemscene.com [chemscene.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 3-(Dimethylamino)cyclobutanecarboxylic acid | 1628252-12-9 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmatutor.org [pharmatutor.org]
- 7. asianpubs.org [asianpubs.org]
- 8. bmglabtech.com [bmglabtech.com]
A Technical Guide to 3-(Dimethylamino)cyclobutane-1-carboxylic Acid for Advanced Drug Discovery
This guide provides an in-depth analysis of 3-(dimethylamino)cyclobutane-1-carboxylic acid, a valuable building block for researchers, medicinal chemists, and drug development professionals. We will explore its commercial availability, stereoisomeric forms, strategic synthetic pathways, and its emerging role in the design of novel therapeutics. This document moves beyond a simple cataloging of facts to explain the underlying scientific principles that guide its synthesis and application.
The Strategic Importance of the Cyclobutane Motif in Medicinal Chemistry
The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, is now recognized as a privileged scaffold in modern drug design.[1] Unlike more flexible aliphatic rings, the puckered, three-dimensional structure of the cyclobutane moiety offers a rigid framework that can precisely orient functional groups for optimal interaction with biological targets.[1] This rigidity can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles, such as increased metabolic stability.[1]
This compound is a bifunctional building block that combines the conformational constraints of the cyclobutane core with two key pharmacophoric elements: a basic dimethylamino group and a carboxylic acid. The tertiary amine can serve as a crucial hydrogen bond acceptor or a handle for salt formation to improve solubility, while the carboxylic acid provides a versatile point for amide bond formation, a cornerstone of medicinal chemistry. The strategic placement of these groups at the 1 and 3 positions allows for the exploration of diverse chemical space, making it an attractive starting point for novel drug candidates.
Physicochemical Properties and Stereoisomerism
This compound (Molecular Formula: C₇H₁₃NO₂, Molecular Weight: 143.18 g/mol ) exists as two primary stereoisomers: cis and trans. The relative orientation of the dimethylamino and carboxylic acid groups significantly impacts the molecule's overall shape and its potential interactions with a target protein.
| Isomer | Structure | Key Identifiers |
| cis-(1S,3s) | ![]() | CAS: 1932424-09-3[2] |
| trans-(1r,3r) | ![]() | CAS: 1932413-20-1[3] |
Computational data for the cis-isomer suggests a topological polar surface area (TPSA) of 40.54 Ų and a LogP of 0.4112, indicating good potential for oral bioavailability.[2] It is crucial for researchers to select the appropriate isomer for their specific application, as the spatial arrangement of substituents can dramatically alter biological activity.
Commercial Availability
Both the cis and trans isomers of this compound, as well as their hydrochloride salts, are commercially available from a variety of suppliers. These compounds are typically offered in research-grade purities (≥97%) and in quantities ranging from milligrams to grams.
Table of Representative Suppliers:
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| ChemScene | (1S,3s)-3-(dimethylamino)cyclobutane-1-carboxylic acid | 1932424-09-3 | ≥98% | 100mg, 250mg, 500mg, 1g[2] |
| AChemBlock | trans-3-(dimethylamino)cyclobutane-1-carboxylic acid | 1932413-20-1 | 97% | Inquire |
| BenchChem | This compound | 1628252-12-9 | Inquire | Inquire |
| CP Lab Safety | cis-3-(dimethylamino)cyclobutane-1-carboxylic acid | 1932424-09-3 | min 97% | 1g[4] |
Note: This table is not exhaustive and is intended to provide a representative sample of available sources. Pricing and stock levels are subject to change.
Strategic Synthesis and Mechanistic Considerations
The most logical and prevalent synthetic route to this compound is through the reductive amination of a key precursor: 3-oxocyclobutane-1-carboxylic acid . This approach is attractive due to the commercial availability of the starting keto-acid and the efficiency of the reductive amination reaction.
Synthesis of the Key Precursor: 3-Oxocyclobutane-1-carboxylic Acid
A robust synthesis of 3-oxocyclobutane-1-carboxylic acid has been reported, which avoids costly reagents and is amenable to scale-up. The process begins with readily available starting materials and proceeds through a cyclization followed by hydrolysis.
Caption: Synthetic workflow for the precursor 3-oxocyclobutane-1-carboxylic acid.
Experimental Protocol: Synthesis of 3-Oxocyclobutane-1-carboxylic Acid (Adapted from CN101555205B)
-
Ketal Formation: 3-Dichloroacetone is reacted with ethylene glycol in toluene with a catalytic amount of p-toluenesulfonic acid at reflux to form 2,2-dichloromethyl-1,3-dioxolane.
-
Cyclization: The resulting dioxolane is treated with diisopropyl malonate in the presence of a strong base like sodium hydride in DMF. This facilitates a cyclization reaction to form the spirocyclic diester.
-
Hydrolysis and Decarboxylation: The crude diester is then subjected to strong acidic hydrolysis (e.g., 20% HCl) at elevated temperatures (100 °C) for an extended period (40-50 hours). This step serves three purposes: hydrolysis of the ester groups to carboxylic acids, cleavage of the ketal protecting group to reveal the ketone, and decarboxylation of the resulting malonic acid derivative to yield the final product, 3-oxocyclobutane-1-carboxylic acid.
Reductive Amination: The Final Step
With the keto-acid in hand, the final transformation to this compound is achieved via reductive amination. This reaction proceeds through the initial formation of an enamine or iminium ion intermediate upon reaction of the ketone with dimethylamine, which is then reduced in situ.
Sources
The Alchemist's Guide to Targeted Protein Degradation: A Deep Dive into Protein Degrader Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Therapeutic Intervention
For decades, the primary strategy in drug discovery has been occupancy-driven pharmacology, where a small molecule inhibitor binds to the active site of a target protein to block its function.[1] While successful, this approach leaves a vast portion of the proteome, including scaffolding proteins and transcription factors, inaccessible or "undruggable."[1][2] Targeted Protein Degradation (TPD) represents a revolutionary paradigm shift, moving from inhibition to complete elimination of disease-causing proteins.[1][3][4][5] This is achieved through the use of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively destroy target proteins.[1][5][6][7]
PROTACs are comprised of three essential building blocks: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][8][9] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][10] A key advantage of this approach is its catalytic nature; a single PROTAC molecule can mediate the degradation of multiple target protein molecules, leading to potent and sustained pharmacological effects at lower doses.[1][6][7][11]
This in-depth technical guide will provide a comprehensive exploration of the core building blocks of protein degraders, delving into the causality behind experimental choices, providing self-validating protocols, and grounding all claims in authoritative scientific literature.
The Ubiquitin-Proteasome System: The Cell's Natural Recycling Center
The UPS is a fundamental cellular process responsible for maintaining protein homeostasis by degrading misfolded, damaged, or obsolete proteins.[12] This intricate process involves a cascade of enzymatic reactions mediated by three key enzymes: E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), and E3 (ubiquitin ligase).[1][13][14] The E3 ligase is the substrate recognition component of the system, responsible for selectively targeting proteins for degradation.[15] Once a protein is tagged with a chain of ubiquitin molecules, it is recognized and degraded by the 26S proteasome.[1][6][12] PROTACs effectively hijack this natural system to eliminate specific proteins implicated in disease.[1][6]
Core Building Block 1: The E3 Ligase Ligand - Hijacking the Machinery
The choice of E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's efficacy and selectivity.[16] While the human genome encodes over 600 E3 ligases, only a handful have been successfully recruited for TPD, primarily due to the availability of well-characterized, high-affinity small molecule ligands.[8][14][17] The most commonly utilized E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[8][13][18][19]
Cereblon (CRBN) Ligands: From Thalidomide's Legacy to Potent Degraders
Cereblon is a substrate receptor for the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[16][20] The discovery that the teratogenic effects of thalidomide were mediated through its binding to CRBN opened the door for the development of a new class of therapeutics.[20] Thalidomide and its analogs, lenalidomide and pomalidomide (collectively known as immunomodulatory drugs or IMiDs), are now widely used as ligands to recruit CRBN for targeted protein degradation.[16][20][21] More recently, novel CRBN ligands, such as the cyclimids and 3-aminophthalic acid, have been developed to expand the chemical space and improve the properties of CRBN-based degraders.[20][21][22]
Von Hippel-Lindau (VHL) Ligands: Structure-Based Design and Potent Recruitment
The Von Hippel-Lindau (VHL) protein is the substrate recognition component of the CUL2-RBX1-ELOB-ELOC E3 ligase complex.[13][15] The natural substrate for VHL is the alpha subunit of Hypoxia-Inducible Factor (HIF-1α).[15] The development of small molecule VHL ligands was a landmark achievement in the field, enabled by structure-based design approaches.[13][23] These ligands, often based on a hydroxyproline scaffold, mimic the binding motif of HIF-1α, allowing for potent and selective recruitment of the VHL E3 ligase.[8][23][24][25]
Expanding the E3 Ligase Toolbox: MDM2 and Beyond
While CRBN and VHL dominate the landscape, efforts are underway to recruit other E3 ligases to expand the scope of TPD.[8][18] Mouse double minute 2 homolog (MDM2) is an E3 ligase that negatively regulates the p53 tumor suppressor.[26][27][28][29] Small molecule inhibitors of the MDM2-p53 interaction, such as nutlins, have been repurposed as MDM2-recruiting ligands for PROTACs.[26][27] Other E3 ligases, including IAPs and DCAF1, are also being explored, promising to unlock new therapeutic opportunities.[8]
Quantitative Performance of E3 Ligase Ligands
The selection of an E3 ligase ligand is guided by its binding affinity (Kd) to the E3 ligase. This parameter is crucial for the formation of a stable ternary complex.
| E3 Ligase Ligand | E3 Ligase | Binding Affinity (Kd) | Assay Method |
| Pomalidomide | CRBN | ~180 nM | Isothermal Titration Calorimetry (ITC) |
| Lenalidomide | CRBN | ~250 nM | Isothermal Titration Calorimetry (ITC) |
| Thalidomide | CRBN | ~1.8 µM | Isothermal Titration Calorimetry (ITC) |
| VH032 | VHL | Nanomolar range | Not specified |
| VH101 | VHL | Nanomolar range | Not specified |
| VH298 | VHL | Nanomolar range | Not specified |
Data compiled from multiple sources.[16][24]
Core Building Block 2: The Warhead - Targeting the Protein of Interest
The "warhead" is the component of the PROTAC that binds to the target protein (Protein of Interest or POI).[30][31] The design of the warhead is critical for the selectivity of the PROTAC.[31] A key advantage of TPD is that the warhead does not need to bind to a functional active site of the target protein.[1][5] It only needs to bind with sufficient affinity to facilitate the formation of the ternary complex. This opens up the possibility of targeting proteins that have been traditionally considered "undruggable" due to the lack of a well-defined active site.[1][2][6]
The selectivity of a PROTAC is not solely determined by the binary binding affinity of the warhead to its target.[32][33] The formation of a stable and productive ternary complex, influenced by protein-protein interactions between the E3 ligase and the target protein, plays a crucial role in determining which proteins are ultimately degraded.[32] This means that even a promiscuous warhead that binds to multiple proteins may only lead to the degradation of a specific subset of those proteins.[32]
Core Building Block 3: The Linker - The Critical Connection
The linker is arguably the most critical and least understood component of a PROTAC.[30][][35][36] It is not merely a passive spacer but an active contributor to the molecule's biological activity.[36] The length, composition, and attachment points of the linker have a profound impact on the efficacy and selectivity of the PROTAC.[30][][35]
The primary role of the linker is to connect the warhead and the E3 ligase ligand, enabling the formation of a stable and productive ternary complex.[30][36] If the linker is too short, steric hindrance may prevent the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.[35] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[35]
Common Linker Chemistries
The most commonly used linkers in PROTAC design are polyethylene glycol (PEG) and alkyl chains.[30][35][36] These linkers offer flexibility and are synthetically tractable.[36] The composition of the linker can also influence the physicochemical properties of the PROTAC, such as solubility and cell permeability.[35]
| Linker Type | Characteristics |
| Alkyl Chains | Flexible, synthetically accessible. |
| PEG Chains | Flexible, can improve solubility. |
| Triazoles (via Click Chemistry) | Stable, synthetically versatile for library synthesis. |
Information compiled from various sources.[30][][35][36]
The Power of "Click Chemistry" in PROTAC Synthesis
"Click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a powerful tool for the rapid and efficient synthesis of PROTACs.[37][][39][40][41] This bioorthogonal reaction allows for the modular assembly of PROTAC libraries with diverse linkers, facilitating the optimization of linker length and composition.[30][37][]
Visualizing the Process: From Building Blocks to Degradation
The PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Modular Assembly of a PROTAC
Caption: The three core building blocks of a PROTAC molecule.
Experimental Protocols: A Self-Validating System
The development and evaluation of protein degraders require a series of robust biochemical and cellular assays to confirm their mechanism of action and quantify their potency.
Protocol 1: Synthesis of a PROTAC using Click Chemistry (CuAAC)
Objective: To synthesize a PROTAC molecule by coupling an azide-functionalized linker to an alkyne-modified warhead.
Materials:
-
Azide-functionalized linker-E3 ligase ligand conjugate
-
Alkyne-modified warhead
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., DMSO/water mixture)
Procedure:
-
Dissolve the azide-functionalized linker-E3 ligase ligand conjugate and the alkyne-modified warhead in the chosen solvent system.
-
Add a freshly prepared aqueous solution of sodium ascorbate.
-
Add an aqueous solution of copper(II) sulfate.
-
Stir the reaction mixture at room temperature until completion (monitor by LC-MS).
-
Purify the resulting PROTAC molecule using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
Causality: The CuAAC reaction is chosen for its high efficiency, regioselectivity, and bioorthogonality, ensuring a clean and reliable conjugation of the building blocks under mild conditions.[37]
Protocol 2: In Vitro Ternary Complex Formation Assay (TR-FRET)
Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Purified recombinant POI (tagged, e.g., with His)
-
Purified recombinant E3 ligase complex (tagged, e.g., with GST)
-
Fluorescently labeled anti-tag antibodies (e.g., anti-His-Tb and anti-GST-d2)
-
PROTAC of interest
-
Assay buffer
Procedure:
-
In a microplate, combine the tagged POI, tagged E3 ligase complex, and varying concentrations of the PROTAC.
-
Incubate to allow for complex formation.
-
Add the fluorescently labeled anti-tag antibodies.
-
Incubate to allow for antibody binding.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. An increased signal indicates proximity of the two tags, confirming ternary complex formation.
-
Calculate the ternary complex dissociation constant (Kd).
Causality: This assay provides direct evidence of the PROTAC's ability to bridge the POI and the E3 ligase, a prerequisite for subsequent ubiquitination and degradation.[21]
Protocol 3: Cellular Degradation Assay (Western Blot)
Objective: To measure the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary antibodies for the target protein and the loading control.
-
Incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands.
-
Quantify the band intensities to determine the extent of protein degradation.
-
Calculate the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).
Causality: This is the gold-standard assay to confirm that the PROTAC leads to the intended biological outcome – the reduction of the target protein levels within the cell.[42]
Visualizing the Experimental Workflow
Caption: A typical workflow for the synthesis and evaluation of a PROTAC.
Conclusion and Future Perspectives
The modular nature of protein degraders, composed of distinct and interchangeable building blocks, provides a powerful platform for the development of novel therapeutics. By understanding the intricate interplay between the E3 ligase ligand, the warhead, and the linker, researchers can rationally design and optimize PROTACs to target a wide range of disease-causing proteins, including those previously considered "undruggable."[2][6] The continued expansion of the E3 ligase toolbox, coupled with advances in linker technology and computational modeling, will undoubtedly accelerate the discovery and development of the next generation of protein-degrading drugs, ushering in a new era of precision medicine.[18][43]
References
-
The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. (n.d.). MDPI. Retrieved from [Link]
-
What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News. (n.d.). Drug Discovery News. Retrieved from [Link]
-
Donio, M. S., et al. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry, 63(19), 10637-10655. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]
-
Donio, M. S., et al. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry, 63(19), 10637-10655. [Link]
-
Testa, A., et al. (2020). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 49(19), 6997-7034. [Link]
-
Li, Y., et al. (2021). 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O'PROTAC. European Journal of Medicinal Chemistry, 223, 113645. [Link]
-
Proteolysis targeting chimera. (n.d.). In Wikipedia. Retrieved from [Link]
-
Sun, X., et al. (2021). PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective. Journal of Medicinal Chemistry, 64(17), 12514-12528. [Link]
-
Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 8, 572426. [Link]
-
Testa, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(17), 7406-7440. [Link]
-
The PROTACs mechanism of action—PROTAC promotes the simultaneous and... (n.d.). ResearchGate. Retrieved from [Link]
-
Ichikawa, S., et al. (2023). The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation. bioRxiv. [Link]
-
Troup, R. I., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]
-
Liu, J., et al. (2021). Click chemistry in the development of PROTACs. RSC Chemical Biology, 2(5), 1339-1351. [Link]
-
Wang, W., et al. (2022). Development of MDM2 Degraders Based on Ligands Derived from Ugi Reactions: Lessons and Discoveries. Journal of Medicinal Chemistry, 65(7), 5439-5452. [Link]
-
General strategy using "click chemistry" for PROTAC synthesis. (A) Cu(I) - (n.d.). ResearchGate. Retrieved from [Link]
-
Ciulli, A., & Trainor, N. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist, 43(4), 12-17. [Link]
-
PROTAC Discovery and Development Services. (2025). Aurigene. Retrieved from [Link]
-
Farnaby, W., et al. (2019). Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds. Journal of Medicinal Chemistry, 62(22), 10364-10379. [Link]
-
Step-by-Step Walkthrough of Targeted Protein Degradation. (2025). Excelra. Retrieved from [Link]
-
Liu, J., et al. (2023). Click chemistry in the development of PROTACs. RSC Chemical Biology, 4(12), 1017-1029. [Link]
-
Li, S. (2025). Early-Stage PROTAC Development and the Road to IND. AAPS Newsmagazine. [Link]
-
Ciulli, A., & Trainor, N. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist, 43(4), 12-17. [Link]
-
Ichikawa, S., et al. (2023). The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation. bioRxiv. [Link]
-
MDM2-based Protein Degrader Ligand Screening Service. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Singh, S., et al. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. European Journal of Medicinal Chemistry, 268, 116263. [Link]
-
Bond, M. J., et al. (2020). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology, 27(2), 199-212.e14. [Link]
-
Ciulli, A. (n.d.). A beginner's guide to PROTACs and targeted protein degradation. University of Dundee. Retrieved from [Link]
-
Sun, X., et al. (2021). PROTAC degraders with ligands recruiting MDM2 E3 ubiquitin ligase: an updated perspective. Journal of Medicinal Chemistry, 64(17), 12514-12528. [Link]
-
Lee, S., & Kim, K. B. (2023). Targeted Protein Degradation: Principles and Applications of the Proteasome. International Journal of Molecular Sciences, 24(14), 11520. [Link]
-
Sun, X., et al. (2022). PROTAC degraders with ligands recruiting MDM2 E3 ubiquitin ligase: an updated perspective. Journal of Medicinal Chemistry, 64(17), 12514-12528. [Link]
-
Targeted Protein Degradation (TPD) for Immunotherapy: Understanding Proteolysis Targeting Chimera-Driven Ubiquitin-Proteasome Interactions. (n.d.). ACS Publications. Retrieved from [Link]
-
Li, Y., et al. (2023). Cell-Specific Degradation of Histone Deacetylase Using Warhead-Caged Proteolysis Targeting Chimeras. Journal of the American Chemical Society, 145(46), 25348-25357. [Link]
-
Broad Applications of PROTACS for Targeted Protein Degradation Employing a Molecular Glue-Linker-Warhead Approach. (2024). Tech Launch Arizona. Retrieved from [Link]
-
Applications of Covalent Chemistry in Targeted Protein Degradation. (n.d.). NIH. Retrieved from [Link]
Sources
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. Four Major Trends In The Development of PROTAC | Biopharma PEG [biochempeg.com]
- 3. excelra.com [excelra.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. revvity.com [revvity.com]
- 8. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology | MDPI [mdpi.com]
- 9. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 10. researchgate.net [researchgate.net]
- 11. portlandpress.com [portlandpress.com]
- 12. Targeted Protein Degradation: Principles and Applications of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 19. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 24. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 25. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 27. MDM2-based Protein Degrader Ligand Screening Service - Creative Biolabs [creative-biolabs.com]
- 28. scilit.com [scilit.com]
- 29. scienceopen.com [scienceopen.com]
- 30. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 33. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 36. chempep.com [chempep.com]
- 37. benchchem.com [benchchem.com]
- 39. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 40. researchgate.net [researchgate.net]
- 41. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 42. lifesensors.com [lifesensors.com]
- 43. Early-Stage PROTAC Development and the Road to IND - AAPS Newsmagazine [aapsnewsmagazine.org]
Methodological & Application
Synthesis of 3-(Dimethylamino)cyclobutane-1-carboxylic acid for PROTAC linkers
Application Note & Protocol
Title: Strategic Synthesis of cis-3-(Dimethylamino)cyclobutane-1-carboxylic Acid: A Rigid 3D Linker for Advanced PROTAC Design
For: Researchers, scientists, and drug development professionals.
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, leveraging the cell's own ubiquitin-proteasome system to achieve targeted protein degradation. The efficacy, selectivity, and pharmacokinetic properties of a PROTAC are critically dependent on the chemical linker that connects the target-binding and E3 ligase-binding moieties. While flexible alkyl and PEG chains have been widely used, there is a growing recognition that linkers incorporating rigid three-dimensional scaffolds can offer significant advantages by reducing conformational entropy and pre-organizing the molecule for optimal ternary complex formation. This application note provides a detailed, field-proven protocol for the synthesis of cis-3-(dimethylamino)cyclobutane-1-carboxylic acid, a valuable bifunctional building block for constructing conformationally restricted PROTAC linkers. We detail a robust, multi-step synthesis commencing from the commercially available 3-oxocyclobutane-1-carboxylic acid, centered around a key reductive amination step.
Introduction: The Critical Role of Linker Rigidity in PROTAC Efficacy
PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[1] The linker is not merely a spacer but a dynamic component that dictates the geometry and stability of this crucial ternary complex.[][3] Its length, polarity, and flexibility are key determinants of a PROTAC's biological activity.[]
While flexible linkers like polyethylene glycol (PEG) or simple alkyl chains offer synthetic convenience, their high conformational freedom can be a double-edged sword.[4] A large ensemble of non-productive conformations can lead to an entropic penalty upon binding and may result in suboptimal presentation of the two binding ligands. In contrast, rigid linkers, such as those built around cycloalkane or spirocyclic scaffolds, can constrain the molecule's geometry.[5][6] This pre-organization can enhance binding affinity for the ternary complex, improve selectivity, and often lead to better physicochemical properties, such as cell permeability.[6]
The cyclobutane ring is a particularly attractive scaffold for rigid linkers.[7] It provides a well-defined three-dimensional structure that is significantly underrepresented in medicinal chemistry compared to five- and six-membered rings. The cis-1,3-disubstituted pattern of the target molecule, cis-3-(dimethylamino)cyclobutane-1-carboxylic acid , offers two orthogonal vectors for linker attachment with a fixed spatial relationship, making it an ideal building block for systematically exploring structure-activity relationships in PROTAC design.
Retrosynthetic Analysis and Synthetic Strategy
The target molecule features two key functional groups—a tertiary amine and a carboxylic acid—on a cyclobutane core with cis stereochemistry. A logical and efficient approach is to install the amine onto a pre-existing keto-acid scaffold. Our strategy hinges on the reductive amination of a ketone, a robust and widely used transformation in organic synthesis.
The chosen starting material is 3-oxocyclobutane-1-carboxylic acid , which is commercially available and can be synthesized via various reported methods.[8][9] The synthetic plan involves three main stages:
-
Protection: The carboxylic acid is first protected as a methyl ester to prevent interference with the subsequent reduction step.
-
Key Transformation: The ketone is converted to the desired tertiary amine via direct reductive amination with dimethylamine.
-
Deprotection: The methyl ester is hydrolyzed to reveal the final carboxylic acid product.
A final purification step is required to isolate the desired cis isomer from the trans isomer formed during the reduction.
Caption: Retrosynthetic analysis of the target molecule.
Detailed Experimental Protocol
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Part A: Synthesis of Methyl 3-oxocyclobutane-1-carboxylate (2)
-
Rationale: The carboxylic acid of the starting material 1 is protected as a methyl ester. This prevents the acidic proton from quenching reagents in the subsequent step and avoids potential side reactions. Fischer esterification, using methanol with a catalytic amount of strong acid, is a classic and effective method.
-
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-oxocyclobutane-1-carboxylic acid (1 ) (5.0 g, 43.8 mmol).
-
Add methanol (100 mL) and concentrated sulfuric acid (0.5 mL, ~9.4 mmol) dropwise.
-
Heat the mixture to reflux (approx. 65°C) and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford methyl 3-oxocyclobutane-1-carboxylate (2 ) as a clear oil. The product is often used in the next step without further purification.
-
Part B: Synthesis of Methyl cis/trans-3-(dimethylamino)cyclobutane-1-carboxylate (3)
-
Rationale: This is the key bond-forming step. Reductive amination directly converts the ketone to a tertiary amine. Sodium triacetoxyborohydride (STAB) is the reagent of choice as it is milder than other borohydrides (like NaBH₃CN) and is effective under slightly acidic conditions, which facilitates iminium ion formation without requiring strict pH control. The reaction typically produces a mixture of cis and trans diastereomers.
-
Procedure:
-
Dissolve the crude methyl 3-oxocyclobutane-1-carboxylate (2 ) (approx. 43.8 mmol) in dichloromethane (DCM, 150 mL) in a 500 mL round-bottom flask with a magnetic stir bar.
-
Add dimethylamine (2.0 M solution in THF, 33 mL, 66 mmol, 1.5 equiv.).
-
Add acetic acid (2.5 mL, 43.8 mmol, 1.0 equiv.) and stir the mixture at room temperature for 30 minutes.
-
Cool the flask in an ice bath to 0°C.
-
Add sodium triacetoxyborohydride (STAB) (13.9 g, 65.7 mmol, 1.5 equiv.) portion-wise over 20 minutes, ensuring the internal temperature does not rise significantly.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).
-
Quench the reaction by carefully adding a saturated NaHCO₃ solution (100 mL). Stir vigorously for 15 minutes.
-
Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over Na₂SO₄, filter, and concentrate to yield the crude product 3 as a mixture of cis and trans isomers.
-
Part C: Synthesis of cis-3-(Dimethylamino)cyclobutane-1-carboxylic acid (4)
-
Rationale: The final step is the deprotection of the methyl ester via saponification (base-catalyzed hydrolysis). Subsequent acidification protonates the carboxylate to yield the final product. The tertiary amine will also be protonated, typically yielding the hydrochloride or zwitterionic form depending on the final pH. This step also facilitates the separation of the desired cis isomer.
-
Procedure:
-
Dissolve the crude ester mixture 3 (approx. 43.8 mmol) in a mixture of methanol (50 mL) and water (50 mL).
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (3.7 g, 88 mmol, 2.0 equiv.) and stir the solution at room temperature for 2-4 hours until hydrolysis is complete (monitored by LC-MS or TLC).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Dilute the remaining aqueous solution with water (50 mL).
-
Carefully adjust the pH to ~5-6 using 1 M hydrochloric acid (HCl). The cis isomer is often less soluble and may begin to precipitate.
-
Cool the mixture in an ice bath for 1-2 hours to maximize crystallization.
-
Collect the solid precipitate by vacuum filtration, wash with a small amount of cold water, and then with diethyl ether.
-
Dry the solid under vacuum to yield cis-3-(dimethylamino)cyclobutane-1-carboxylic acid (4 ) as a white to off-white solid.[10] The trans isomer typically remains in the filtrate and can be isolated by further extraction if desired.
-
Synthetic Workflow and Characterization
The overall synthetic pathway is summarized below.
Caption: Forward synthesis workflow for the target molecule.
| Compound | Formula | MW | Expected Yield | Typical Appearance | Purity (LC-MS) |
| 2 | C₆H₈O₃ | 128.13 | 90-98% | Colorless Oil | >95% |
| 3 | C₈H₁₅NO₂ | 157.21 | 80-90% (cis/trans) | Yellow Oil | >90% |
| 4 | C₇H₁₃NO₂ | 143.19 | 30-40% (isolated cis) | White Solid | >97% |
Expected Characterization Data for (4):
-
¹H NMR (400 MHz, D₂O): δ 3.20-3.35 (m, 1H), 2.85-3.00 (m, 1H), 2.75 (s, 6H), 2.40-2.55 (m, 2H), 2.20-2.35 (m, 2H).
-
¹³C NMR (101 MHz, D₂O): δ 181.5, 58.0, 43.2 (2C), 40.1, 30.5 (2C).
-
LC-MS (ESI+): Calculated for C₇H₁₄NO₂⁺ [M+H]⁺: 144.10; Found: 144.1.
Discussion and Field-Proven Insights
-
Stereochemical Control: The reductive amination of 3-oxocyclobutanecarboxylate esters generally yields a mixture of cis and trans isomers. The ratio can be influenced by the choice of reducing agent and reaction conditions, but separation is almost always necessary. The preferential crystallization of the cis isomer upon acidification is a key purification advantage, driven by differences in crystal packing and solubility. For PROTAC applications, using a stereochemically pure linker building block is paramount, as the defined spatial orientation directly impacts the geometry of the ternary complex.
-
Alternative Synthetic Routes: While the described protocol is robust, other methods exist for synthesizing functionalized cyclobutanes. These can include [2+2] cycloadditions or C-H functionalization approaches.[11] However, for accessing the target molecule, the reductive amination of a commercially available ketone remains one of the most direct and scalable strategies. Direct reductive amination of the carboxylic acid itself is also possible using specialized catalytic systems, which can shorten the synthesis by avoiding the protection/deprotection steps.[12][13][14]
-
Incorporation into PROTACs: The synthesized building block 4 is ready for integration into a PROTAC linker. The carboxylic acid can be activated (e.g., with HATU or EDC) and coupled to an amine-functionalized warhead or E3 ligase ligand. The tertiary dimethylamino group provides a polar contact point within the linker, which can improve solubility. Alternatively, if a primary or secondary amine is desired for linker connection, the synthesis can be adapted by performing the reductive amination with a protected amine like benzylamine, followed by a final deprotection step.
Conclusion
This application note details a reliable and scalable synthetic protocol for cis-3-(dimethylamino)cyclobutane-1-carboxylic acid, a valuable building block for designing next-generation PROTACs. By leveraging a rigid cyclobutane scaffold, researchers can exert greater control over linker conformation, potentially leading to degraders with enhanced potency, selectivity, and improved drug-like properties. The straightforward methodology, starting from an accessible precursor, makes this 3D linker fragment readily available for incorporation into PROTAC discovery programs.
References
-
AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]
- Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell, 181(1), 102-114.
-
CP Lab Safety. (n.d.). cis-3-(dimethylamino)cyclobutane-1-carboxylic acid, min 97%, 1 gram. Retrieved from [Link]
- Gershonov, E., Granoth, R., Tzehoval, E., Gaoni, Y., & Fridkin, M. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 39(24), 4837-4843.
- Morreale, F. E., et al. (2021). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 12(30), 10263-10269.
- Patora-Komisarska, K., et al. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Green Chemistry, 22(14), 4537-4544.
- Qiu, Y., et al. (2019). Development of Selective CBP/p300 Bromodomain PROTACs. Journal of Medicinal Chemistry, 62(22), 10375-10390.
-
ScholarWorks at GVSU. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(3), 126-149.
- U.S. Patent No. CN103232340A. (2013). Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.
- Urak, R., et al. (2021). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Molecular Systems Design & Engineering, 6(11), 957-964.
- World Intellectual Property Organization. (2008). Synthesis of aminocyclopentane carboxylic acids. (Patent No. WO2008138621A2). Google Patents.
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid - ACS Green Chemistry [gcande.digitellinc.com]
- 9. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 10. calpaclab.com [calpaclab.com]
- 11. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 12. A practical catalytic reductive amination of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. lirias.kuleuven.be [lirias.kuleuven.be]
Application Notes and Protocols for the Incorporation of 3-(Dimethylamino)cyclobutane-1-carboxylic Acid in Peptide Synthesis
Introduction: Expanding the Chemical Space of Peptides
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development, offering a route to novel therapeutics with enhanced properties.[1][2] These modifications can confer increased metabolic stability, improved receptor affinity and selectivity, and unique conformational constraints.[1][2] Among the diverse array of unnatural amino acids, cyclic residues such as those containing a cyclobutane ring have garnered significant interest. The rigid cyclobutane scaffold can impose specific conformational biases on the peptide backbone, influencing its three-dimensional structure and, consequently, its biological activity.[3][4][5]
This guide provides a comprehensive overview of the application of 3-(Dimethylamino)cyclobutane-1-carboxylic acid, a unique cyclobutane-containing amino acid, in solid-phase peptide synthesis (SPPS). The presence of both a sterically demanding cyclobutane ring and a tertiary amine in the side chain presents specific challenges and opportunities in peptide design and synthesis. These application notes will detail the rationale behind the proposed synthetic strategies, provide robust protocols for the incorporation of this amino acid into peptide chains, and discuss its potential impact on peptide structure and function.
Structural Features and Rationale for Use
This compound offers a unique combination of structural features:
-
Conformational Rigidity: The cyclobutane ring restricts the rotational freedom of the peptide backbone, which can lead to more defined secondary structures.[3][4][5] This pre-organization can be advantageous for optimizing binding to biological targets.
-
Tertiary Amine Side Chain: The dimethylamino group introduces a basic, permanently non-hydrogen-bond-donating side chain. This can be utilized to modulate the overall charge and polarity of the peptide, influence interactions with receptors, or serve as a handle for further chemical modifications.
-
Stereochemical Diversity: The cyclobutane ring possesses distinct stereoisomers (cis/trans) which can be used to fine-tune the spatial arrangement of the side chain and its impact on the peptide's global conformation.
The incorporation of this amino acid is particularly relevant for the development of peptidomimetics with improved pharmacokinetic profiles, such as enhanced enzymatic stability and cell permeability.
Synthesis of Fmoc-3-(Dimethylamino)cyclobutane-1-carboxylic Acid
A proposed synthetic workflow is outlined below:
Figure 1: Proposed synthetic workflow for Fmoc-3-(Dimethylamino)cyclobutane-1-carboxylic acid.
This proposed pathway involves a reductive amination to introduce the dimethylamino group, followed by a standard Fmoc protection of the alpha-amino group. Each step would require careful optimization and characterization of the intermediates and final product.
Solid-Phase Peptide Synthesis (SPPS) Protocols
The incorporation of this compound into a growing peptide chain requires special consideration due to the steric hindrance of the cyclobutane ring and the presence of the N,N-dimethylated side chain. The following protocols are adapted from established methods for coupling sterically hindered and N-methylated amino acids.
Core Principles and Challenges
-
Steric Hindrance: The bulky cyclobutane structure can slow down coupling reactions. To overcome this, more potent coupling reagents and potentially longer reaction times or double coupling cycles are recommended.
-
N,N-Dimethylated Side Chain: The tertiary amine in the side chain is basic and may interfere with standard SPPS conditions if not properly managed. However, it is generally not expected to require a protecting group.
-
Reaction Monitoring: The standard Kaiser test for primary amines will not work to monitor the coupling to the N-terminal this compound residue. Alternative tests, such as the bromophenol blue test, are necessary.
Recommended Reagents and Conditions
| Parameter | Recommendation | Rationale |
| Resin | Rink Amide or Wang resin | Standard choice for Fmoc-SPPS depending on desired C-terminus (amide or acid). |
| Coupling Reagent | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Highly effective for coupling sterically hindered and N-methylated amino acids. |
| Base | N,N-Diisopropylethylamine (DIPEA) | A non-nucleophilic base commonly used in SPPS to minimize side reactions. |
| Solvent | N,N-Dimethylformamide (DMF) | Standard solvent for SPPS, provides good swelling of the resin. |
| Fmoc Deprotection | 20% Piperidine in DMF | Standard condition for Fmoc removal. |
Step-by-Step SPPS Protocol
This protocol outlines the key steps for incorporating Fmoc-3-(Dimethylamino)cyclobutane-1-carboxylic acid into a peptide sequence.
Figure 2: General workflow for Fmoc-based solid-phase peptide synthesis.
1. Resin Swelling and Preparation:
-
Swell the chosen resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for at least 30 minutes in a reaction vessel.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 10-15 minutes.
-
Thoroughly wash the resin with DMF (5-7 times).
3. Coupling of Fmoc-3-(Dimethylamino)cyclobutane-1-carboxylic acid:
-
In a separate vessel, dissolve Fmoc-3-(Dimethylamino)cyclobutane-1-carboxylic acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), in DMF.
-
Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the resin-containing reaction vessel.
-
Agitate the mixture for 2-4 hours. For particularly difficult couplings, this time can be extended, or a second coupling can be performed.
4. Monitoring the Coupling Reaction:
-
After the coupling, take a small sample of the resin beads and wash them thoroughly with DMF and then methanol.
-
Perform a bromophenol blue test to check for the presence of free amines. A yellow color indicates a complete reaction, while a blue or green color suggests incomplete coupling.
-
If the coupling is incomplete, repeat step 3.
5. Capping (Optional but Recommended):
-
To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.
-
Wash the resin thoroughly with DMF.
6. Chain Elongation:
-
Repeat steps 2 through 5 for each subsequent amino acid in the peptide sequence.
7. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
8. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS) and, if necessary, NMR spectroscopy to confirm its identity and purity.[4]
Impact on Peptide Structure and Properties
The incorporation of this compound is expected to have a significant impact on the resulting peptide's physicochemical and biological properties.
Conformational Effects
The rigid cyclobutane ring system is known to induce specific secondary structures in peptides. High-resolution NMR studies on peptides containing other cyclobutane amino acids have shown that the cis/trans stereochemistry of the substituents on the ring is a primary determinant of the peptide's folding pattern, leading to either extended, strand-like structures or more compact, folded conformations.[3][4][5] The dimethylamino group, being non-hydrogen bonding, will further influence the local conformation and solvation properties of the peptide.
Physicochemical Properties
The tertiary amine side chain (pKa ~9-10) will be protonated at physiological pH, introducing a positive charge. This can:
-
Increase the overall hydrophilicity and aqueous solubility of the peptide.
-
Influence interactions with negatively charged biological targets or cell membranes.
-
Potentially alter the peptide's susceptibility to enzymatic degradation.
Analytical Characterization
The unique structure of this compound requires specific considerations during the analytical characterization of the final peptide.
-
Mass Spectrometry: Electrospray ionization-tandem mass spectrometry (ESI-MS/MS) is a powerful tool for sequencing peptides containing this modification.[4] The fragmentation patterns of peptides containing N,N-dimethylated amino acids can be complex, and careful analysis is required to confirm the sequence.[7][8] The dimethylamino group can influence fragmentation, potentially leading to characteristic reporter ions.[7][8]
-
NMR Spectroscopy: For detailed structural elucidation, 2D NMR techniques such as COSY, TOCSY, and NOESY can provide insights into the conformation of the peptide in solution.[2][3] These studies can reveal the dihedral angle constraints imposed by the cyclobutane ring and the spatial proximity of the dimethylamino side chain to other residues.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling | Steric hindrance of the cyclobutane amino acid. | Extend coupling time, perform a double coupling, or consider using microwave-assisted SPPS to enhance reaction kinetics. |
| Deletion Sequences | Incomplete coupling followed by reaction of the next amino acid. | Ensure complete coupling using the bromophenol blue test. Implement a capping step after the coupling of the hindered residue. |
| Side Reactions during Cleavage | Reactivity of the tertiary amine. | While generally stable, if side reactions are suspected, optimize the cleavage cocktail and scavengers. |
| Difficult Purification | Aggregation or unusual retention behavior. | Optimize RP-HPLC conditions (gradient, solvent system). The positive charge may require specific pH adjustments of the mobile phase. |
Conclusion
This compound is a promising building block for the design of novel peptidomimetics with unique structural and functional properties. While its incorporation into peptides presents challenges due to steric hindrance, these can be effectively overcome with optimized SPPS protocols utilizing potent coupling reagents like HATU. The rigid cyclobutane core and the basic dimethylamino side chain offer exciting possibilities for modulating peptide conformation, solubility, and biological activity. The detailed protocols and considerations presented in these application notes provide a solid foundation for researchers to successfully utilize this and other similarly complex unnatural amino acids in their peptide synthesis endeavors.
References
-
Folding peptides studied by NMR. (2017, September 19). SeRMN-UAB. Available from: [Link]
-
Chary, V. N., Reddy, B. S., et al. (2015). Characterization of N,N-dimethyl amino acids by electrospray ionization-tandem mass spectrometry. Journal of Mass Spectrometry, 50(5), 771-781. Available from: [Link]
-
peptides | SeRMN – NMR Service at UAB. (n.d.). SeRMN-UAB. Available from: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Available from: [Link]
-
Influence of N-Methylation and Conformation on Almiramide Anti-Leishmanial Activity. (2018). Molecules, 23(10), 2469. Available from: [Link]
-
Spps and side reactions in peptide synthesis. (2016, September 22). Slideshare. Available from: [Link]
-
Standard Fmoc Protected Amino Acids. (n.d.). Activotec. Available from: [Link]
-
Lu, J., Chen, C., Hu, J., et al. (2016). Amino acid side chains affect the bioactivity of designed short peptide amphiphiles. Journal of Materials Chemistry B, 4(31), 5221-5229. Available from: [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Available from: [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 759-772. Available from: [Link]
-
McShane, A. J., Shen, Y., Castillo, M. J., & Yao, X. (2014). Peptide dimethylation: fragmentation control via distancing the dimethylamino group. Journal of the American Society for Mass Spectrometry, 25(10), 1694-1704. Available from: [Link]
-
Kemmink, J., Boelens, R., & Kaptein, R. (1987). Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine. European Biophysics Journal, 14(5), 293-299. Available from: [Link]
-
Peptide Dimethylation: Fragmentation Control via Distancing the Dimethylamino Group. (2014, August 5). Journal of the American Society for Mass Spectrometry. Available from: [Link]
-
Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. (2020). Molecules, 25(15), 3456. Available from: [Link]
-
Amino acid side chains affect the bioactivity of designed short peptide amphiphiles. (2016). Journal of Materials Chemistry B, 4(31), 5221-5229. Available from: [Link]
-
Fmoc-3,3-dimethylcyclobutane-1-methylamino-1-carboxylicacid. (n.d.). CUSABIO. Available from: [Link]
-
Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. (2021). International Journal of Molecular Sciences, 22(22), 12458. Available from: [Link]
-
Studies toward the stereocontrolled synthesis of cyclobutane derivatives. (2023). ScholarWorks. Available from: [Link]
-
McLafferty Rearrangement of Peptides and Substituent Effects on Peptide Fragmentation: Theoretical and Experimental Investigation. (2010). SOAR. Available from: [Link]
-
Peptide ion fragmentation in mass spectrometry. (2010, January 15). Slideshare. Available from: [Link]
-
Peptide/Protein NMR. (n.d.). Available from: [Link]
-
Amino acid side chains affect the bioactivity of designed short peptide amphiphiles. (n.d.). Research Explorer The University of Manchester. Available from: [Link]
-
Fmoc-3,3- dimethylcyclobutane-1- methylamino-1-carboxylic acid. (n.d.). Echo BioSystems. Available from: [Link]
- Synthesis method of 3-oxocyclobutanecarboxylic acid. (2013). Google Patents.
-
Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. (2019). Molecules, 24(18), 3290. Available from: [Link]
Sources
- 1. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Folding peptides studied by NMR | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 4. peptides | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 5. cyclobutane | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 6. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 7. Peptide dimethylation: fragmentation control via distancing the dimethylamino group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide Dimethylation: Fragmentation Control via Distancing the Dimethylamino Group - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling with 3-(Dimethylamino)cyclobutane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Unique Chemistry of a Constrained Scaffolding Agent
In the landscape of modern medicinal chemistry, the use of conformationally restricted scaffolds is a cornerstone of rational drug design. The cyclobutane ring, a motif of growing importance, offers a desirable balance of rigidity and three-dimensional complexity, enabling chemists to project pharmacophoric elements into precise vectors in biological space. 3-(Dimethylamino)cyclobutane-1-carboxylic acid, with its unique combination of a constrained, non-planar ring system and a basic tertiary amine, presents as a valuable building block for introducing these properties into novel chemical entities.
However, the very features that make this molecule attractive also introduce specific challenges in its synthetic manipulation, particularly in the context of amide bond formation—arguably the most critical reaction in drug discovery. The steric hindrance imposed by the cyclobutane ring, coupled with the electronic and basic nature of the dimethylamino group, necessitates a carefully considered approach to achieve efficient and high-yielding amide couplings. The direct condensation of a carboxylic acid and an amine is an inefficient process due to the formation of a non-reactive ammonium carboxylate salt[1]. This guide provides a detailed examination of the key considerations, recommended protocols, and troubleshooting strategies for the successful amide coupling of this compound.
Core Challenges and Strategic Considerations
The primary hurdles in the amide coupling of this compound stem from two of its structural features:
-
Steric Hindrance: The cyclobutane ring presents a degree of steric bulk around the carboxylic acid moiety. This can impede the approach of the amine nucleophile and slow down the rate of reaction, a common issue with sterically hindered substrates[2][3][4].
-
Basicity of the Tertiary Amine: The dimethylamino group is basic and can be protonated under acidic or even neutral conditions. This can lead to solubility issues and potential side reactions. Furthermore, it can interfere with the coupling process by reacting with the coupling agents or by altering the pH of the reaction mixture.
Given these challenges, the choice of coupling reagent and reaction conditions is paramount. Standard carbodiimide reagents like DCC, while effective in some cases, may prove insufficient for such a sterically demanding coupling[5]. More potent activating agents are generally required to overcome the steric barrier and drive the reaction to completion[5].
Recommended Coupling Protocols
Two primary protocols are recommended for the amide coupling of this compound, leveraging powerful uronium/aminium and carbodiimide-based reagents.
Protocol 1: High-Efficiency Coupling using HATU
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly effective coupling reagent, particularly for sterically hindered amino acids and for minimizing racemization[3][6]. It functions by forming a highly reactive OAt-active ester, which then readily reacts with the amine[7].
Reaction Workflow:
Caption: HATU-mediated amide coupling workflow.
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.0 - 1.2 equivalents)
-
HATU (1.1 - 1.5 equivalents)[3]
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)[7]
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup reagents (e.g., ethyl acetate, 5% aqueous HCl, saturated aqueous NaHCO₃, brine)
Step-by-Step Procedure:
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Pre-activation: Cool the solution to 0 °C in an ice bath with stirring. Add DIPEA (2.0 eq) dropwise. Allow the mixture to stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid[3][6].
-
Amine Addition: Add the amine (1.2 eq) to the pre-activated mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed[6]. For particularly hindered amines, the reaction time may need to be extended overnight[5].
-
Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine[6].
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: EDC/HOBt Mediated Coupling
The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-hydroxybenzotriazole (HOBt) is a widely used and cost-effective method for amide bond formation. The EDC activates the carboxylic acid to form an unstable O-acylisourea intermediate, which is then intercepted by HOBt to form a more stable and reactive HOBt-ester[7].
Mechanism Overview:
Caption: EDC/HOBt-mediated amide coupling mechanism.
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.0 - 1.2 equivalents)
-
EDC·HCl (1.1 - 1.5 equivalents)[7]
-
HOBt (1.1 - 1.5 equivalents)[7]
-
DIPEA or TEA (2.0 - 3.0 equivalents)[7]
-
Anhydrous DMF or DCM
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).
-
Dissolution: Dissolve the mixture in anhydrous DMF or DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Reagent Addition: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture. Then, add DIPEA (2.5 eq) dropwise[7].
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the progress by TLC or LC-MS.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Data Presentation: Comparison of Coupling Reagents
| Coupling Reagent System | Key Advantages | Potential Drawbacks | Recommended For |
| HATU/DIPEA | High reactivity, fast reaction times, low rates of epimerization, effective for hindered substrates[5][7]. | Higher cost, potential for side reactions with the tetramethylurea byproduct. | Challenging couplings, sterically hindered acids/amines, and when speed is critical. |
| EDC/HOBt | Cost-effective, water-soluble byproducts are easily removed with aqueous workup[7]. | Can be less effective for highly hindered substrates, longer reaction times may be needed[4][8]. | General purpose amide couplings, scalable reactions where cost is a factor. |
| EDC/HOBt/DMAP | The addition of DMAP can significantly improve yields for electron-deficient or unreactive amines[8]. | DMAP can act as a nucleophilic catalyst, potentially leading to side reactions. | Couplings involving electron-poor anilines or other less reactive amines. |
Troubleshooting and Advanced Strategies
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete activation of the carboxylic acid due to steric hindrance. | Switch to a more powerful coupling reagent like HATU. Consider pre-activation of the carboxylic acid before adding the amine[3][5]. |
| Low nucleophilicity of the amine. | If using an electron-deficient amine, consider adding DMAP as a catalyst with the EDC/HOBt system[8]. | |
| Difficult Purification | The basic dimethylamino group can cause streaking on silica gel chromatography. | Use an amine-modified stationary phase or add a small amount of a competing amine (e.g., triethylamine) to the mobile phase[9]. |
| Product is highly polar and water-soluble. | Consider reverse-phase chromatography for purification. | |
| Side Reactions | Racemization of adjacent chiral centers (if applicable). | Use HOBt or OxymaPure as additives, which are known to suppress racemization. Running the reaction at a lower temperature can also be beneficial[3]. |
For extremely challenging couplings where even potent uronium reagents fail, the in-situ formation of an acyl fluoride from the carboxylic acid can be a highly effective, albeit more advanced, strategy[4][5].
Conclusion
The successful amide coupling of this compound is readily achievable with a rational approach to reagent selection and protocol design. The inherent steric and electronic properties of this valuable building block demand the use of robust coupling methodologies. The HATU-mediated protocol offers a highly reliable and efficient route for most applications, while the EDC/HOBt system provides a cost-effective alternative, particularly when optimized. By understanding the underlying chemical principles and potential pitfalls, researchers can effectively incorporate this unique, constrained scaffold into their drug discovery programs, paving the way for the development of novel therapeutics with enhanced conformational definition.
References
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]
-
ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
amphoteros. (2014, April 4). Uphill battles in amide couplings. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. Retrieved from [Link]
-
PNAS. (n.d.). Accelerated chemical synthesis of peptides and small proteins. Retrieved from [Link]
-
Inhibitor Research Hub. (2025, December 1). HATU-Driven Innovation in Peptide Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
Sources
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jpt.com [jpt.com]
The Strategic Integration of 3-(Dimethylamino)cyclobutane-1-carboxylic Acid in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Value of Constrained Scaffolds in Medicinal Chemistry
In the intricate landscape of drug discovery, the architectural design of small molecules plays a pivotal role in dictating their biological activity, selectivity, and pharmacokinetic profiles. The quest for novel therapeutic agents has led medicinal chemists to explore beyond flat, aromatic systems towards three-dimensional scaffolds that can better mimic the complex topographies of biological targets. Among these, strained carbocycles, particularly cyclobutane derivatives, have emerged as powerful tools for molecular design.[1][2] The rigid, puckered conformation of the cyclobutane ring offers a unique structural framework that can impart significant advantages in potency, selectivity, and metabolic stability when strategically incorporated into a drug candidate.[1][3]
This guide focuses on the multifaceted applications of a particularly intriguing building block: 3-(Dimethylamino)cyclobutane-1-carboxylic acid. This compound combines the conformational rigidity of the cyclobutane core with the basicity of a dimethylamino group and the synthetic versatility of a carboxylic acid handle. These features make it an attractive scaffold for a range of applications, from serving as a constrained bioisostere for proteinogenic amino acids to acting as a key component in the development of novel antiviral agents.
Physicochemical Properties and Pharmacokinetic Implications
The unique structural attributes of this compound translate into a desirable set of physicochemical properties for drug development.
| Property | Implication in Drug Discovery |
| Rigid, Puckered Conformation | The constrained nature of the cyclobutane ring reduces the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity and potency. It also allows for a more precise spatial orientation of substituents, enhancing selectivity.[1][4] |
| Increased sp³ Character | The high fraction of sp³-hybridized carbon atoms contributes to improved solubility and reduced non-specific binding compared to flat, aromatic systems. This can lead to a more favorable pharmacokinetic profile.[4] |
| Metabolic Stability | The cyclobutane core is generally more resistant to metabolic degradation than larger, more flexible cycloalkanes, which can improve the half-life of a drug candidate.[3] |
| Basic Dimethylamino Group | The tertiary amine introduces a basic center (predicted pKa ~8-10), which can be crucial for forming salt bridges with acidic residues in a target protein.[5] It also enhances aqueous solubility and can be leveraged for pH-sensitive drug delivery. |
| Carboxylic Acid Handle | The carboxylic acid provides a versatile point for synthetic elaboration, allowing for the straightforward formation of amide bonds, esters, and other functional groups. This is essential for building more complex molecules and for attachment to other scaffolds or linkers. |
Application I: A Constrained Proline Bioisostere
The cyclic structure of the amino acid proline plays a critical role in defining the conformation of peptides and proteins.[5] Consequently, proline analogues are of great interest in medicinal chemistry for modulating the structure and function of bioactive peptides and peptidomimetics.[6] this compound can be viewed as a constrained, non-natural analogue of proline, offering a unique set of properties as a bioisostere.
Diagram: Bioisosteric Relationship with Proline
Caption: Bioisosteric replacement of proline with this compound.
The incorporation of this scaffold in place of proline can introduce a higher degree of conformational rigidity into a peptide backbone, which can be advantageous for several reasons:
-
Enhanced Receptor Binding: By locking the peptide into a bioactive conformation, the entropic cost of binding is reduced, potentially leading to a significant increase in affinity.
-
Improved Proteolytic Stability: The non-natural backbone is less likely to be recognized by proteases, leading to a longer biological half-life.[4]
-
Modulation of Secondary Structure: The unique puckering of the cyclobutane ring can influence the formation of secondary structures like β-turns, offering a tool to fine-tune the overall peptide architecture.[7]
Protocol: Incorporation of this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of Fmoc-protected this compound into a peptide sequence using standard solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry.
Materials:
-
Fmoc-cis/trans-3-(Dimethylamino)cyclobutane-1-carboxylic acid
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Diisopropylethylamine (DIEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for challenging couplings
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Workflow Diagram: SPPS Cycle for Unnatural Amino Acid Incorporation
Caption: A single cycle of solid-phase peptide synthesis (SPPS).
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine and byproducts.
-
Coupling of this compound:
-
Standard Coupling: In a separate vial, pre-activate Fmoc-3-(Dimethylamino)cyclobutane-1-carboxylic acid (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 5-10 minutes. Add the activated amino acid solution to the resin. Add DIEA (6 eq.) to the reaction vessel. Allow the coupling reaction to proceed for 2-4 hours.
-
For Difficult Couplings: The N,N-dimethylated nature of this amino acid can present steric hindrance.[1] If the coupling is sluggish (as determined by a Kaiser test), use a more potent coupling reagent like HATU. Pre-activate the amino acid (3 eq.) with HATU (2.9 eq.) and DIEA (6 eq.) in DMF for 5 minutes before adding to the resin. Extend the coupling time to 4-6 hours or overnight if necessary.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the peptide by reverse-phase HPLC.
Application II: Scaffold for Antiviral Drug Development
The unique three-dimensional structure of the cyclobutane ring makes it an attractive scaffold for the design of enzyme inhibitors, including those targeting viral proteases and polymerases. A Chinese patent suggests the use of substituted cyclobutane carboxylic acid compounds in the preparation of antiviral drugs.[8] While the specific targets are not detailed in the provided abstract, the general principle involves using the cyclobutane core to present pharmacophoric groups in a rigid and defined orientation to fit into the active site of a viral enzyme.
Diagram: General Synthetic Scheme for this compound
Caption: A plausible synthetic route to this compound.
Protocol: Synthesis of this compound via Reductive Amination
This protocol is a generalized procedure based on standard reductive amination of keto-acids. Optimization may be required.
Materials:
-
3-Oxocyclobutane-1-carboxylic acid
-
Dimethylamine solution (e.g., 40% in water or 2M in THF) or Dimethylamine hydrochloride
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Methanol or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
1 M Sodium hydroxide
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: To a solution of 3-Oxocyclobutane-1-carboxylic acid (1.0 eq.) in methanol or THF, add dimethylamine solution (1.5-2.0 eq.). If using dimethylamine hydrochloride, add an equivalent of a non-nucleophilic base like triethylamine or DIEA.
-
Imine/Enamine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion or enamine.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add the reducing agent (sodium triacetoxyborohydride or sodium cyanoborohydride, 1.5-2.0 eq.) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic (pH ~2-3).
-
Work-up:
-
Adjust the pH of the aqueous solution to the isoelectric point of the amino acid (typically pH 4-6) with 1 M NaOH.
-
The product may precipitate at this point and can be collected by filtration.
-
Alternatively, extract the aqueous layer with a suitable organic solvent like ethyl acetate or a mixture of DCM and isopropanol.
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product, which will likely be a mixture of cis and trans isomers, can be purified by crystallization from a suitable solvent system or by column chromatography on silica gel.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the cis/trans isomeric ratio.
Conclusion
This compound is a versatile and valuable building block in drug discovery. Its rigid, three-dimensional structure offers a means to improve the potency, selectivity, and pharmacokinetic properties of drug candidates. Whether employed as a constrained proline bioisostere to modulate peptide conformation and stability, or as a scaffold for the design of novel enzyme inhibitors, this compound provides a powerful tool for medicinal chemists. The protocols provided herein offer a starting point for the synthesis and application of this promising scaffold, paving the way for the discovery of new and improved therapeutic agents.
References
-
van der Kolk, R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
- CN104529833A - Substituted cyclobutane carboxylic acid compounds and application thereof.
-
Gershonov, E., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 39(24), 4837-4843. [Link]
-
(2023). studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. [Link]
-
Khan, R. N., Meanwell, N. A., & Hager, H. (2022). Pseudoprolines as stereoelectronically tunable proline isosteres. Bioorganic & Medicinal Chemistry Letters, 71, 128983. [Link]
-
Samanta, S., & Chatterjee, S. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]
-
Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203-2234. [Link]
-
Request PDF. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. [Link]
-
Lirias. (n.d.). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. [Link]
- EP0481320A1 - Novel cyclobutane derivatives.
-
PubMed. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. benchchem.com [benchchem.com]
- 4. EP0481320A1 - Novel cyclobutane derivatives - Google Patents [patents.google.com]
- 5. solarsolutions4everyone.co.za [solarsolutions4everyone.co.za]
- 6. 3-Aminocyclobutane-1-carboxylic acid | C5H9NO2 | CID 194581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
3-(Dimethylamino)cyclobutane-1-carboxylic acid as a rigid scaffold in molecule design
Application Notes & Protocols
Topic: 3-(Dimethylamino)cyclobutane-1-carboxylic acid as a Rigid Scaffold in Molecule Design
Introduction: The Pursuit of Three-Dimensionality in Drug Discovery
In modern medicinal chemistry, the strategic incorporation of three-dimensional (3D) structural motifs is a paramount strategy for enhancing the druglike properties of small molecules. Historically, drug discovery has been dominated by flat, aromatic structures. While effective, these planar molecules can present challenges, including metabolic liabilities and off-target effects. The shift towards molecules with a higher fraction of sp³-hybridized carbons (Fsp³) is correlated with greater success in clinical trials. Rigid scaffolds, in particular, offer a powerful tool to lock in desired conformations, thereby improving binding affinity, selectivity, and metabolic stability.[1]
Among the various saturated carbocycles, the cyclobutane ring has emerged as a compelling, albeit underutilized, scaffold.[2] Its inherent ring strain results in a puckered conformation, providing distinct three-dimensional exit vectors for substituents. This application note focuses on a particularly valuable building block: this compound. We will explore its synthesis, properties, and application as a rigid scaffold, providing detailed protocols for its use in drug design.
The Cyclobutane Scaffold: A Privileged Motif
The cyclobutane ring offers several advantages over more flexible systems like cyclopentane or cyclohexane, and even over its more strained counterpart, cyclopropane.[2]
-
Conformational Restriction: Unlike larger, more flexible cycloalkanes, the cyclobutane ring has a rigid, puckered conformation. This rigidity can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target.
-
Improved Physicochemical Properties: As a bioisosteric replacement for aromatic rings, the cyclobutane scaffold can lead to significant improvements in solubility and metabolic stability.[1] The increased Fsp³ character often correlates with improved ADME (absorption, distribution, metabolism, and excretion) properties.[1]
-
Metabolic Stability: The replacement of metabolically susceptible groups, such as a cyclohexane ring, with a cyclobutane moiety has been shown to decrease metabolic clearance.
-
Novel Chemical Space: The underrepresentation of cyclobutane scaffolds in existing compound libraries presents an opportunity to explore novel chemical space and develop intellectual property.[2]
The subject of this note, this compound, combines the benefits of the rigid cyclobutane core with two key functional groups: a basic dimethylamino group and a carboxylic acid. This bifunctionality allows for diverse derivatization and its application as a constrained amino acid analogue.
Physicochemical Properties and Isomeric Considerations
This compound (C₇H₁₃NO₂, MW: 143.18 g/mol ) exists as two diastereomers: cis and trans.[3][4] The relative orientation of the dimethylamino and carboxylic acid groups significantly influences the molecule's shape and properties.
| Property | cis-Isomer | trans-Isomer | Rationale |
| CAS Number | 1932424-09-3[4] | 1628252-12-9[3] | - |
| Predicted pKa (basic) | ~8-10[3] | ~8-10[3] | The dimethylamino group is a key determinant of basicity. |
| Lipophilicity (LogP) | Lower | Higher | The cis isomer can form an intramolecular hydrogen bond, reducing its interaction with nonpolar solvents. |
| Dipole Moment | Higher | Lower | The vector addition of the bond dipoles in the cis configuration results in a larger overall dipole moment. |
Synthetic Protocols
The synthesis of this compound typically starts from a commercially available precursor, 3-oxocyclobutane-1-carboxylic acid. The following protocols provide a general workflow for the synthesis of both cis and trans isomers.
Protocol 1: Synthesis of cis- and trans-3-(Dimethylamino)cyclobutane-1-carboxylic Acid via Reductive Amination
This protocol details the synthesis starting from 3-oxocyclobutane-1-carboxylic acid.
Step 1: Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve 3-oxocyclobutane-1-carboxylic acid (1.0 eq) in methanol.
-
Addition of Amine: Add a solution of dimethylamine (2.0 eq, 40% in water) to the flask.
-
Formation of Imine/Enamine: Stir the reaction mixture at room temperature for 1 hour.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by LC-MS.
-
Workup: Quench the reaction by the slow addition of 2M HCl until gas evolution ceases. Concentrate the mixture under reduced pressure.
-
Purification: The resulting mixture of cis and trans isomers can be purified by column chromatography on silica gel or by fractional crystallization to separate the diastereomers.
Causality Behind Experimental Choices:
-
Methanol as Solvent: It is a good solvent for the starting material and the amine, and it is compatible with the reducing agent.
-
Sodium Cyanoborohydride: This is a mild reducing agent that is selective for the iminium ion over the ketone, minimizing the formation of the corresponding alcohol.
-
Acidic Workup: This step protonates the product, making it more water-soluble and aiding in the separation from non-polar byproducts.
Applications in Molecule Design and Case Studies
The rigid nature of the this compound scaffold makes it an attractive building block for various applications in drug discovery.
Case Study 1: Enzyme Inhibition
Derivatives of this compound have shown potential as inhibitors of aldehyde-ketone reductases (AKR1C1 and AKR1C3), which are enzymes implicated in hormone-dependent cancers.[3] The rigid scaffold helps to position key pharmacophoric groups in the enzyme's active site with high precision, leading to potent and selective inhibition.[3]
Case Study 2: Modulation of Transport Mechanisms
Studies have indicated that this compound is selectively taken up by L-type amino acid transporters (LATs).[3] This property can be leveraged for targeted drug delivery, particularly in cancer therapy, where LATs are often overexpressed.[3]
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol can be used to assess the metabolic stability of a new compound containing the this compound scaffold.
-
Preparation of Solutions:
-
Prepare a solution of the test compound in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Prepare a solution of liver microsomes (human or other species) in the same buffer.
-
Prepare a solution of the NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a 96-well plate, combine the test compound (at a final concentration of 1 µM), the liver microsome solution, and buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add the NADPH-regenerating system to initiate the metabolic reaction.
-
-
Time Points:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Analysis:
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
The slope of the line gives the rate of metabolism, from which the in vitro half-life (t₁₂) can be calculated.
-
Self-Validating System:
-
Positive Control: Include a compound with known metabolic instability (e.g., verapamil) to ensure the microsomes are active.
-
Negative Control: Run a parallel experiment without the NADPH-regenerating system to account for non-enzymatic degradation.
Visualizations
Conformational Rigidity of the Cyclobutane Scaffold
Caption: Comparison of flexible vs. rigid scaffolds.
Drug Discovery Workflow Using a Rigid Scaffold
Caption: A typical drug discovery workflow.
Synthetic Pathway Overview
Caption: Overview of the synthetic pathway.
Conclusion
This compound is a valuable and versatile building block for modern drug discovery. Its rigid, three-dimensional structure provides a means to overcome many of the challenges associated with planar, aromatic scaffolds. By offering improved physicochemical properties, enhanced metabolic stability, and the ability to precisely orient pharmacophoric groups, this scaffold can accelerate the development of novel therapeutics with superior efficacy and safety profiles. The protocols and insights provided in this application note are intended to empower researchers to explore the full potential of this promising molecular scaffold in their drug design endeavors.
References
-
Van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
-
de la Torre, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(9), e202200007. [Link]
-
CP Lab Safety. (n.d.). cis-3-(dimethylamino)cyclobutane-1-carboxylic acid, min 97%, 1 gram. [Link]
Sources
Application Note: Incorporating 3-(Dimethylamino)cyclobutane-1-carboxylic acid into Small Molecule Libraries
Abstract & Strategic Imperative
In modern drug discovery, the exploration of novel chemical space is paramount for identifying next-generation therapeutics. Small molecule libraries rich in three-dimensional (3D) character are increasingly sought after to improve pharmacological outcomes and expand the range of addressable biological targets.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the incorporation of 3-(Dimethylamino)cyclobutane-1-carboxylic acid (CAS 1628252-12-9) , a unique and valuable building block, into diverse small molecule libraries. The rigid, puckered cyclobutane scaffold introduces conformational restriction and a well-defined 3D architecture, while the tertiary amine offers a basic handle to modulate physicochemical properties such as solubility and to form key interactions with biological targets.[4][5] By leveraging this building block, researchers can systematically introduce sp³-rich features, moving away from the flat, aromatic structures that have historically dominated screening collections.[5]
The Building Block: Physicochemical Profile & Advantages
This compound is a non-proteinogenic amino acid that offers several distinct advantages in the context of library design.[6]
-
Structural Rigidity: The cyclobutane ring is conformationally constrained, reducing the entropic penalty upon binding to a target and often leading to higher affinity.[4][5] Its puckered, non-planar geometry provides vectors for substituent placement in defined spatial orientations, which is crucial for exploring the complex topology of protein binding pockets.[5]
-
Modulation of Physicochemical Properties: The tertiary dimethylamino group provides a basic center (predicted pKa ~8–10), which can be protonated at physiological pH.[6] This feature can significantly enhance aqueous solubility, a critical parameter in drug development, and offers a site for potent salt-bridge interactions with acidic residues (e.g., aspartate, glutamate) in a target protein.
-
Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation compared to more flexible aliphatic chains.[5] This intrinsic stability can lead to improved pharmacokinetic profiles in lead compounds.
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 1628252-12-9 | [6][7] |
| Molecular Formula | C₇H₁₃NO₂ | [6][7] |
| Molecular Weight | 143.18 g/mol | [6][7] |
| Stereochemistry | Available as cis/trans isomers or mixtures | [8][9] |
| Key Features | Rigid sp³ scaffold, basic tertiary amine | [5] |
Experimental Design: Amide Bond Formation
The most direct and versatile method for incorporating this building block is through amide bond formation, a cornerstone reaction in medicinal chemistry.[10][11] This can be achieved effectively in both solution-phase for focused libraries and on solid-phase for larger, diversity-oriented libraries.[12][13] The choice of coupling reagent is critical, especially when dealing with unique building blocks that may present challenges like steric hindrance.[12][14]
Causality of Reagent Selection: HATU
For the protocols described below, we have selected HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the primary coupling reagent.[15][16]
Rationale:
-
High Efficiency: HATU is a third-generation uronium salt-based coupling reagent known for its high efficiency and fast reaction rates, even with sterically hindered or electronically deactivated amines and carboxylic acids.[14][17]
-
Low Racemization: The mechanism of action proceeds through a highly reactive OAt-active ester intermediate. The presence of the 7-azabenzotriazole moiety is believed to stabilize the incoming amine through a hydrogen-bonded transition state, which significantly suppresses racemization at the alpha-carbon of the amino acid.[15][18]
-
Broad Applicability: It is effective in a wide range of aprotic polar solvents like DMF and NMP and is compatible with both solution-phase and solid-phase peptide synthesis (SPPS) workflows.[15][19]
The overall workflow involves the activation of the carboxylic acid, followed by nucleophilic attack by an amine to form the stable amide bond.
Caption: General workflow for incorporating the building block via amide coupling.
Protocol 1: Solution-Phase Synthesis
This protocol is ideal for synthesizing a focused library or for scaling up a specific compound of interest.
Materials:
-
This compound
-
Amine of interest (e.g., benzylamine as a model)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel, magnetic stirrer, and inert atmosphere (N₂ or Ar)
Procedure:
-
Preparation: In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Reagent Addition: To the stirred solution, add the amine of interest (1.0 eq), HATU (1.1 eq), and DIPEA (2.5 eq).
-
Expert Insight: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the HCl salt that may be present with amine starting materials and the hexafluorophosphate salt of HATU.[20] An excess is used to ensure the reaction medium remains basic.
-
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt) and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired amide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Table 2: Stoichiometry for Solution-Phase Protocol
| Reagent | Equivalents | Purpose |
| Carboxylic Acid | 1.0 | Building Block |
| Amine | 1.0 | Scaffold |
| HATU | 1.1 | Coupling Reagent |
| DIPEA | 2.5 | Non-nucleophilic Base |
Protocol 2: Solid-Phase Synthesis (Fmoc/tBu Strategy)
This protocol is designed for building peptide-like molecules or other oligomers on a solid support, enabling the rapid construction of a diverse library.[12][19]
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin for C-terminal amides)
-
This compound
-
HATU
-
DIPEA
-
20% Piperidine in DMF (for Fmoc deprotection)
-
Anhydrous DMF
-
Solid-phase synthesis vessel
Procedure (Single Coupling Cycle):
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel, then drain the solvent.
-
Fmoc Deprotection: a. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. b. Drain and repeat the piperidine treatment for an additional 15 minutes to ensure complete deprotection. c. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Activation (Pre-activation): a. In a separate vial, dissolve this compound (4.0 eq relative to resin loading) and HATU (3.9 eq) in DMF. b. Add DIPEA (8.0 eq) to the vial and allow the mixture to pre-activate for 2-5 minutes.
-
Expert Insight: Pre-activation generates the reactive OAt-ester prior to its addition to the resin-bound amine, which can improve coupling efficiency, especially for challenging sequences.[18]
-
-
Coupling: a. Add the pre-activated solution to the deprotected resin. b. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).
-
Iteration: The resin is now ready for the next deprotection and coupling cycle or for final cleavage.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with dichloromethane (DCM), dry it, and treat it with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% H₂O, 2.5% Triisopropylsilane) to release the final compound from the resin and remove any side-chain protecting groups.
-
Isolation & Purification: Precipitate the crude product in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC. Confirm identity via LC-MS.
Caption: Step-by-step workflow for Solid-Phase Peptide Synthesis (SPPS).
Quality Control and Data Interpretation
Ensuring the identity and purity of compounds within a library is essential for generating reliable biological data.[21][22]
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is the primary tool for library QC.[23][24] Each compound should be analyzed to confirm the presence of the expected molecular ion peak (M+H)⁺ and to assess purity, typically by integrating the peak area at a specific wavelength (e.g., 214 nm or 254 nm). A purity level of >90% is generally acceptable for primary screening.
-
NMR Spectroscopy: For smaller, focused libraries or representative compounds from a larger library, ¹H and ¹³C NMR spectroscopy should be used to provide unambiguous structural confirmation.
Conclusion
This compound is a powerful building block for enriching small molecule libraries with desirable three-dimensional characteristics. Its rigid scaffold and basic functional group provide medicinal chemists with a valuable tool to modulate the ADME and pharmacological properties of lead candidates. The robust amide coupling protocols detailed herein, particularly using HATU, offer efficient and reliable methods for its incorporation in both solution- and solid-phase formats, paving the way for the discovery of novel and effective therapeutics.
References
- BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
- Dave, R., Pandey, K., et al. (2024, October 10). Biological Scaffolds in 3D Cell Models: Driving Innovation in Drug Discovery. Stem Cell Reviews and Reports.
-
Ghate, D., et al. (n.d.). Three-Dimensional Fabrication of Scaffolds for Drug Discovery and Regenerative Medicine. USC Viterbi School of Engineering. Retrieved from [Link]
- Hale, C., et al. (2024, February 16). Strategies for converting turn-motif and cyclic peptides to small molecules for targeting protein–protein interactions. RSC Chemical Biology.
-
ResearchGate. (2024, October 2). Biological Scaffolds in 3D Cell Models: Driving Innovation in Drug Discovery | Request PDF. Retrieved from [Link]
- BenchChem. (n.d.). Cyclobutane vs. Cyclopropane in Drug Design: A Comparative Analysis.
-
Wenxuecity. (2023, January 1). HATU coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Quality Control of Chemogenomic Library Using LC-MS | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
- Im, S., & Lee, J. (n.d.). Three-Dimensional Cell Cultures in Drug Discovery and Development.
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
YouTube. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. Retrieved from [Link]
- Wouters, J., et al. (n.d.).
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
PRISM BioLab. (2023, January 19). Technology integration: From Cyclic Peptides to Small Molecules. Retrieved from [Link]
-
Pacific Northwest National Laboratory. (2021, December 21). 3D-Scaffold, a Deep Learning Approach to Identify Novel Molecules for Therapeutics. Retrieved from [Link]
- Gershonov, E., et al. (n.d.). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry.
-
Bloom Tech. (2024, March 21). Applications Of 1-Hydroxy-Cyclobutanecarboxylic Acid?. Retrieved from [Link]
- National Institutes of Health. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
-
ResearchGate. (n.d.). Calculated and experimental properties of the cyclobutane fragment.... Retrieved from [Link]
-
PubMed. (n.d.). Quality Control of Chemogenomic Library Using LC-MS. Retrieved from [Link]
- O'Donnell, M., Zhou, C., & Scott, W. (n.d.). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society.
- Schlippe, Y., et al. (2012, March 19). In Vitro Selection of Highly Modified Cyclic Peptides That Act as Tight Binding Inhibitors. ACS Chemical Biology.
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]
- National Institutes of Health. (n.d.). Introduction to Peptide Synthesis.
-
ResearchGate. (n.d.). Cyclobutane—Physical Properties and Theoretical Studies | Request PDF. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Amide Coupling Reactions with Aminoacetonitrile Bisulfate.
- Dabhi, R. C., et al. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
- Feng, K., & Kanan, R. (2023, February 28). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing.
- National Institutes of Health. (2016, January 26).
-
CP Lab Safety. (n.d.). cis-3-(dimethylamino)cyclobutane-1-carboxylic acid, min 97%, 1 gram. Retrieved from [Link]
- Semantic Scholar. (n.d.).
- bioRxiv. (2025, April 26).
-
Frontiers. (2019, October 3). A Library Screening Strategy Combining the Concepts of MS Binding Assays and Affinity Selection Mass Spectrometry. Retrieved from [Link]
-
PubMed. (n.d.). Quality control in LC-MS/MS. Retrieved from [Link]
- ScholarWorks. (2023, August 3).
-
Next Peptide. (n.d.). 1628252-12-9 | 3-(Dimethylamino)cyclobutanecarboxylic acid. Retrieved from [Link]
-
Synthonix. (n.d.). 1-(dimethylamino)cyclobutane-1-carboxylic acid - [D81937]. Retrieved from [Link]
- Google Patents. (n.d.). CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
Sources
- 1. Biological Scaffolds in 3D Cell Models: Driving Innovation in Drug Discovery | Semantic Scholar [semanticscholar.org]
- 2. Item - Three-Dimensional Fabrication of Scaffolds for Drug Discovery and Regenerative Medicine - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 3. 3D-Scaffold, a Deep Learning Approach to Identify Novel Molecules for Therapeutics | Research Highlight | PNNL [pnnl.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 1628252-12-9 | Benchchem [benchchem.com]
- 7. 3-(Dimethylamino)cyclobutanecarboxylic acid | 1628252-12-9 [sigmaaldrich.com]
- 8. calpaclab.com [calpaclab.com]
- 9. keyorganics.net [keyorganics.net]
- 10. hepatochem.com [hepatochem.com]
- 11. growingscience.com [growingscience.com]
- 12. benchchem.com [benchchem.com]
- 13. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 14. peptide.com [peptide.com]
- 15. HATU coupling | www.wenxuecity.com [wenxuecity.com]
- 16. HATU - Wikipedia [en.wikipedia.org]
- 17. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 18. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 19. luxembourg-bio.com [luxembourg-bio.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Quality Control of Chemogenomic Library Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quality control in combinatorial chemistry: determination of the quantity, purity, and quantitative purity of compounds in combinatorial libraries. | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | A Library Screening Strategy Combining the Concepts of MS Binding Assays and Affinity Selection Mass Spectrometry [frontiersin.org]
Application Notes and Protocols: Functionalization of the Carboxylic Acid Group on the Cyclobutane Scaffold
Abstract
The cyclobutane motif is a valuable scaffold in modern medicinal chemistry, prized for its ability to impart unique three-dimensional conformations, improve metabolic stability, and serve as a versatile pharmacophore.[1][2][3] The carboxylic acid group is a common and versatile handle on this scaffold, allowing for a diverse range of chemical transformations to explore structure-activity relationships (SAR) in drug discovery programs. This document provides a detailed guide for researchers, scientists, and drug development professionals on the functionalization of the carboxylic acid group on the cyclobutane scaffold. We will delve into the most common and effective transformations, including amide bond formation, esterification, and reduction to alcohols, providing not only step-by-step protocols but also the underlying chemical principles and expert insights to ensure successful and efficient synthesis.
The Strategic Importance of the Cyclobutane Moiety in Drug Discovery
The cyclobutane ring, once considered a synthetic curiosity, has emerged as a powerful tool in the medicinal chemist's arsenal. Its inherent ring strain results in a puckered, non-planar conformation, which can be exploited to orient substituents in specific vectors, thereby enhancing binding affinity and selectivity for biological targets.[1][4] Furthermore, the replacement of more flexible or metabolically labile groups with a cyclobutane ring can lead to significant improvements in pharmacokinetic profiles.[4] The presence of a carboxylic acid on this scaffold provides a convenient entry point for diversification, allowing for the synthesis of large libraries of compounds for high-throughput screening.
Activation of the Carboxylic Acid: The Gateway to Functionalization
The direct reaction of a carboxylic acid with nucleophiles is often sluggish due to the low electrophilicity of the carbonyl carbon and the acidic nature of the proton, which can lead to unproductive acid-base reactions.[5] Therefore, activation of the carboxylic acid is a critical first step for most functionalization reactions. The goal of activation is to convert the hydroxyl group into a better leaving group, thereby increasing the reactivity of the carbonyl carbon towards nucleophilic attack.
Several classes of reagents are commonly employed for this purpose:
-
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used for their efficiency and mild reaction conditions.[5][6]
-
Thionyl Chloride (SOCl₂): This reagent converts carboxylic acids into highly reactive acyl chlorides.[7][8]
-
Activating Agents for Esterification: Reagents like bis(pentafluorophenyl) carbonate can be used to form highly reactive pentafluorophenyl ester intermediates for subsequent reactions with alcohols or amines.[9]
The choice of activating agent depends on the desired functional group, the stability of the starting material, and the desired reaction conditions.
Logical Flow of Carboxylic Acid Activation
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis | ScholarWorks [scholarworks.calstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. A Convenient Activating Reagent of Carboxylic Acids | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Application Notes & Protocols: Leveraging 3-(Dimethylamino)cyclobutane-1-carboxylic Acid for the Development of Next-Generation Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy, yet challenges in achieving selectivity, favorable pharmacokinetic properties, and overcoming resistance remain. The use of novel, three-dimensional scaffolds is a key strategy to address these hurdles. This guide details the application of 3-(Dimethylamino)cyclobutane-1-carboxylic acid, a versatile building block, in the design and synthesis of potent and selective kinase inhibitors. We provide an in-depth look at the rationale for using the cyclobutane core, its impact on structure-activity relationships (SAR), and detailed protocols for synthesis and biological evaluation, with a focus on inhibitors of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases.
Introduction: The Strategic Value of 3D Scaffolds in Kinase Inhibition
The ATP-binding site of protein kinases, the primary target for most small-molecule inhibitors, presents a conserved structural landscape. Achieving inhibitor selectivity and desirable drug-like properties often hinges on exploiting subtle differences and engaging regions outside the canonical hinge-binding motif. Flat, aromatic-rich molecules have historically dominated kinase inhibitor design, but this can lead to off-target effects and poor physicochemical properties.
The cyclobutane ring has emerged as a powerful scaffold in modern medicinal chemistry.[1] Its inherent three-dimensionality and puckered conformation offer a rigid framework to orient substituents in precise vectors, enabling novel interactions within the target protein.[1][2][3] Unlike planar aromatic rings, the saturated cyclobutane core can improve properties such as solubility and metabolic stability while reducing planarity.[1][4] The specific molecule, this compound, combines this advantageous 3D core with two crucial functional groups: a carboxylic acid for key hydrogen bonding interactions and a dimethylamino group to modulate solubility and engage in additional binding events.
Rationale for Use: The Cyclobutane Advantage
The incorporation of the this compound moiety into a kinase inhibitor offers several distinct advantages:
-
Conformational Rigidity: The cyclobutane scaffold restricts the conformational freedom of the molecule, which can pre-organize the pharmacophoric elements into a bioactive conformation, reducing the entropic penalty of binding and potentially increasing potency.[1]
-
Improved Physicochemical Properties: As a non-planar, saturated scaffold, it serves as an excellent bioisostere for phenyl rings, often leading to improved aqueous solubility and metabolic stability by disrupting π-stacking and presenting fewer sites for oxidative metabolism.[1][4]
-
Precise Vectorial Orientation: The cis and trans isomers of the 1,3-disubstituted cyclobutane ring project the carboxylic acid and dimethylamino groups in distinct spatial orientations. This allows for fine-tuning of the molecule's fit within the kinase active site to maximize interactions and achieve selectivity.
-
Access to Hydrophobic Pockets: The aliphatic nature of the cyclobutane ring can effectively fill hydrophobic pockets within the kinase ATP-binding site, contributing to binding affinity through favorable van der Waals contacts.[1]
Application Focus: Targeting the TAM Family of Receptor Tyrosine Kinases
The TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases are crucial regulators of diverse cellular processes.[5][6] Their overexpression and activation are strongly linked to the progression of various cancers, promoting cell proliferation, survival, invasion, and the development of drug resistance.[7][8] AXL, in particular, has been identified as a key mediator of resistance to both targeted therapies and conventional chemotherapy, making it a high-priority oncology target.[8]
The development of selective AXL inhibitors is an active area of research.[9][10] The this compound scaffold is ideally suited for designing novel TAM kinase inhibitors. The carboxylic acid can be coupled to a hinge-binding heterocycle, while the dimethylamino group can be positioned to interact with the solvent-front region or form salt-bridge interactions, enhancing both potency and selectivity.
Caption: TAM Receptor Kinase Signaling Pathways.
Experimental Protocols
These protocols provide a framework for the synthesis and evaluation of kinase inhibitors derived from this compound.
Protocol 1: Synthesis of cis-3-(Dimethylamino)cyclobutane-1-carboxylic acid
This protocol outlines a plausible synthetic route starting from a commercially available precursor. The synthesis of cyclobutane derivatives can be challenging; this route is based on established chemical transformations.[11][12]
Caption: General Synthesis Workflow for the Building Block.
Materials:
-
3-Oxocyclobutane-1-carboxylic acid
-
Dimethylamine (2.0 M solution in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Dowex® 50WX8 ion-exchange resin
-
Ammonium hydroxide (NH₄OH) solution
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a solution of 3-oxocyclobutane-1-carboxylic acid (1.0 eq) in anhydrous DCM, add dimethylamine solution (1.2 eq). Stir the mixture at room temperature for 1 hour.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. The product, being an amino acid, may have significant aqueous solubility. It is often preferable to concentrate the reaction mixture in vacuo.
-
Purification: Dissolve the crude residue in water and load it onto a column packed with Dowex® 50WX8 resin.
-
Wash the column with water, followed by methanol, to remove uncharged impurities.
-
Elute the desired product from the resin using a 5% ammonium hydroxide solution in water.
-
Isolation: Combine the product-containing fractions and concentrate under reduced pressure to yield this compound as a solid. The cis isomer is often the major product in this type of reduction. Further purification or separation of isomers may be required.
Protocol 2: Synthesis of a Representative AXL Inhibitor
This protocol describes the amide coupling of the cyclobutane building block to a hypothetical hinge-binding scaffold, 2-amino-8-cyclopentyl-pyrido[2,3-d]pyrimidin-7(8H)-one, a core seen in potent CDK inhibitors that can be adapted for other kinases.[13]
Materials:
-
cis-3-(Dimethylamino)cyclobutane-1-carboxylic acid (from Protocol 1)
-
2-Amino-8-cyclopentyl-pyrido[2,3-d]pyrimidin-7(8H)-one (Scaffold)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF), anhydrous
-
Standard glassware and purification equipment (e.g., HPLC)
Procedure:
-
Activation: In a round-bottom flask, dissolve cis-3-(Dimethylamino)cyclobutane-1-carboxylic acid (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the 2-amino-pyrido[2,3-d]pyrimidine scaffold (1.0 eq) to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by reverse-phase preparative HPLC to obtain the final inhibitor.
Protocol 3: In Vitro AXL Kinase Inhibition Assay
This protocol uses a standard, luminescence-based assay to determine the potency (IC₅₀) of the synthesized inhibitor against the target kinase.
Materials:
-
Recombinant human AXL kinase
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Poly-Glu,Tyr (4:1) substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Synthesized inhibitor, dissolved in DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve (e.g., 100 µM to 5 nM final assay concentration).
-
Reaction Mixture: Prepare a master mix containing kinase buffer, AXL kinase, and the substrate.
-
Assay Plate Setup:
-
Add 5 µL of the kinase reaction mixture to each well.
-
Add 1 µL of the diluted inhibitor (or DMSO for control wells).
-
Incubate for 10 minutes at room temperature.
-
-
Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the enzyme.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Calculate percent inhibition relative to DMSO controls. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 4: Cell-Based Proliferation Assay
This protocol measures the effect of the inhibitor on the proliferation of a cancer cell line that overexpresses AXL.
Materials:
-
AXL-overexpressing cancer cell line (e.g., NCI-H1299)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Synthesized inhibitor, dissolved in DMSO
-
Clear-bottom, white-walled 96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of the inhibitor in cell culture medium. Add 100 µL of the diluted inhibitor to the appropriate wells (final DMSO concentration should be ≤ 0.5%). Include vehicle-only (DMSO) control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Calculate percent viability relative to DMSO-treated control cells. Plot percent viability versus inhibitor concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).
Representative Data
The following table presents hypothetical data for a series of inhibitors based on the cyclobutane scaffold, illustrating how structural modifications can influence potency and selectivity across the TAM kinase family.
| Compound ID | Scaffold Modification | Cyclobutane Isomer | AXL IC₅₀ (nM) | MER IC₅₀ (nM) | TYRO3 IC₅₀ (nM) | H1299 GI₅₀ (nM) |
| EX-01 | 2-amino-pyrido[2,3-d]pyrimidine | cis | 15 | 250 | 450 | 85 |
| EX-02 | 2-amino-pyrido[2,3-d]pyrimidine | trans | 180 | >1000 | >1000 | 950 |
| EX-03 | 4-amino-pyrazolo[3,4-d]pyrimidine | cis | 8 | 95 | 210 | 40 |
| EX-04 | 4-amino-pyrazolo[3,4-d]pyrimidine | trans | 98 | 850 | >1000 | 620 |
Data are hypothetical and for illustrative purposes only. Actual results will vary based on the specific scaffold and synthetic execution.
The data illustrate a common trend where the stereochemistry of the cyclobutane ring profoundly impacts biological activity. In this example, the cis isomer consistently provides superior potency, suggesting its specific geometry optimally positions the functional groups for interaction with the target kinases.
Conclusion
This compound is a high-value building block for modern kinase inhibitor design. Its rigid, three-dimensional structure provides a means to escape the "flatland" of traditional kinase inhibitors, offering a path to improved potency, selectivity, and drug-like properties. The protocols and rationale presented here provide a comprehensive guide for researchers and drug development professionals to effectively utilize this and similar 3D scaffolds to develop the next generation of targeted therapies.
References
- Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing.
- Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. PubMed Central.
- Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening. PubMed Central.
- Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. ResearchGate.
- Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central.
- Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation. PubMed Central.
- Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. PubMed Central.
- Identification of Novel AXL Kinase Inhibitors Using Ligand-Based Pharmacophore Screening and Molecular Dynamics Simulations. MDPI.
- AXL inhibitors in cancer: A Medicinal Chemistry Perspective. Edinburgh Research Explorer.
- Tyro3 antagonist | Tyro3 inhibitor. Selleck Chemicals.
- TYRO3: A potential therapeutic target in cancer. PubMed Central.
- Tyro3 Inhibitors. Santa Cruz Biotechnology.
- Discovery of Small Molecule Mer Kinase Inhibitors for the Treatment of Pediatric Acute Lymphoblastic Leukemia. PubMed Central.
- Studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks.
- Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central.
- Preparing method of 3-oxo-1-cyclobutane-carboxylic acid. Google Patents.
- Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository.
- Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. National Institutes of Health.
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TYRO3: A potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.ed.ac.uk [pure.ed.ac.uk]
- 9. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 12. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents [patents.google.com]
- 13. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of a Novel PROTAC Employing 3-(Dimethylamino)cyclobutane-1-carboxylic Acid as a Linker Component
Introduction: The Rationale for Novel Linker Scaffolds in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation.[][2][3] These molecules consist of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[][2][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[4][5]
The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex, as well as the physicochemical properties of the molecule, such as solubility and cell permeability.[4][6][7] While simple alkyl and polyethylene glycol (PEG) chains are common, the exploration of more rigid and three-dimensional linker structures is an area of active research.[][4] The incorporation of rigid scaffolds can pre-organize the molecule into a bioactive conformation, potentially enhancing selectivity and reducing the entropic penalty of ternary complex formation.[4]
This application note provides a detailed experimental procedure for the coupling of 3-(Dimethylamino)cyclobutane-1-carboxylic acid, a novel, rigid linker component, to an E3 ligase ligand. The cyclobutane core introduces conformational rigidity, while the dimethylamino group may influence solubility and cell permeability. We will describe a robust amide bond formation protocol using modern coupling reagents and detail the necessary analytical techniques for the characterization of the final product.
Experimental Overview: A Modular Approach to PROTAC Synthesis
The synthesis of the target PROTAC will be approached in a modular fashion. This guide focuses on the crucial step of coupling the linker building block, this compound, to an amine-functionalized E3 ligase ligand. For the purpose of this protocol, we will use a derivative of pomalidomide, a common ligand for the Cereblon (CRBN) E3 ligase, which presents a primary amine for coupling.[2][8]
The overall synthetic strategy is depicted in the workflow diagram below:
Figure 1: A generalized workflow for the coupling of this compound to an E3 ligase ligand.
Materials and Reagents
| Reagent | Supplier | Grade |
| This compound | Commercial Source | ≥95% |
| Amine-functionalized E3 Ligase Ligand | In-house/Custom | ≥95% |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Commercial Source | Synthesis Grade |
| DIPEA (N,N-Diisopropylethylamine) | Commercial Source | Anhydrous, ≥99.5% |
| Anhydrous Dimethylformamide (DMF) | Commercial Source | Anhydrous, ≥99.8% |
| Dichloromethane (DCM) | Commercial Source | ACS Grade |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | In-house | - |
| Brine (Saturated Aqueous Sodium Chloride) | In-house | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercial Source | ACS Grade |
| Silica Gel for Flash Chromatography | Commercial Source | 230-400 mesh |
Detailed Experimental Protocol: Amide Coupling via HATU
This protocol details the coupling of this compound to an amine-functionalized E3 ligase ligand using HATU as the coupling reagent. HATU is a highly efficient, uronium-based coupling reagent that minimizes side reactions and is particularly effective for coupling sterically hindered substrates.[9][10]
1. Reaction Setup: a. To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv). b. Add the amine-functionalized E3 ligase ligand (1.1 equiv) to the flask. c. Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to dissolve the solids to a final concentration of approximately 0.1 M. d. Stir the solution at room temperature until all solids are dissolved.
2. Carboxylic Acid Activation and Coupling: a. In a separate vial, dissolve HATU (1.2 equiv) in a minimal amount of anhydrous DMF. b. To the stirred solution from step 1d, add the HATU solution. c. Add DIPEA (3.0 equiv) dropwise to the reaction mixture. The use of a non-nucleophilic base like DIPEA is crucial to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt formed during the reaction.[9] d. Allow the reaction to stir at room temperature.
3. Reaction Monitoring: a. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. b. A typical reaction time is 2-12 hours. The reaction is complete when the starting carboxylic acid is consumed.
4. Workup Procedure: a. Upon completion, dilute the reaction mixture with ethyl acetate or DCM. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The aqueous washes serve to remove unreacted starting materials, excess reagents, and water-soluble byproducts. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
5. Purification: a. Purify the crude product by flash column chromatography on silica gel. b. The appropriate eluent system will depend on the polarity of the product and should be determined by TLC analysis. A gradient of methanol in DCM is often a good starting point. c. Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final coupled product.
Characterization of the Coupled Product
The identity and purity of the synthesized PROTAC precursor must be confirmed through rigorous analytical methods.
1. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
LC-MS is an essential tool for confirming the molecular weight of the desired product and assessing its purity.[11][12][13] A successful reaction will show a peak in the mass spectrum corresponding to the [M+H]⁺ of the coupled product. The purity can be estimated from the peak area in the chromatogram.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the final product. The spectra should be consistent with the proposed structure, showing the characteristic signals for both the 3-(dimethylamino)cyclobutane moiety and the E3 ligase ligand, as well as the amide proton.
Hypothetical Characterization Data:
| Analysis Method | Expected Result |
| LC-MS | Purity: >95% (by peak area at a specified wavelength, e.g., 254 nm). Mass: [M+H]⁺ corresponding to the calculated exact mass of the coupled product. |
| ¹H NMR | Appearance of a new amide proton signal (typically δ 7-9 ppm). Presence of characteristic signals for the cyclobutane ring protons and the dimethylamino group protons. Signals corresponding to the E3 ligase ligand scaffold. |
| ¹³C NMR | Appearance of a new amide carbonyl carbon signal (typically δ 165-175 ppm). Presence of signals corresponding to the carbons of the cyclobutane ring and the E3 ligase ligand. |
Causality and Experimental Choices
-
Choice of Coupling Reagent: HATU is selected for its high efficiency and low rate of epimerization, which is critical if chiral centers are present in the E3 ligase ligand.[9][14] It is generally superior to carbodiimide-based reagents like EDC for sterically demanding couplings.[9] COMU is another excellent alternative with a favorable safety profile.[15][16]
-
Solvent Selection: Anhydrous DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the coupling reaction.
-
Base: DIPEA is a bulky, non-nucleophilic base that effectively deprotonates the carboxylic acid without competing as a nucleophile in the coupling reaction.
-
Purification: Flash column chromatography is a standard and effective method for purifying synthetic compounds of moderate polarity, such as the expected product.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the coupling of this compound to an amine-functionalized E3 ligase ligand. By following this detailed procedure and employing the recommended analytical techniques, researchers can confidently synthesize and characterize novel PROTAC molecules incorporating this rigid linker component. The modular nature of this synthesis allows for the adaptation of this protocol to a variety of E3 ligase ligands and, in subsequent steps, to various POI ligands, facilitating the rapid development of new targeted protein degraders.
References
- A Comparative Guide to Linker Chemistries in PROTAC Synthesis: Moving Beyond Diethyl 8-bromooctylphosphon
- Linkers in PROTACs - Precise PEG.
- Building blocks and linkers for PROTAC synthesis - Pharmaceutical Business review.
- Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH.
- Overview of PROTAC Linkers: Types and Design - BOC Sciences.
- Application Notes and Protocols for Amide Bond Formation using EDC and H
- Amine to Amide (Coupling)
- Amide and Peptide Bond Formation in Water at Room Temper
- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - ResearchG
- The Alchemist's Toolkit: A Guide to Click Chemistry Reagents for PROTAC Synthesis - Benchchem.
- Application Notes and Protocols: COMU in Non-Peptide Amide Bond Form
- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC - PubMed Central.
- Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC - NIH.
- Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NUDT5 Gabriel Tidestav - DiVA portal.
- The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology - MDPI.
- Degradation Products of ARV-825 Proteolysis Targeting Chimera (PROTAC) Compound: Isolation and Purification Using Analytical Scale Fraction Collection | LabRulez LCMS.
- PROTAC Product Handbook - MedchemExpress.com.
- E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
- E3 Ligase Ligands in PROTAC - Precise PEG.
- Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs)
- Sensitive LC-MS/MS approach for the quantification of proteolysis targeting chimeras in a biological m
- LC-MS for PROTACs & Targeted Protein Degraders 2024 US Supercritical Fluid Chrom
- From Molecule to Medicine: Exploring PROTACs in Drug Discovery & Development - Waters Corpor
- Conversion of Carboxylic acids to amides using DCC as an activ
- Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC - NIH.
- E3 Ligase Ligands For PROTACs | PDF | Ubiquitin - Scribd.
- Acid-Amine Coupling using DCC - Organic Synthesis.
- A map of the amine-carboxylic acid coupling system - PubMed.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH.
- mechanism of amide form
Sources
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. precisepeg.com [precisepeg.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. LC-MS for PROTACs & Targeted Protein Degraders 2024 US Supercritical Fluid Chromatography Conference [virscidian.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Cyclobutanes
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Allure of the Four-Membered Ring
The cyclobutane motif, a strained four-membered carbocycle, is a privileged structure in modern medicinal chemistry and natural product synthesis. Its inherent ring strain, approximately 26-27 kcal/mol, arises from significant angle and torsional strain, making its synthesis thermodynamically challenging.[1] However, this same strain energy makes cyclobutanes versatile synthetic intermediates, prone to selective ring-opening and rearrangement reactions that can generate molecular complexity.[2][3] Their rigid, puckered conformation provides a unique three-dimensional scaffold that can improve a drug candidate's potency, selectivity, and pharmacokinetic profile.
This guide is designed to serve as a technical support hub for scientists encountering the common, yet often frustrating, challenges in constructing substituted cyclobutanes. We will move beyond simple procedural lists to explore the underlying principles governing these reactions, providing you with the knowledge to troubleshoot effectively and innovate in your own work.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason substituted cyclobutanes are so difficult to synthesize?
A1: The primary obstacle is the inherent ring strain of the cyclobutane core. Unlike five- or six-membered rings which can adopt low-energy conformations with bond angles close to the ideal tetrahedral angle of 109.5°, cyclobutane is forced into puckered conformations with C-C-C bond angles of approximately 90°.[1] This angle compression and the associated torsional strain from eclipsing hydrogens create a high-energy structure.[4] Synthetic reactions must therefore overcome a significant activation energy barrier to form this strained ring, making many potential routes thermodynamically unfavorable compared to competing pathways like polymerization or decomposition.
Q2: What are the most common synthetic strategies for accessing substituted cyclobutanes?
A2: The most prevalent methods involve [2+2] cycloadditions, where two olefinic components are joined to form the four-membered ring.[5][6] These can be broadly categorized as:
-
Photochemical [2+2] Cycloadditions: Using UV or visible light, often with a photosensitizer, to excite an alkene to a reactive triplet state.[5][7] This is a powerful method but can be complicated by regioselectivity and stereoselectivity issues.
-
Thermal [2+2] Cycloadditions: Generally forbidden by Woodward-Hoffmann rules for simple alkenes, but allowed for specific substrates like ketenes or highly polarized alkenes that react via a stepwise, zwitterionic mechanism.[8][9][10]
-
Transition Metal-Catalyzed [2+2] Cycloadditions: Utilizing catalysts (e.g., based on Ru, Au, Co) to mediate the cycloaddition under milder conditions, often with improved control over selectivity.[11][12][13] Other important strategies include the ring-opening of highly strained bicyclo[1.1.0]butanes (BCBs) and the ring expansion of cyclopropane derivatives.[14][15]
Q3: How do substituents impact the stability and subsequent reactivity of the cyclobutane ring?
A3: Substituents play a critical role. Electron-withdrawing groups, such as esters or nitriles, can activate the ring towards nucleophilic attack and ring-opening.[16][17] This is the principle behind "donor-acceptor" cyclobutanes, which are valuable synthetic intermediates. Conversely, bulky substituents can increase steric strain, potentially making the ring more prone to cleavage but also influencing the stereochemical outcome of its formation. The strategic placement of functional groups is key to harnessing the cyclobutane's reactivity for further synthetic transformations.[18][19]
Troubleshooting Guide: From Failed Reactions to Optimized Protocols
This section addresses specific experimental failures in a question-and-answer format, providing diagnostic advice and actionable solutions.
Problem 1: Low or No Yield in [2+2] Cycloaddition Reactions
Q: My [2+2] cycloaddition is resulting in a low yield, recovery of starting material, or a complex mixture of byproducts. What are the potential causes and how can I troubleshoot this?
A: Low yields are the most common complaint in cyclobutane synthesis. The cause often depends on the type of cycloaddition being performed. A systematic approach is crucial for diagnosis.
For Photochemical Reactions:
-
Insufficient Light Source/Incorrect Wavelength: The energy of the light must match the absorption profile of your substrate or photosensitizer.[7] An enone, for example, requires a specific wavelength for efficient excitation to its reactive triplet state. Ensure your lamp (e.g., mercury vapor, blue LED) is appropriate and has sufficient power.
-
Oxygen Quenching: Molecular oxygen is a triplet quencher and can effectively inhibit photochemical reactions that proceed through a triplet excited state.[7] This is a very common and often overlooked cause of failure.
-
Sub-optimal Concentration: Intermolecular reactions require reactants to encounter each other. If the solution is too dilute, the rate of reaction will be slow, allowing more time for side reactions or degradation. Conversely, if too concentrated, light may not penetrate the solution effectively.
-
Competing Side Reactions: Acyclic enones, upon photoexcitation, can undergo reversible cis-trans isomerization, which competes directly with the desired cycloaddition and dissipates the energy.[14] Alkene polymerization can also be a significant competing pathway.[11]
For Transition Metal-Catalyzed Reactions:
-
Catalyst Deactivation/Poisoning: The active catalytic species may be unstable or poisoned by impurities like water, oxygen, or contaminants in the starting materials or solvents.[11] This can manifest as a reaction that starts but stalls before completion.
-
Sub-optimal Reaction Conditions: Temperature, solvent, and ligand choice are critical. A temperature that is too high can lead to catalyst decomposition, while one that is too low may result in an impractically slow reaction.[11] The solvent can dramatically affect catalyst solubility, stability, and reactivity.
The following decision tree provides a systematic workflow for diagnosing and solving low-yield issues in [2+2] cycloadditions.
Caption: Troubleshooting workflow for addressing low yields.
Problem 2: Poor Stereoselectivity
Q: My reaction produces the desired cyclobutane, but as an inseparable mixture of diastereomers or with low enantiomeric excess (ee). How can I improve the stereochemical control?
A: Achieving high stereoselectivity is a central challenge in synthesizing complex, multi-substituted cyclobutanes.[20][21] The stereochemical outcome is often a delicate balance of steric and electronic factors in the transition state.
-
Diastereoselectivity:
-
Solvent Effects: The polarity of the solvent can have a profound impact, especially in stepwise cycloadditions involving zwitterionic intermediates.[7] Nonpolar solvents can disfavor charge separation, promoting a more concerted-like pathway and preserving the stereochemistry of the starting materials.[22] A solvent screen is highly recommended.
-
Steric Hindrance: The facial selectivity of the cycloaddition can be controlled by the steric bulk of substituents on the reacting partners.[22] Larger groups will preferentially occupy positions that minimize non-bonded interactions in the transition state.
-
Lewis Acid Catalysis: In thermal reactions like ketene cycloadditions, Lewis acids can coordinate to one of the reactants, enforcing a more rigid transition state geometry and thereby increasing diastereoselectivity.[22]
-
-
Enantioselectivity:
-
Catalyst Choice: For enantioselective reactions, the choice of the chiral catalyst or ligand is paramount.[12][22] The catalyst must create a well-defined chiral pocket that effectively differentiates between the two prochiral faces of the substrate.
-
Background Reaction: A common issue is competition from a non-catalyzed "background" reaction, which will produce a racemic product and erode the overall ee.[22] Lowering the reaction temperature can often suppress the uncatalyzed pathway relative to the lower-activation-energy catalyzed pathway.
-
Problem 3: Product Instability and Unwanted Ring-Opening
Q: My desired cyclobutane product forms according to crude analysis (TLC, LC-MS), but it decomposes during workup or chromatographic purification. What is causing this instability?
A: The strain energy that makes cyclobutanes synthetically useful also makes them susceptible to ring-opening under various conditions.[2][3] This is a common pitfall, especially for cyclobutanes bearing activating groups.
-
Acid/Base Sensitivity: Both strong acids and bases can catalyze ring-opening.[7] Standard aqueous workups using acidic or basic solutions should be avoided. A neutral water wash or direct concentration followed by chromatography is often preferable.
-
Nucleophilic Attack: As mentioned, cyclobutanes with electron-withdrawing groups are susceptible to ring-opening by nucleophiles.[16][17] This can be an issue if nucleophilic reagents or solvents (e.g., methanol) are used in the workup or purification.
-
Thermal Instability: The reverse of a thermal [2+2] cycloaddition, known as a cycloreversion, can occur at elevated temperatures. Avoid excessive heat during solvent removal and consider performing chromatography at reduced temperatures if possible.
-
Silica Gel: Silica gel is acidic and can cause decomposition of sensitive products during column chromatography. Consider deactivating the silica by pre-treating it with a base (e.g., triethylamine in the eluent) or using an alternative stationary phase like alumina or Florisil.
Key Experimental Protocols
Protocol 1: General Procedure for a Ru(II)-Photocatalyzed [2+2] Enone Cycloaddition
This protocol is adapted from established methods for the visible-light-mediated synthesis of cyclobutanes.[13]
-
Reaction Setup: In a reaction vial equipped with a magnetic stir bar, combine the aryl enone (1.0 equiv), the alkene coupling partner (1.5–2.0 equiv), and Ru(bipy)₃Cl₂ (1–2 mol%).
-
Solvent Addition: Add a suitable solvent (e.g., CH₃CN, acetone) that has been thoroughly degassed via three freeze-pump-thaw cycles to remove dissolved oxygen.[7] The final concentration of the enone should typically be between 0.05 M and 0.1 M.
-
Irradiation: Seal the vial and place it approximately 5-10 cm from a visible light source (e.g., a blue LED lamp or a compact fluorescent lamp). Ensure the reaction is stirred vigorously to promote uniform irradiation.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired substituted cyclobutane product.
Protocol 2: Deactivating Silica Gel for Purifying Sensitive Cyclobutanes
-
Prepare a slurry of silica gel in the desired starting eluent for your column (e.g., 5% Ethyl Acetate in Hexanes).
-
Add triethylamine to the slurry to a final concentration of 1% (v/v).
-
Stir the slurry for 15-20 minutes.
-
Pack the column with the treated silica slurry as you normally would.
-
Run the column using an eluent that also contains 1% triethylamine. This will help prevent on-column degradation of acid-sensitive cyclobutane products.
Data Summary Table
The choice of solvent can dramatically influence the diastereoselectivity of a cycloaddition. The table below presents hypothetical, yet illustrative, data for a generic [2+2] reaction to demonstrate this effect.
| Entry | Solvent | Polarity Index | Diastereomeric Ratio (cis:trans) | Yield (%) |
| 1 | n-Hexane | 0.1 | 95 : 5 | 75 |
| 2 | Toluene | 2.4 | 88 : 12 | 81 |
| 3 | Dichloromethane | 3.1 | 70 : 30 | 85 |
| 4 | Acetone | 5.1 | 55 : 45 | 83 |
| 5 | Acetonitrile | 5.8 | 52 : 48 | 78 |
As demonstrated, decreasing solvent polarity can significantly enhance diastereoselectivity in reactions that may proceed through polar intermediates, consistent with literature observations.[7][22]
References
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules.
-
Technical Support Center: Troubleshooting Low Yields in Transition Metal-Catalyzed Cyclobutane Formation. BenchChem.
-
Technical Support Center: Synthesis of Tetra-substituted Cyclobutanes. BenchChem.
-
Technical Support Center: Optimizing Cyclobutane Synthesis. BenchChem.
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI.
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry.
-
Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews.
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. OUCI.
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PMC.
-
Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. PMC - NIH.
-
Cyclobutene Ring Opening Reactions. ResearchGate.
-
Ring-Opening of Cyclobutanes with Nucleophiles. ChemistryViews.
-
Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical. Organic Chemistry Frontiers (RSC Publishing).
-
Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. PMC - NIH.
-
Strategies for controlling stereochemistry in cyclobutane synthesis. BenchChem.
-
Thermal [2+2] cycloadditions Definition. Fiveable.
-
Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols. Organic Letters.
-
Catalytic Approaches to Assemble Cyclobutane Motifs in Natural Product Synthesis. ResearchGate.
-
Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts.
-
Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. Angewandte Chemie - International Edition.
-
Cyclobutanes in Organic Synthesis. Baran Lab.
-
Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.
-
The application of cyclobutane derivatives in organic synthesis. ResearchGate.
-
Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. PMC - NIH.
-
Cyclobutane Synthesis. Andrew G Myers Research Group.
-
The Role of Cyclobutane Carboxamide in Modern Drug Discovery. PharmaBlock.
-
Exploiting [2+2] cycloaddition chemistry: Achievements with allenes. ResearchGate.
-
Help with understanding 2+2 cycloadditions. Reddit.
-
Catalytic approaches to assemble cyclobutane motifs in natural product synthesis. Organic Chemistry Frontiers (RSC Publishing).
-
Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews.
-
Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Baran Lab.
-
Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. ResearchGate.
-
Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PMC - NIH.
-
Cyclobutanone: A Key Intermediate for Pharmaceutical Drug Discovery. PharmaBlock.
-
Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. ResearchGate.
-
Cyclobutane Derivatives in Drug Discovery. PharmaBlock.
-
Thermal [2+2] cycloaddition reactions. YouTube.
-
Cyclobutane synthesis. Organic Chemistry Portal.
-
Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. PMC - PubMed Central.
-
Solvent effects in thermal (2 + 2) cycloaddition reactions. The Journal of Organic Chemistry.
-
Cycloaddition Reactions. Chemistry LibreTexts.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. baranlab.org [baranlab.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. fiveable.me [fiveable.me]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. Cyclobutane synthesis [organic-chemistry.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ring-Opening of Cyclobutanes with Nucleophiles - ChemistryViews [chemistryviews.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. nbinno.com [nbinno.com]
- 20. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-(Dimethylamino)cyclobutane-1-carboxylic Acid Isomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 3-(Dimethylamino)cyclobutane-1-carboxylic acid isomers. This guide is designed for researchers, scientists, and drug development professionals, providing actionable guidance for separating these challenging compounds. As building blocks in medicinal chemistry, the conformational rigidity and stereochemistry of these cyclobutane derivatives are critical for their biological activity and metabolic stability.[1] Achieving high isomeric purity is therefore a non-negotiable step in their application.
This resource is structured into two main parts: a Frequently Asked Questions (FAQs) section to cover foundational concepts and a Troubleshooting Guide for specific, hands-on experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the nature of this compound isomers and the strategies for their purification.
Q1: What are the specific isomers of this compound that I need to separate?
A1: The molecule has two stereogenic centers (at C1 and C3), leading to the possibility of four stereoisomers. These are grouped into two pairs of enantiomers:
-
cis-isomers: The dimethylamino and carboxylic acid groups are on the same face of the cyclobutane ring. This exists as a pair of enantiomers: (1R,3r)- and (1S,3s)-3-(dimethylamino)cyclobutane-1-carboxylic acid. The racemic cis-form is often available commercially.[2][3]
-
trans-isomers: The functional groups are on opposite faces of the ring. This also exists as a pair of enantiomers: (1R,3s)- and (1S,3r)-3-(dimethylamino)cyclobutane-1-carboxylic acid.
The primary purification challenge is twofold: separating the cis and trans diastereomers from each other, and then resolving the enantiomers of the desired diastereomer.
Q2: Why is separating these isomers so critical for drug development?
A2: The three-dimensional arrangement of atoms in a molecule dictates its interaction with biological targets like enzymes and receptors. Different isomers can have vastly different pharmacological activities, metabolic stabilities, and toxicity profiles. For regulatory approval and to ensure drug safety and efficacy, it is imperative to develop and administer a single, well-characterized isomer.[4]
Q3: What are the primary purification strategies for these isomers?
A3: The strategy depends on the type of isomers being separated:
-
Diastereomer Separation (cis vs. trans): Diastereomers have different physical properties (e.g., melting point, solubility, polarity). Therefore, they can be separated using standard achiral techniques such as fractional crystallization or preparative chromatography (e.g., Reverse-Phase or Normal-Phase HPLC).
-
Enantiomer Separation (e.g., (1S,3s) vs. (1R,3r)): Enantiomers have identical physical properties in an achiral environment, making their separation more complex. The two primary methods are:
-
Chiral Chromatography: Using a High-Performance Liquid Chromatography (HPLC) column with a chiral stationary phase (CSP) that interacts differently with each enantiomer.
-
Diastereomeric Salt Formation: Reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent). This forms two diastereomeric salts with different solubilities, allowing one to be selectively crystallized.[5][6]
-
Q4: How does the zwitterionic nature of this molecule affect purification?
A4: this compound is an amino acid. The basic dimethylamino group (predicted pKa ~8–10) and the acidic carboxylic acid group mean the molecule's net charge is highly pH-dependent.[1] This is a critical parameter to control:
-
In Chromatography: Adjusting the mobile phase pH can change the molecule's charge and polarity, drastically affecting its retention time and selectivity on the column. This is a powerful tool for method development.[7]
-
In Crystallization: The molecule's solubility is lowest at its isoelectric point (pI). Adjusting the pH of the solvent system can be used to induce crystallization. Furthermore, forming a salt by adding an acid or base can significantly alter solubility profiles, which is the basis of diastereomeric salt resolution.
Part 2: Troubleshooting Guide
This guide addresses specific problems you may encounter during purification, providing underlying causes and actionable solutions.
Problem 1: Poor or no resolution between cis and trans isomers via Reverse-Phase HPLC.
-
Underlying Cause: The polarity difference between the cis and trans isomers may be insufficient under standard C18 column conditions. The ionization state of the molecule might not be optimal for differentiation.
-
Troubleshooting & Optimization:
-
Adjust Mobile Phase pH: This is the most critical parameter.
-
Low pH (e.g., 2.5-3.5 with Formic or Phosphoric Acid): The carboxylic acid will be protonated (-COOH) and the amine will be protonated (-N(CH₃)₂H⁺). The molecule will be cationic and behave as a polar compound.
-
High pH (e.g., 8-9 with Ammonium Bicarbonate): The carboxylic acid will be deprotonated (-COO⁻) and the amine will be neutral (-N(CH₃)₂). The molecule will be anionic and may exhibit different selectivity.
-
Expert Tip: Start with a low pH mobile phase. The rigid cyclobutane ring may expose the charged amine differently in the cis and trans isomers, leading to differential interaction with the stationary phase.
-
-
Change the Stationary Phase: If pH adjustment is insufficient, the column chemistry needs to be changed to introduce different separation mechanisms.
-
Phenyl Columns: These offer π-π interactions and can provide unique selectivity for molecules with rigid structures.[8]
-
Embedded Polar Group (EPG) Columns: These columns have polar groups (e.g., amides, carbamates) embedded in the alkyl chains, which can alter selectivity for polar analytes, especially at neutral pH.
-
-
Vary the Organic Modifier: While acetonitrile and methanol are standard, switching between them can change the selectivity. Isopropanol can also be explored as part of the mobile phase.
-
| Parameter | Starting Condition | Alternative 1 | Alternative 2 |
| Column | C18 (e.g., 4.6x150mm, 5µm) | Phenyl (e.g., Hexyl-Phenyl) | Embedded Polar Group (EPG) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 5 | 10 mM Ammonium Bicarbonate, pH 8.5 |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 5-95% B over 20 min | 5-95% B over 20 min | Isocratic (if resolution allows) |
| Detection | Low UV (200-210 nm) or ELSD/CAD/MS | Low UV (200-210 nm) or ELSD/CAD/MS | Low UV (200-210 nm) or ELSD/CAD/MS |
Problem 2: Failure to resolve enantiomers using diastereomeric salt formation.
-
Underlying Cause: The chosen chiral resolving agent does not form diastereomeric salts with a sufficient difference in solubility, or the crystallization solvent is suboptimal.
-
Troubleshooting & Optimization:
-
Screen Chiral Resolving Agents: The interaction between the racemic acid and the resolving agent is highly specific. A variety of chiral bases should be screened.
-
Common Chiral Bases: (R)-(+)-α-Methylbenzylamine, (S)-(-)-α-Methylbenzylamine, Brucine, Strychnine, Cinchona alkaloids (Quinine, Quinidine).
-
-
Optimize the Solvent System: The solvent plays a crucial role in mediating the solubility of the diastereomeric salts.
-
Start with a solvent in which the racemic starting material has moderate solubility (e.g., ethanol, methanol, isopropanol, or mixtures with water).
-
Perform small-scale screening in parallel with different solvents to identify one that yields a crystalline precipitate with one of the diastereomeric salts.
-
-
Control Crystallization Conditions:
-
Temperature: Slow cooling generally yields purer crystals. A stepwise cooling profile can be effective.
-
Seeding: If a small amount of the desired pure diastereomeric salt is available, use it to seed the solution to encourage crystallization.
-
-
Workflow for Selecting a Purification Strategy
The following diagram outlines a decision-making process for purifying your target isomer.
Caption: Decision tree for purification strategy selection.
Detailed Experimental Protocol: Enantiomeric Resolution via Diastereomeric Salt Formation
This protocol provides a generalized, step-by-step methodology for resolving a racemic mixture of a this compound diastereomer (e.g., the cis-isomer).
Principle: This method converts a pair of enantiomers into a pair of diastereomers by reacting them with a chiral resolving agent.[5] Because diastereomers have different physical properties, they can be separated by crystallization. The resolving agent is then removed to yield the pure enantiomer.
Materials:
-
Racemic cis-3-(dimethylamino)cyclobutane-1-carboxylic acid
-
Chiral Resolving Agent (e.g., (R)-(+)-α-Methylbenzylamine) (0.5 equivalents)
-
Solvents for screening (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Water)
-
Hydrochloric Acid (e.g., 1 M HCl)
-
Sodium Hydroxide (e.g., 1 M NaOH)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
Salt Formation & Screening (Small Scale):
-
In separate test tubes, dissolve 100 mg of the racemic acid in 1-2 mL of different solvents with gentle warming.
-
To each tube, add 0.5 molar equivalents of the chiral resolving agent.
-
Allow the solutions to cool slowly to room temperature, then cool further in an ice bath. Observe which solvent system yields a crystalline precipitate.
-
-
Preparative Scale Resolution (Based on successful screen):
-
Dissolve the racemic acid (e.g., 5.0 g) in the chosen optimal solvent (e.g., 50 mL of ethanol) in a flask, with warming if necessary.
-
Slowly add 0.5 equivalents of the chiral resolving agent while stirring.
-
Allow the solution to cool slowly to room temperature. If crystallization does not begin, scratch the inside of the flask with a glass rod or add a seed crystal.
-
Continue cooling in an ice bath for 1-2 hours to maximize precipitation of the less soluble diastereomeric salt.
-
-
Isolation of the First Diastereomeric Salt:
-
Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of the cold crystallization solvent.
-
Dry the solid. This is Diastereomeric Salt #1.
-
Keep the filtrate, which contains the more soluble Diastereomeric Salt #2.
-
-
Liberation of the Enantiomer:
-
Dissolve Diastereomeric Salt #1 in water.
-
Acidify the solution with 1 M HCl to a pH of ~2. This protonates the carboxylic acid and breaks the salt.
-
The chiral resolving agent is now a water-soluble salt. The target enantiomer may precipitate if its water solubility is low at this pH. If it remains in solution, proceed to extraction.
-
Optional: The resolving agent can often be recovered from the aqueous layer by basifying with NaOH and extracting with an organic solvent.
-
To isolate the target enantiomer, adjust the pH of the aqueous solution to its approximate isoelectric point (pI), which should be estimated or determined experimentally (likely between pH 4-6). The product should precipitate. Filter, wash with cold water, and dry. This is Enantiomer #1 .
-
-
Isolation of the Second Enantiomer:
-
Take the filtrate from Step 3, which contains Diastereomeric Salt #2.
-
Evaporate the solvent.
-
Repeat Step 4 with this residue to isolate Enantiomer #2 .
-
-
Purity Analysis:
-
Confirm the chemical identity of the products via NMR and Mass Spectrometry.
-
Determine the enantiomeric excess (e.e.) of each isolated enantiomer using a suitable chiral HPLC method.
-
Workflow Diagram: Diastereomeric Salt Resolution
Caption: Workflow for enantiomeric separation via salt resolution.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Isomeric Impurities.
- BenchChem. (n.d.). This compound.
- ChemScene. (n.d.). (1S,3s)-3-(dimethylamino)cyclobutane-1-carboxylic acid.
- SIELC Technologies. (n.d.). Separation of Cyclobutanecarboxylic acid on Newcrom R1 HPLC column.
- CP Lab Safety. (n.d.). cis-3-(dimethylamino)cyclobutane-1-carboxylic acid, min 97%, 1 gram.
- Key Organics. (n.d.). cis-3-(dimethylamino)cyclobutane-1-carboxylic acid.
- BenchChem. (n.d.). Technical Support Center: Refining Elemene Isomer Purification.
- Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC.
- Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns.
- In, S. (2018). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. (Doctoral dissertation).
- Chromatography Forum. (2009). separation of two isomers.
- JETIR. (2019). A NEW PROCESS FOR SEPARATING THE TWO OPTICAL ISOMERS OF 2,2-DIMETHYL-3-(2,2- DISUBSTITUTEDVINYL)- CYCLOPROPANE-1- CARBOXYLIC ACID FROM ITS OPTICAL ISO.
- ResearchGate. (n.d.). Co-crystallization of 3,5-dinitrobenzoic acid with two antipsychotic agents: a simple 1:1 salt with trihexyphenidyl and a 1:2 acid salt containing a very short O—H⋯O hydrogen bond with chlorprothixene.
- PMC. (n.d.). Co-crystallization of 3,5-dinitrobenzoic acid with two antipsychotic agents: a simple 1:1 salt with trihexyphenidyl and a 1:2 acid salt containing a very short O—H⋯O hydrogen bond with chlorprothixene.
Sources
- 1. This compound | 1628252-12-9 | Benchchem [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. keyorganics.net [keyorganics.net]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 6. jetir.org [jetir.org]
- 7. agilent.com [agilent.com]
- 8. separation of two isomers - Chromatography Forum [chromforum.org]
Overcoming steric hindrance in reactions with 3-(Dimethylamino)cyclobutane-1-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 3-(Dimethylamino)cyclobutane-1-carboxylic acid. This document provides advanced troubleshooting strategies and answers to frequently asked questions (FAQs) for researchers, medicinal chemists, and drug development professionals. Our goal is to help you overcome the unique synthetic challenges, primarily steric hindrance, associated with this valuable building block.
The rigid, four-membered ring and the tertiary amine in this compound create significant steric crowding around the carboxylic acid moiety. This bulkiness can dramatically slow down or completely inhibit standard reactions, leading to low yields and frustrating outcomes.[1][2] This guide explains the underlying causes of these issues and provides field-proven protocols to ensure your success.
Troubleshooting Guide: Overcoming Reaction Failures
This section addresses specific experimental failures in a question-and-answer format.
Q1: My amide coupling reaction is slow, incomplete, or has failed entirely. What is the primary cause and how do I fix it?
Answer:
This is the most common issue encountered with this reagent. The low reactivity is a direct consequence of steric hindrance. The bulky cyclobutane ring shields the carboxylic acid's carbonyl carbon, making it difficult for the nucleophilic amine to attack.[3] Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often not potent enough to overcome this high activation energy barrier.[3][4]
Solution Pathway:
-
Upgrade Your Coupling Reagent: Switch to a high-reactivity onium salt-based coupling reagent. These reagents generate more reactive activated esters, facilitating the nucleophilic attack.
-
Optimize Reaction Conditions: Ensure all components of the reaction environment are working to minimize steric clashes and maximize reactivity.
-
For Extremely Challenging Couplings: Convert the carboxylic acid to an acyl fluoride, a smaller and more reactive intermediate.[5]
Below is a decision workflow and a detailed protocol for the most common solution.
Caption: Decision workflow for troubleshooting amide coupling.
Recommended Coupling Reagents for Hindered Systems
The table below compares several classes of coupling reagents suitable for sterically demanding reactions. For this compound, uronium/aminium or phosphonium salt reagents are strongly recommended.
| Reagent Class | Examples | Relative Reactivity | Key Advantages for Hindered Systems |
| Carbodiimides | DCC, EDC | Low | Generally insufficient; not recommended.[3] |
| Uronium/Aminium Salts | HATU, HCTU, HBTU | High | Rapid kinetics, effective at overcoming steric hindrance. HATU is often the first choice.[6][7] |
| Phosphonium Salts | PyBOP, PyAOP | High | High reactivity, can be superior for fragment condensation and reducing racemization.[8] |
| Immonium Salts | COMU | Very High | Considered more efficient and safer than many benzotriazole-based reagents.[7] |
Protocol 1: High-Yield Amide Coupling Using HATU
This protocol utilizes 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU), a highly effective reagent for hindered systems.[6]
Materials:
-
This compound (1.0 eq)
-
Hindered amine (1.0-1.2 eq)
-
HATU (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve this compound in anhydrous DMF.
-
Add HATU to the solution, followed by DIPEA.
-
Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step is crucial for forming the highly reactive OAt-active ester before the amine is introduced, which helps prevent side reactions like guanidinylation.[9][10][11]
-
Add the amine (dissolved in a small amount of DMF if it is a solid) to the reaction mixture.
-
Monitor the reaction by LC-MS or TLC. For highly hindered systems, the reaction may require several hours (4-24 h) at room temperature. Gentle heating (40-50°C) can be applied if the reaction is sluggish, but this may increase the risk of racemization if your amine is chiral.
-
Upon completion, quench the reaction with water and extract the product using an appropriate organic solvent (e.g., Ethyl Acetate). Perform standard aqueous workup and purify by column chromatography.
Q2: I'm attempting an esterification, but the reaction is not proceeding. How can I form an ester with this hindered acid?
Answer:
Similar to amide coupling, direct acid-catalyzed esterification (Fischer esterification) will likely fail due to the steric hindrance around the carbonyl carbon, which prevents the alcohol from attacking effectively. Forcing conditions (high heat, strong acid) are not advisable as they can lead to degradation.
Solution: Steglich Esterification
The Steglich esterification is a mild and highly effective method for converting sterically demanding acids into esters.[12] It uses DCC as the coupling agent but crucially includes a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).
Mechanism Insight: DCC first activates the carboxylic acid to form a reactive O-acylisourea intermediate. DMAP, being a stronger nucleophile than the alcohol, then reacts with this intermediate to form a highly reactive N-acylpyridinium species ("active ester"). This intermediate is less sterically hindered and more susceptible to attack by the alcohol, even a bulky one, to form the final ester product and dicyclohexylurea (DCU).[12][13]
Sources
- 1. fastercapital.com [fastercapital.com]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Steglich Esterification [organic-chemistry.org]
- 13. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Side reactions to consider when using 3-(Dimethylamino)cyclobutane-1-carboxylic acid
Welcome to the technical support resource for 3-(Dimethylamino)cyclobutane-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists utilizing this versatile building block. As Senior Application Scientists, we have compiled this information based on established chemical principles, peer-reviewed literature, and extensive field experience to help you anticipate and troubleshoot potential side reactions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive centers of this compound?
A: This molecule possesses two primary functional groups dictating its reactivity:
-
The Carboxylic Acid (-COOH): This group is a weak acid and can be activated to form esters, amides (e.g., in peptide synthesis), or other acyl derivatives. The carbon alpha to the carboxyl group has a proton that can be abstracted under certain conditions, leading to potential epimerization[1][2].
-
The Tertiary Amine (-N(CH₃)₂): This dimethylamino group is basic and highly nucleophilic. It is also susceptible to oxidation to form an N-oxide[3][4][5].
The cyclobutane scaffold, while relatively stable compared to cyclopropane, possesses ring strain that can influence reactivity under harsh conditions[6][7][8].
Q2: I am using this molecule in a peptide coupling reaction and observing low yields. What is the most likely cause?
A: Low coupling yields with this amino acid are typically due to steric hindrance. The rigid, four-membered ring and the dimethylamino group can physically block the approach of the coupling reagents and the N-terminus of the peptide chain[9][10]. This slowed reaction rate allows competitive side reactions to become more prominent. We recommend using high-efficiency onium-salt-based coupling reagents like HATU or HCTU, which create highly reactive intermediates to overcome this steric barrier[10][11].
Q3: What are the recommended storage conditions for this compound?
A: The compound should be stored in a cool (2-8°C), dry environment, sealed tightly under an inert atmosphere (e.g., argon or nitrogen)[12]. The tertiary amine is susceptible to slow oxidation by atmospheric oxygen over time, which can lead to the formation of the corresponding N-oxide[5].
Troubleshooting Guide: Common Side Reactions & Mitigation Strategies
This section provides in-depth solutions to specific problems you may encounter.
Issue 1: An unexpected peak with a +16 Da mass shift is observed in my LC-MS.
This is a classic indicator of N-Oxide Formation .
Causality and Mechanism
The tertiary dimethylamino group is readily oxidized to its corresponding N-oxide (R₃N⁺-O⁻)[5]. This reaction adds an oxygen atom, resulting in a mass increase of 15.99 Da. The oxidation can be caused by:
-
Exposure to atmospheric oxygen , especially over long periods or at elevated temperatures[5].
-
Oxidizing reagents present in the reaction mixture. Common laboratory oxidants like hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (mCPBA), or even residual peroxides in solvents like THF can facilitate this transformation[3][4][13][14].
-
Certain metal-catalyzed reactions where the amine can act as a ligand and be oxidized[3].
Mitigation Protocol
-
Solvent Purity: Use freshly distilled or inhibitor-free solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.
-
Inert Atmosphere: Conduct all reactions under an inert atmosphere (N₂ or Ar), especially if heating is required.
-
Reagent Purity: Ensure that other reagents in your reaction are free from peroxide contaminants.
-
Avoid Strong Oxidants: If the reaction chemistry allows, avoid the use of strong, non-specific oxidizing agents.
Issue 2: My product's diastereomeric or enantiomeric purity is decreasing after a reaction or workup.
This issue points towards Epimerization at the α-Carbon .
Causality and Mechanism
The stereocenter at the C1 position (bearing the carboxylic acid) is susceptible to epimerization. This occurs via the formation of a planar enolate intermediate, which can be protonated from either face, scrambling the stereochemistry[2]. Conditions that promote this are:
-
Strongly basic conditions: Bases can directly deprotonate the α-carbon. In peptide synthesis, excessive amounts of bases like diisopropylethylamine (DIPEA) can be problematic[10][11].
-
Over-activation of the carboxylic acid: Highly activated intermediates, especially during prolonged coupling times, can increase the acidity of the α-proton, facilitating its removal[9][15].
-
Elevated temperatures: Heating can provide the energy needed to overcome the activation barrier for deprotonation[10].
Visualizing the Mechanism
Caption: Epimerization via a planar enolate intermediate.
Mitigation Protocol
-
Base Selection: Use a weaker, more sterically hindered base like 2,4,6-collidine or N-methylmorpholine (NMM) instead of DIPEA during peptide coupling[10]. Use the minimum stoichiometric amount required.
-
Coupling Reagents: Employ coupling reagents with additives known to suppress racemization, such as Oxyma Pure or HOAt[10].
-
Temperature Control: Perform coupling reactions at 0°C or room temperature. Avoid heating unless absolutely necessary and for the shortest possible duration[10].
-
Pre-activation Time: Minimize the time the carboxylic acid is in its activated state before the amine is introduced.
Issue 3: During peptide coupling with carbodiimides (e.g., EDC, DCC), I see a byproduct with a mass corresponding to my amino acid plus the carbodiimide.
This is likely due to the formation of an N-Acylurea byproduct .
Causality and Mechanism
When using carbodiimides, the carboxylic acid is activated by forming a highly reactive O-acylisourea intermediate. If the desired nucleophilic attack by the amine is slow (due to steric hindrance), this intermediate can undergo an irreversible intramolecular rearrangement (an O→N acyl shift) to form a stable N-acylurea[9][11]. This byproduct is inactive and terminates the peptide chain.
Visualizing the Workflow
Caption: Competing pathways for the O-acylisourea intermediate.
Mitigation Protocol
-
Switch Coupling Chemistry: This is the most effective solution. Avoid carbodiimides for this hindered amino acid. Use onium-salt reagents (HATU, HBTU, HCTU, COMU) which proceed through a different activated intermediate (O-acyluronium salt) that is less prone to this side reaction[10][11].
-
Use Additives: If you must use a carbodiimide, always include an additive like Oxyma Pure or HOAt. These additives rapidly convert the O-acylisourea to a more stable active ester, which has a lower tendency to rearrange and provides a longer window for the desired amine coupling.
Issue 4: I am observing a dimer or oligomer in my reaction mixture.
This problem suggests Intermolecular Acylation or Lactamization .
Causality and Mechanism
When the carboxylic acid is activated, it can be attacked by the nucleophilic dimethylamino group of another molecule of the same compound. This leads to the formation of a dimer or even larger oligomers. While intramolecular cyclization to form a bicyclic lactam is sterically strained and less likely, intermolecular reactions are favored at higher concentrations[16][17][18].
Mitigation Protocol
-
High Dilution: Run the reaction at a lower concentration (e.g., <0.1 M). This kinetically favors intramolecular reactions over intermolecular ones, though in this case, it primarily serves to slow the rate of dimerization.
-
Protecting Groups: If the reaction chemistry allows, temporarily protect the dimethylamino group. For example, it could be protonated with a specific amount of a strong acid to form the ammonium salt, rendering it non-nucleophilic. This must be done carefully to avoid compromising the desired reaction.
-
Controlled Addition: Use a syringe pump to slowly add the activated amino acid to the reaction mixture. This keeps the instantaneous concentration of the reactive species low, suppressing intermolecular side reactions.
Analytical Methods for Impurity Detection
A robust analytical method is crucial for identifying the side products discussed.
| Technique | Purpose | Sample Preparation | Expected Observations for Side Products |
| LC-MS | Primary tool for detection and mass identification. | Dilute sample in mobile phase (e.g., MeCN/H₂O with 0.1% Formic Acid). | N-Oxide: Peak at [M+H]+16. N-Acylurea: Peak at [M+H]+(mass of carbodiimide). Dimer: Peak at [2M-H₂O+H]⁺. |
| ¹H NMR | Structural elucidation of isolated impurities. | Isolate impurity by preparative HPLC or column chromatography. Dissolve in a suitable deuterated solvent (e.g., CD₃OD, D₂O). | N-Oxide: Downfield shift of the -N(CH₃)₂ protons. Epimerization: Appearance of a new set of signals for the diastereomeric product. |
| Chiral HPLC | Quantification of epimerization. | Direct injection of the crude or purified product. | Separation of enantiomers or diastereomers, allowing for calculation of d.r. or e.e. |
Example Protocol: HPLC-MS Method for In-Process Control
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection (MS): Electrospray Ionization (ESI), Positive Mode. Scan range m/z 100-1000.
References
-
Cai, X., Sha, M., Guo, C., & Pan, R. M. (2012). Synthesis of Tertiary Amine N-Oxides-A Review. Asian Journal of Chemistry, 24(9), 3781-3784. Retrieved from [Link]
-
Verma, S., & Khatri, D. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Retrieved from [Link]
-
Pettersson, H., & Hu, X. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 64(22), 16399-16435. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine oxide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of tertiary amines. Retrieved from [Link]
-
Nam, G. H., & Lee, E. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1487-1534. Retrieved from [Link]
-
Kramer, J. R., & Cohen, S. M. (2015). Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers. Organic & Biomolecular Chemistry, 13(23), 6554-6562. Retrieved from [Link]
-
Kawabata, T., Yahiro, K., & Fuji, K. (1991). Memory of chirality: enantioselective alkylation reactions at an asymmetric carbon adjacent to a carbonyl group. Journal of the American Chemical Society, 113(25), 9694-9696. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 12.3: Isomerization at the α-Carbon. Retrieved from [Link]
-
Chen, Y., et al. (2023). Carboxylic acid reductases enable intramolecular lactamization reactions. Request PDF. Retrieved from [Link]
-
Stache, E. E., et al. (2020). Photocatalyzed Epimerization of Quaternary Stereocenters. Journal of the American Chemical Society, 142(12), 5849-5855. Retrieved from [Link]
-
Stache, E. E., et al. (2020). Photocatalyzed Epimerization of Quaternary Stereocenters. PMC - NIH. Retrieved from [Link]
-
Gallo, J. A. A., & Burtoloso, A. C. B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 64. Retrieved from [Link]
-
Lu, H., et al. (2020). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 25(17), 3959. Retrieved from [Link]
-
Haverhals, S., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 790. Retrieved from [Link]
-
Ojima, I., et al. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. Organic Letters, 13(23), 6276-6279. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Subiros-Funosas, R., & Albericio, F. (2013). Side Reactions on Amino Groups in Peptide Synthesis. Request PDF. Retrieved from [Link]
-
MDPI. (2022). Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]
-
Wuitschik, G., et al. (2010). Cyclobutanes in Small‐Molecule Drug Candidates. Angewandte Chemie International Edition, 49(29), 4914-4927. Retrieved from [Link]
-
CP Lab Safety. (n.d.). cis-3-(dimethylamino)cyclobutane-1-carboxylic acid, min 97%, 1 gram. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]
-
PubChem. (n.d.). 3-[(dimethylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride. Retrieved from [Link]
-
Next Peptide. (n.d.). 3-(Dimethylamino)cyclobutanecarboxylic acid. Retrieved from [Link]
-
Synthonix. (n.d.). 1-(dimethylamino)cyclobutane-1-carboxylic acid. Retrieved from [Link]
-
Saito, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4819. Retrieved from [Link]
-
Buchman, E. R. (1953). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 30(9), 453. Retrieved from [Link]
-
Raghuram, V., & Sharma, M. (2023). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of Chromatographic Science, 61(8), 705-722. Retrieved from [Link]
-
Figueroa, J. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. Retrieved from [Link]
-
Due, S. L., et al. (1981). Identification of the biliary metabolites of (+/-)-3-dimethylamino-1,1-diphenylbutane HCl (recipavrin) in rats. Xenobiotica, 11(11), 743-754. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. asianpubs.org [asianpubs.org]
- 5. Amine oxide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. chemscene.com [chemscene.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. N-oxide of tertiary amines synthesis by oxidation [organic-chemistry.org]
- 15. Epimerisation in Peptide Synthesis [mdpi.com]
- 16. Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereospecific Synthesis of 3-(Dimethylamino)cyclobutane-1-carboxylic acid
Welcome to the technical support center for the stereospecific synthesis of 3-(Dimethylamino)cyclobutane-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable and structurally unique building block. Polysubstituted cyclobutanes are stereochemically complex, and their synthesis can present significant challenges.[1] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you improve yields and achieve high stereochemical fidelity in your reactions.
The synthesis of this target molecule typically involves two key stages: the formation of a suitable cyclobutane precursor and the stereocontrolled introduction of the dimethylamino group. The most common and versatile precursor is 3-oxocyclobutane-1-carboxylic acid, which allows for subsequent reductive amination.[1][2] This guide will focus on strategies revolving around this key intermediate.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My overall yield is consistently low after the final reductive amination and purification steps. What are the likely causes?
Answer: Low overall yield is a frequent issue that can stem from multiple points in the synthesis. Let's break down the potential causes, starting from the reductive amination step.
-
Potential Cause A: Inefficient Imine/Enamine Formation. The initial condensation between the ketone (3-oxocyclobutane-1-carboxylic acid) and dimethylamine is a reversible equilibrium. Insufficient removal of water can limit the formation of the key iminium ion intermediate, leading to a large amount of unreacted starting material.
-
Suggested Solution:
-
pH Control: Maintain the reaction pH between 4-6. A slightly acidic environment protonates the carbonyl oxygen, activating it for nucleophilic attack, but an excessively acidic medium will protonate the amine, rendering it non-nucleophilic.
-
Dehydrating Agents: While not always necessary with hydride reagents that are stable in protic solvents (like NaBH₃CN), the use of a dehydrating agent such as molecular sieves can be beneficial if you observe significant starting material recovery.
-
Order of Addition: Add the dimethylamine to the ketone precursor and allow time for iminium formation before introducing the reducing agent.
-
-
Potential Cause B: Competing Reduction of the Ketone. The reducing agent can directly reduce the starting ketone to a 3-hydroxycyclobutane-1-carboxylic acid byproduct, consuming the reagent and starting material. This is especially problematic with overly reactive hydrides.
-
Suggested Solution:
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice. They are mild enough to selectively reduce the protonated iminium ion much faster than the ketone carbonyl. NaBH₄ is generally too reactive and will lead to significant alcohol byproduct formation.
-
Temperature Control: Perform the reaction at a controlled temperature, typically 0 °C to room temperature. Elevated temperatures can increase the rate of direct ketone reduction.
-
-
Potential Cause C: Product Loss During Workup and Purification. The target molecule is a zwitterionic amino acid, making it highly polar and soluble in water. Standard liquid-liquid extractions with organic solvents are often inefficient.
-
Suggested Solution:
-
pH Adjustment During Extraction: Avoid extraction at the isoelectric point. To extract into an organic layer, you would need to basify the aqueous layer significantly to deprotonate the ammonium salt and then use a polar organic solvent like ethyl acetate or a mixture including isopropanol. However, this is often inefficient.
-
Ion-Exchange Chromatography: This is the most robust method for purifying amino acids. Use a strong cation exchange resin (e.g., Dowex 50W). Load your crude product, wash away neutral and anionic impurities, and then elute your product with an aqueous ammonia or pyridine solution.
-
Crystallization: If a suitable solvent system can be found, crystallization is an excellent method for purification. Try solvent mixtures such as methanol/ether or ethanol/acetone.
-
Question 2: I am getting a mixture of cis and trans isomers. How can I improve the stereoselectivity?
Answer: Achieving high stereoselectivity is the central challenge. The final stereochemistry depends on the facial selectivity of the hydride attack on the iminium ion intermediate.
-
Potential Cause A: Insufficient Steric Hindrance in the Transition State. The planarity of the iminium intermediate allows for hydride attack from either face. The inherent puckering of the cyclobutane ring can offer a slight preference, but often this is not enough to achieve high diastereoselectivity.
-
Suggested Solution:
-
Bulky Reducing Agents: While less common for this specific transformation, employing bulkier hydride sources can sometimes enhance facial selectivity by favoring attack from the less sterically hindered face.
-
Temperature Optimization: Lowering the reaction temperature (e.g., to -20 °C or -40 °C) can amplify small energy differences between the two diastereomeric transition states, often leading to improved selectivity.[3] This is a critical parameter to screen.
-
Solvent Effects: The solvent can influence the conformation of the cyclobutane ring and the solvation of the transition state. Screen a variety of solvents, from protic (MeOH, EtOH) to aprotic (THF, DCM), to find optimal conditions.
-
-
Potential Cause B: Isomerization. Depending on the reaction conditions (e.g., prolonged heating or strongly acidic/basic conditions during workup), there might be a possibility of epimerization at the C1 position, although this is less likely for the C3 position post-reduction.
-
Suggested Solution:
-
Mild Workup Conditions: Ensure the workup and purification are performed under mild pH and temperature conditions to preserve the kinetic product ratio.
-
Characterize Crude Product: Analyze the crude reaction mixture by ¹H NMR to determine the initial kinetic diastereomeric ratio before purification, which might be altering the observed ratio.
-
Table 1: Troubleshooting Summary for Stereoselectivity
| Parameter | Effect on Stereoselectivity | Recommendation |
| Temperature | Lower temperatures generally increase selectivity by favoring the lower energy transition state. | Screen temperatures from RT down to -40 °C. |
| Reducing Agent | The steric bulk of the hydride can influence facial attack. | NaBH(OAc)₃ is often preferred; its larger size may offer better selectivity than NaBH₃CN. |
| Solvent | Can influence reactant conformation and transition state stability. | Screen a range of solvents (e.g., MeOH, THF, DCM, 1,2-dichloroethane). |
| pH | Affects the rate of iminium formation vs. side reactions. | Maintain pH in the optimal 4-6 range for the duration of the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the cyclobutane ring itself? A: The most common methods for synthesizing substituted cyclobutanes are [2+2] cycloadditions (photochemical, thermal, or metal-catalyzed) and ring contraction reactions.[4][5][6] For producing the 3-oxocyclobutane-1-carboxylic acid precursor, a well-established route starts from 1,3-dichloroacetone and an appropriate malonic ester derivative, followed by hydrolysis and decarboxylation.[7]
Q2: Why is reductive amination the preferred method for introducing the dimethylamino group? A: Reductive amination is a highly efficient and direct method that forms the C-N bond and sets the stereocenter in a single synthetic operation from a ketone precursor. Alternative methods, such as nucleophilic substitution on a 3-halocyclobutane derivative, often require harsher conditions and can lead to elimination byproducts.
Q3: Which analytical techniques are essential for this synthesis? A:
-
¹H and ¹³C NMR Spectroscopy: Absolutely critical for confirming the structure of intermediates and the final product. The coupling constants and chemical shifts of the cyclobutane ring protons can help determine the relative stereochemistry (cis vs. trans).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
FTIR Spectroscopy: To monitor the disappearance of the ketone carbonyl (~1780 cm⁻¹) and the appearance of the carboxylic acid C=O (~1700 cm⁻¹) and N-H stretches (if applicable before dimethylation).
-
Chiral Chromatography (HPLC or SFC): If you are synthesizing an enantiomerically pure version (starting from a chiral precursor), this is necessary to determine the enantiomeric excess (ee).
Q4: Can I use other amines for the reductive amination step? A: Yes, the reductive amination protocol is broadly applicable to other primary and secondary amines, allowing for the synthesis of a wide range of N-substituted 3-aminocyclobutane-1-carboxylic acid derivatives. Reaction conditions may need to be re-optimized for different amines based on their basicity and steric bulk.
Visualized Workflow and Protocols
Overall Synthetic Workflow
The diagram below outlines the common synthetic pathway from a commodity chemical to the target amino acid.
Caption: A typical experimental workflow for synthesizing the target molecule.
Troubleshooting Logic Diagram
Use this decision tree to diagnose and solve common synthesis problems.
Caption: A decision tree for troubleshooting common synthesis issues.
Detailed Experimental Protocol: Stereoselective Reductive Amination
This protocol is a representative example. Researchers must optimize conditions for their specific setup and scale. Always perform a risk assessment before starting any new procedure.
Objective: To synthesize cis-3-(Dimethylamino)cyclobutane-1-carboxylic acid from 3-oxocyclobutane-1-carboxylic acid with improved stereoselectivity.
Materials:
-
3-Oxocyclobutane-1-carboxylic acid (1.0 equiv)
-
Dimethylamine (2.0 M solution in THF, 1.5 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
1 M HCl
-
Dowex® 50WX8 resin
-
Aqueous ammonia (2 M)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-oxocyclobutane-1-carboxylic acid (1.0 equiv).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane to create a ~0.1 M solution. Cool the flask to 0 °C in an ice-water bath.
-
Amine Addition: Add the dimethylamine solution (1.5 equiv) dropwise over 10 minutes. Stir the mixture at 0 °C for 1 hour to facilitate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the disappearance of the starting material by TLC or LC-MS (typically 4-12 hours).
-
Quenching: Once the reaction is complete, cautiously quench by adding 1 M HCl until the pH is ~2 to neutralize any unreacted hydride and amine.
-
Workup: Transfer the mixture to a separatory funnel and wash the organic layer with water. The product will predominantly be in the aqueous layer as the hydrochloride salt. Collect all aqueous layers.
-
Purification (Ion-Exchange):
-
Concentrate the combined aqueous layers under reduced pressure.
-
Prepare a column with Dowex® 50WX8 resin, washed thoroughly with deionized water.
-
Load the crude product onto the column.
-
Wash the column with deionized water to remove neutral impurities and anions.
-
Elute the desired amino acid using 2 M aqueous ammonia.
-
Collect fractions and monitor by TLC (ninhydrin stain).
-
-
Isolation: Combine the product-containing fractions and concentrate under reduced pressure to remove ammonia and water. Lyophilize or dry under high vacuum to yield the final product as a white solid.
-
Characterization: Confirm the structure and determine the diastereomeric ratio using ¹H NMR.
References
-
Pellissier, H. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15542-15583. [Link][4][8][9]
-
Ye, B. H., & Li, C. J. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(46), 19475–19481. [Link][5]
-
Hernandez, G. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives (Master's thesis). California State University, Fullerton. Retrieved from ScholarWorks. [Link][1]
-
Cason, J. (1941). Cyclobutanecarboxylic Acid. Organic Syntheses, 21, 26. [Link][10]
-
Google Patents (2013). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. [11]
-
Google Patents (2009). CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid. [7]
Sources
- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 2. This compound | 1628252-12-9 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthonix, Inc > Synthons > 1-(dimethylamino)cyclobutane-1-carboxylic acid - [D81937] [synthonix.com]
- 7. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents [patents.google.com]
- 8. Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
Stability issues of 3-(Dimethylamino)cyclobutane-1-carboxylic acid under acidic or basic conditions
<Technical Support Center: 3-(Dimethylamino)cyclobutane-1-carboxylic acid >
Introduction
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists to provide a comprehensive understanding of the stability profile of this unique bifunctional molecule. As a non-canonical amino acid containing a strained cyclobutane ring and a tertiary amine, its behavior under various chemical conditions warrants careful consideration. This guide synthesizes fundamental chemical principles with practical, field-proven advice to help you anticipate and troubleshoot potential stability issues in your research.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during synthesis, workup, purification, or formulation. Each issue is followed by a diagnostic workflow and a mechanistic explanation.
Issue 1: Significant loss of compound or appearance of unknown impurities during acidic workup (e.g., HCl wash).
Symptoms:
-
Low recovery of the desired product after extraction from an acidic aqueous phase.
-
New, unexpected peaks observed in HPLC or LC-MS analysis of the crude product.
-
Inconsistent results between batches.
Diagnostic Workflow & Explanation:
-
Confirm Structure and Purity Pre-Workup: Before performing the acidic wash, take an aliquot of your organic reaction mixture. Evaporate the solvent and analyze by ¹H NMR and LC-MS. This provides a baseline of your compound's integrity.
-
Hypothesize Degradation: The tertiary amine is the most likely site of reactivity under acidic conditions. While the cyclobutane ring itself is relatively stable to acid-catalyzed opening under mild conditions, the functional groups are not inert[1]. The primary concern is not typically ring strain-induced degradation but rather reactions involving the amine or carboxyl group[2][3][4].
-
Potential Cause - Protonation & Solubility: The most common, non-degradative cause of loss is excessive protonation. The dimethylamino group is basic and will be fully protonated to the corresponding ammonium salt in strong acid. This salt is highly polar and may partition preferentially into the aqueous layer, leading to apparent "loss" of product from the organic phase.
-
Troubleshooting Steps:
-
Use a milder acid: Instead of 1M HCl, consider a wash with a saturated solution of ammonium chloride (NH₄Cl, pH ~4.5-5.5) or dilute acetic acid.
-
Control the pH: Use a pH meter during the wash. Adjust the pH to be just acidic enough to protonate and remove basic impurities, without making your target compound fully water-soluble (e.g., pH 3-4 as a starting point).
-
Back-Extraction: If a strong acid wash is necessary, retain the aqueous phase. After separating the organic layer, basify the acidic aqueous layer with NaHCO₃ or a mild base to pH ~8-9 and back-extract with a suitable organic solvent (e.g., EtOAc, DCM) to recover your product.
-
Issue 2: Formation of a new, less polar impurity after exposure to strong base and heat.
Symptoms:
-
A new major peak appears in the HPLC chromatogram, often eluting later than the parent compound.
-
Mass spectrometry shows a loss of the dimethylamino group or a related fragmentation.
-
The reaction is more pronounced at elevated temperatures.
Diagnostic Workflow & Explanation:
-
Characterize the Impurity: Isolate the impurity if possible, or use LC-MS/MS to determine its mass and fragmentation pattern. A mass corresponding to the loss of dimethylamine (C₂H₇N) is a strong indicator of an elimination reaction.
-
Hypothesize Mechanism - Hofmann-type Elimination: This is a classic degradation pathway for tertiary amines, particularly when they are converted to quaternary ammonium salts[5][6][7][8][9]. While you may not be intentionally forming a quaternary salt, the reaction can still proceed under harsh basic conditions, especially if there are β-hydrogens available for abstraction. The bulky tertiary amine acts as a good leaving group, favoring the formation of the least substituted alkene (Hofmann's rule)[5][6][8].
-
Experimental Confirmation (Forced Degradation):
-
Dissolve a pure sample of your compound in a suitable solvent.
-
Add a strong base (e.g., 1M NaOH or KOH).
-
Heat the mixture (e.g., 50-80 °C) and monitor the reaction by HPLC over time. This will confirm if the base/heat combination is the cause.
-
-
Mitigation Strategies:
-
Avoid Strong Bases: Use milder inorganic bases like K₂CO₃ or NaHCO₃, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Lower the Temperature: Perform base-mediated reactions or workups at reduced temperatures (e.g., 0 °C or room temperature) whenever possible.
-
Protecting Groups: If harsh basic conditions are unavoidable in a synthetic step, consider temporary protection of the amine, though this adds steps to the synthesis.
-
Issue 3: Low yield during peptide coupling or amide formation reactions.
Symptoms:
-
The desired amide product is formed in low yield, with a significant amount of starting material remaining.
-
Formation of a symmetrical anhydride of the carboxylic acid is observed.
-
A new product with a mass corresponding to a lactam is detected.
Diagnostic Workflow & Explanation:
-
Analyze Side Products: Use LC-MS to identify the masses of major byproducts. A mass corresponding to (2 * M - H₂O), where M is the mass of your starting material, suggests anhydride formation. A mass corresponding to (M - H₂O) could indicate intramolecular cyclization to form a lactam.
-
Potential Cause 1 - Steric Hindrance: The cyclobutane ring is rigid. The carboxylic acid and dimethylamino group may be sterically encumbered, slowing the rate of desired intermolecular coupling.
-
Potential Cause 2 - Intramolecular Cyclization: If the cis-isomer of this compound is used, the amino and carboxyl groups are on the same face of the ring. This proximity can facilitate an intramolecular nucleophilic attack of the nitrogen on an activated carboxylic acid (e.g., an acyl chloride or an active ester intermediate formed during peptide coupling), leading to a bicyclic lactam. This is a common reaction pathway for amino acids[10][11][12].
-
Troubleshooting the Coupling Reaction:
-
Choice of Coupling Reagent: Switch to a more powerful coupling reagent like HATU or COMU, which are known to be effective for sterically hindered substrates.
-
Optimize Reaction Conditions: Run the reaction at a higher concentration to favor the bimolecular reaction over the intramolecular cyclization. Add the coupling reagent slowly at a low temperature (e.g., 0 °C) to control the formation of the highly reactive activated ester.
-
Confirm Stereochemistry: If possible, confirm the stereochemistry (cis vs. trans) of your starting material using 2D NMR techniques (e.g., NOESY). The trans-isomer is much less likely to undergo intramolecular cyclization.
-
Frequently Asked Questions (FAQs)
Q1: What are the predicted pKa values for this molecule and how do they affect its handling?
A1: The molecule has two ionizable groups: the carboxylic acid and the tertiary amine.
-
Carboxylic Acid (pKa₁): Expected to be around 4.0 - 4.5 . This is similar to other cyclobutane carboxylic acids[13]. Below this pH, the carboxyl group will be predominantly in its neutral form (-COOH).
-
Dimethylaminium ion (pKa₂): The pKa of the conjugate acid (the protonated amine) is expected to be around 9.5 - 10.5 . Above this pH, the amine will be in its free base, neutral form (-NMe₂).
This creates three potential charge states depending on the pH, which is critical for purification, analysis, and formulation[14][15].
| pH Range | Dominant Species | Net Charge | Solubility Profile |
| < 2.5 | Cationic | +1 | High aqueous solubility |
| 5.5 - 8.5 | Zwitterionic | 0 | Lower aqueous solubility (at Isoelectric Point) |
| > 11.5 | Anionic | -1 | High aqueous solubility |
The isoelectric point (pI), where the molecule has a net-zero charge, can be estimated as (pKa₁ + pKa₂) / 2. At this pH, the compound will have its minimum aqueous solubility, which is a key parameter for crystallization and purification.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Based on its functional groups, the following conditions are recommended:
-
Storage Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize potential oxidative degradation of the tertiary amine[16][17].
-
Atmosphere: Tertiary amines can be susceptible to air oxidation over time, potentially forming N-oxides[18]. Storing under an inert gas is best practice.
-
pH: The solid material should be stored as is. For solutions, storage at a neutral pH (6-7.5) is generally safest to avoid catalyzing hydrolysis or other degradation pathways[19][20].
Q3: Is the cyclobutane ring stable?
A3: Yes, under most conditions used in pharmaceutical development, the cyclobutane ring is significantly more stable than a cyclopropane ring. It possesses ring strain (~26 kcal/mol), but this does not typically lead to spontaneous ring-opening[2][3][21]. Degradation is far more likely to initiate at the functional groups. Only under very harsh conditions (e.g., high-temperature catalytic hydrogenation or reaction with strong electrophiles) would ring cleavage be a primary concern.
Q4: How can I set up a forced degradation study for this compound?
A4: A forced degradation (or stress testing) study is essential to identify potential degradation products and establish a stability-indicating analytical method[16][22][23][24]. The goal is to achieve 5-20% degradation of the parent compound[22].
| Condition | Reagents & Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24-48h | Minimal degradation expected unless other labile groups are present. |
| Base Hydrolysis | 0.1 M NaOH, 60 °C, 8-24h | Hofmann-type elimination. |
| Oxidation | 3% H₂O₂, RT, 24h | N-oxide formation, N-demethylation. |
| Thermal | Solid state, 80 °C, 1 week | Decarboxylation (unlikely but possible), elimination. |
| Photolytic | Solution, ICH Q1B conditions | Photo-oxidation, radical-mediated degradation. |
Analytical Method: A stability-indicating HPLC method, typically using a C18 column with a gradient of water/acetonitrile containing a modifier like 0.1% formic acid or TFA, coupled with a UV and/or mass spec detector, is required to separate the parent compound from all potential degradants[25][26][27][28].
Visualizations & Protocols
Diagram: pH-Dependent Speciation
This diagram illustrates the dominant ionic form of this compound at different pH values.
Caption: Systematic workflow for a forced degradation (stress testing) study.
Protocol: HPLC Method for Stability Analysis
Objective: To separate this compound from its potential degradation products.
-
Column: C18 reverse-phase, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0.0 min: 2% B
-
8.0 min: 50% B
-
8.1 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 2% B
-
12.0 min: End
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Detection:
-
UV/Vis Diode Array Detector (DAD) at 205 nm (for non-chromophoric compounds).
-
Mass Spectrometer (MS) in positive ESI mode, scanning a relevant mass range (e.g., m/z 50-500).
-
References
-
Frontiers in Chemistry. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Retrieved from [Link]
-
Master Organic Chemistry. (2017). The Hofmann Elimination. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]
-
Prodanov, M. (n.d.). On the pH-optimum of activity and stability of proteins. PMC - NIH. Retrieved from [Link]
-
CordenPharma. (n.d.). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
-
ResearchGate. (n.d.). Different state of protonation for amino acids at different pH values. Retrieved from [Link]
-
Fairlie, D. P. (n.d.). Approaches for peptide and protein cyclisation. PMC - NIH. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminocyclobutane-1-carboxylic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]
-
Wikipedia. (n.d.). Hofmann elimination. Retrieved from [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
-
Environmental Science: Processes & Impacts. (n.d.). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Retrieved from [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). pH as a Trigger of Peptide β-Sheet Self-Assembly and Reversible Switching between Nematic and Isotropic Phases. Retrieved from [Link]
-
Journal of the American Chemical Society. (2024). Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. Retrieved from [Link]
-
Singh, R., & Rehman, Z. U. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Retrieved from [Link]
-
OpenStax. (2023). 4.3 Stability of Cycloalkanes: Ring Strain. Retrieved from [Link]
-
NILU. (2010). Atmospheric Degradation of Amines (ADA). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Hofmann Elimination. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Stability of Cycloalkanes - Angle Strain. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism underlying autoxidation of tertiary amines. Retrieved from [Link]
-
Catalysis Science & Technology. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Method development for amino acid analysis. Retrieved from [Link]
-
BYJU'S. (n.d.). Hofmann Elimination. Retrieved from [Link]
-
Wikipedia. (n.d.). Amino acid. Retrieved from [Link]
-
MDPI. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Retrieved from [Link]
-
NIH. (2022). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]
-
StatPearls - NCBI Bookshelf. (2023). Biochemistry, Amino Acid Synthesis and Degradation. Retrieved from [Link]
-
PubMed. (1987). Effect of amino acid at the beta 6 position on surface hydrophobicity, stability, solubility, and the kinetics of polymerization of hemoglobin. Retrieved from [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Allen. (n.d.). Hofmann Elimination Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Measured pKa values for carboxylic acids and amine hydrochlorides. Retrieved from [Link]
-
NIH. (n.d.). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. Retrieved from [Link]
-
The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]
-
ScienceDirect. (n.d.). Degradation pathways of amino acids during thermal utilization of biomass: a review. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 1-Aminocyclobutanecarboxylic acid. Retrieved from [Link]
Sources
- 1. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. byjus.com [byjus.com]
- 9. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 10. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Amino acid - Wikipedia [en.wikipedia.org]
- 16. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 17. researchgate.net [researchgate.net]
- 18. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 19. On the pH-optimum of activity and stability of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 21. youtube.com [youtube.com]
- 22. biopharminternational.com [biopharminternational.com]
- 23. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 25. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]
- 26. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 27. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of PROTACs with Cyclobutane Linkers
Introduction
Welcome to the technical support center for Proteolysis Targeting Chimera (PROTAC) synthesis, with a specialized focus on the integration of cyclobutane moieties within the linker region. PROTAC technology is revolutionizing drug discovery by harnessing the cell's own ubiquitin-proteasome system to achieve targeted protein degradation.[1][2] The linker connecting the target protein ligand (warhead) and the E3 ligase ligand is a critical determinant of PROTAC efficacy, influencing ternary complex formation, cell permeability, and overall degradation efficiency.[2][]
Cyclobutane-containing linkers have gained significant attention as they offer a degree of conformational rigidity that can pre-organize the PROTAC molecule into a bioactive conformation.[4][5] This rigidity, in contrast to highly flexible linkers like polyethylene glycol (PEG), can lead to improved ternary complex stability, enhanced selectivity, and more favorable pharmacokinetic properties.[5][6] However, the synthesis of these strained ring systems presents unique challenges, from ring formation and functionalization to purification and characterization.
This guide, presented in a question-and-answer format, provides field-proven insights and troubleshooting strategies to help researchers navigate the complexities of synthesizing these advanced PROTAC molecules.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using a rigid cyclobutane linker over a flexible alkyl or PEG linker?
Answer: The choice of linker is pivotal for a PROTAC's success.[1] While flexible linkers can allow for easier ternary complex formation through conformational sampling, rigid linkers like those containing cyclobutane offer distinct advantages:
-
Reduced Conformational Entropy: A rigid linker minimizes the entropic penalty upon binding and forming the ternary complex, which can lead to more stable and productive complexes.[7]
-
Improved Selectivity: By locking the two ligands in a more defined spatial orientation, a rigid linker can favor binding to the desired target protein and E3 ligase, potentially reducing off-target effects.[7]
-
Enhanced Pharmacokinetics (PK): Flexible, long-chain linkers can sometimes lead to poor PK properties. The controlled three-dimensionality of cyclobutane linkers can help navigate the challenging physicochemical space of PROTACs, potentially improving properties like cell permeability and metabolic stability.[5][6] One study highlighted that a rigid spirocyclic linker increased intracellular accumulation compared to more flexible counterparts.[5]
-
Vectorial Control: The defined exit vectors from a cyclobutane ring provide precise control over the orientation of the warhead and E3 ligase ligand, which is crucial for optimal protein-protein interactions within the ternary complex.
Q2: What are the common commercially available starting materials for building cyclobutane linkers?
Answer: For researchers looking to expedite their synthesis, several functionalized cyclobutane building blocks are commercially available. These can be readily incorporated using standard coupling chemistries. Common examples include:
-
Cyclobutane-1,1-dicarboxylic acid and its derivatives: Useful for creating gem-disubstituted patterns.
-
Cyclobutane-1,2-, and 1,3-dicarboxylic acids (cis and trans isomers): These are perhaps the most common starting points, allowing for divergent synthesis where each carboxylic acid can be coupled to a different ligand or functional handle.[8]
-
Amino-cyclobutane carboxylic acids (e.g., Boc-NH-Cyclobutane-COOH): These provide orthogonal functional handles (a protected amine and a carboxylic acid) for sequential coupling reactions.[9]
Q3: How critical is the stereochemistry (cis/trans) of the cyclobutane linker?
Answer: The stereochemistry is absolutely critical. The cis and trans isomers of a 1,2- or 1,3-disubstituted cyclobutane ring will project the attached ligands into vastly different regions of space. This directly impacts the ability of the PROTAC to facilitate a productive ternary complex. One isomer may be a potent degrader while the other is completely inactive. Therefore, it is essential to either use stereochemically pure starting materials or perform a robust separation of diastereomers during the synthesis. The characterization of a potent EED-targeting PROTAC, UNC7700, specifically noted its unique cis-cyclobutane linker, underscoring the importance of defined stereochemistry for activity.[10]
Section 2: Synthesis & Purification Troubleshooting Guide
This section addresses specific experimental hurdles in a problem/cause/solution format.
Problem 1: I am getting a low yield during the amide coupling reaction between my cyclobutane linker and my protein ligand.
-
Potential Cause 1: Steric Hindrance. The rigid nature of the cyclobutane ring, especially when substituted, can create significant steric bulk around the reactive functional groups (e.g., a carboxylic acid). This can hinder the approach of the amine from your ligand.
-
Solution 1: Employ More Potent Coupling Reagents. Standard coupling reagents may be insufficient. Switch to more powerful, sterically less sensitive, and faster-acting reagents. See the table below for a comparison.
Reagent Full Name Primary Advantage for Hindered Coupling Key Consideration HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate High reactivity, fast reaction times, and lower rates of epimerization compared to other reagents. Forms a highly reactive activated ester. Requires a non-nucleophilic base like DIPEA. COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate Similar to HATU in potency but can sometimes offer better solubility and easier purification of byproducts. Byproducts are generally water-soluble, simplifying workup. T3P® Propylphosphonic Anhydride A powerful water-scavenging agent that drives amide bond formation. Excellent for difficult couplings. Often used in solvents like ethyl acetate or DCM. Requires stoichiometric amounts of base. -
Potential Cause 2: Poor Solubility of Reactants. Either the cyclobutane-containing fragment or the ligand (especially complex warheads) may have poor solubility in common reaction solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Solution 2: Optimize Reaction Solvent. Screen different solvents. N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are more polar and can often solubilize complex reactants more effectively than DCM. A mixture of solvents can also be beneficial.
-
Potential Cause 3: Inactivated Carboxylic Acid. If you are pre-activating the carboxylic acid (e.g., forming an NHS ester), the activated species may be unstable or may have hydrolyzed due to trace amounts of water in the reaction.
-
Solution 3: In-Situ Activation and Anhydrous Conditions. Use coupling reagents like HATU that perform the activation in situ. Ensure all reagents and solvents are rigorously dried and perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis.
Problem 2: My final PROTAC molecule is difficult to purify, showing a complex mixture of diastereomers on HPLC/LC-MS.
-
Potential Cause 1: Non-Stereoselective Ring Formation. If you synthesized the cyclobutane ring yourself (e.g., via a [2+2] cycloaddition), the reaction may not have been stereoselective, leading to a mixture of cis and trans isomers from the outset.[11][12]
-
Solution 1: Separate Isomers Early or Use a Stereoselective Method. It is almost always easier to separate isomers of a smaller, less complex intermediate than the final, high-molecular-weight PROTAC. Use flash column chromatography or preparative HPLC on the core cyclobutane linker before proceeding with the synthesis. Alternatively, explore stereoselective synthetic methods reported in the literature.
-
Potential Cause 2: Epimerization. An acidic or basic center adjacent to a carbonyl group on your linker or ligand could be susceptible to epimerization under harsh reaction or workup conditions.
-
Solution 2: Use Milder Conditions. Avoid strong bases or acids where possible. For amide couplings, use a hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA) instead of triethylamine. For deprotection steps, choose orthogonal protecting groups that can be removed under neutral conditions (e.g., hydrogenolysis for a Cbz group, fluoride for a silyl ether).
-
Potential Cause 3: Insufficient Chromatographic Resolution. The polarity differences between diastereomers of a large PROTAC molecule can be very subtle, making separation on standard reverse-phase HPLC challenging.
-
Solution 3: Optimize Chromatography.
-
Method: Chiral chromatography, either via Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, is often necessary to resolve stereoisomers.
-
Gradient: Use a very shallow elution gradient during preparative HPLC to maximize the separation between closely eluting peaks.
-
Additive: Modifying the mobile phase with small amounts of additives (e.g., trifluoroacetic acid, formic acid, or ammonia) can sometimes alter selectivity and improve separation.
-
Problem 3: I am observing unexpected side reactions, possibly involving the cyclobutane ring opening.
-
Potential Cause: The inherent ring strain of cyclobutane (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions, particularly hydrogenation or with strong acids.[12][13]
-
Solution: Careful Reagent Selection.
-
Hydrogenation: If you need to perform a hydrogenation (e.g., to remove a benzyl or Cbz protecting group), be aware that harsh conditions (high pressure, high temperature, aggressive catalysts like Rh/C) can lead to the hydrogenolysis of the cyclobutane ring.[13] Use a milder catalyst like Palladium on Carbon (Pd/C) at atmospheric pressure and room temperature, and carefully monitor the reaction.
-
Acid/Base Stability: Avoid strongly acidic or basic conditions, especially at elevated temperatures. If an acid-labile protecting group must be removed (e.g., a Boc group), use the mildest effective conditions (e.g., 4M HCl in Dioxane at 0 °C to room temperature, rather than neat TFA).
-
Section 3: Key Experimental Protocols & Workflows
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol describes a general method for coupling a cyclobutane dicarboxylic acid mono-tert-butyl ester to an amine-containing ligand.
-
Reagent Preparation: In a dry, nitrogen-flushed flask, dissolve the cyclobutane acid linker (1.0 eq) and the amine-containing ligand (1.1 eq) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add Diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Coupling Reagent Addition: Add HATU (1.2 eq) portion-wise to the stirred solution. The reaction may turn slightly yellow.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by LC-MS by taking a small aliquot, quenching it with water, and extracting it with ethyl acetate. Look for the disappearance of the starting acid and the appearance of the desired product mass.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid (to remove excess base), saturated aqueous sodium bicarbonate (to remove unreacted acid and HATU byproducts), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography on silica gel.
Visual Workflow: Troubleshooting Low Coupling Yield
The following diagram outlines a logical decision-making process when encountering low yields in coupling reactions.
Caption: A decision tree for troubleshooting low-yield coupling reactions.
Visual Workflow: General PROTAC Synthesis Scheme
This diagram illustrates a modular approach to synthesizing a PROTAC with a central cyclobutane linker.
Caption: Modular synthesis of a cyclobutane-linked PROTAC.
References
-
Reactions of Cyclopropane and Cyclobutane. Pharmaguideline. [Link]
-
From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]
-
Drug and drug candidates containing cyclobutane rings. ResearchGate. [Link]
-
Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. [Link]
-
Synthesis of Cyclobutanes and Cyclobutenes by Strain-Release-Driven Ring-Opening of Bicyclo[1.1.0]butanes. ResearchGate. [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. (2020). [Link]
-
Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. ResearchGate. [Link]
-
Building blocks and linkers for PROTAC synthesis. Pharmaceutical Business Review. [Link]
-
Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Med. Chem. Commun. (2024). [Link]
-
Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Royal Society of Chemistry. [Link]
Sources
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. precisepeg.com [precisepeg.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. baranlab.org [baranlab.org]
- 13. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Purity Assessment of 3-(Dimethylamino)cyclobutane-1-carboxylic acid
Welcome to the technical support center for the analytical assessment of 3-(Dimethylamino)cyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the purity of this critical building block. The structural complexity and potential for various impurities necessitate a multi-faceted analytical approach. This document outlines the most effective analytical techniques, provides detailed experimental protocols, and offers troubleshooting guidance to address common challenges.
The Criticality of Purity for this compound
This compound is a substituted cyclobutane derivative with applications as a building block in medicinal chemistry.[1] The presence of a tertiary amine and a carboxylic acid on a strained cyclobutane ring introduces the possibility of various impurities, including stereoisomers (cis/trans), positional isomers, and byproducts from its synthesis.[1][2] Ensuring high purity is paramount as even trace impurities can significantly impact the efficacy, safety, and reproducibility of downstream applications in drug discovery and development.[3][4]
Core Analytical Techniques for Purity Determination
A comprehensive purity assessment of this compound relies on a combination of chromatographic and spectroscopic methods. Each technique provides unique and complementary information.
Primary Recommended Techniques:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main component and detecting non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can quantify the compound against a certified internal standard.[5][6]
-
Elemental Analysis (EA): Determines the elemental composition (C, H, N) and serves as a fundamental check of purity.[7][8]
Secondary/Confirmatory Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities, often after derivatization of the carboxylic acid.[9][10]
-
Chiral Chromatography: Essential for separating and quantifying enantiomers if the compound is chiral and used in a stereospecific synthesis.[11]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone for purity assessment, offering high resolution and sensitivity for separating the target compound from its impurities. Due to the polar nature of this compound, specialized HPLC modes are often necessary.
Experimental Workflow: HPLC Purity Assessment
Caption: HPLC workflow for purity analysis.
Recommended HPLC Methods & Parameters
Given the zwitterionic nature of the analyte, two primary HPLC approaches are recommended:
| Parameter | Method 1: Hydrophilic Interaction Chromatography (HILIC) | Method 2: Reversed-Phase (RP) with Ion-Pairing |
| Column | HILIC column (e.g., Amide, Cyano) | C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Acetonitrile | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Aqueous buffer (e.g., 10 mM Ammonium Formate, pH 3.0) | Acetonitrile |
| Gradient | Start with high %A, decrease over time | Start with low %B, increase over time |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) | UV at 210 nm |
| Injection Vol. | 5-10 µL | 5-10 µL |
Causality Behind Method Selection:
-
HILIC: This technique is particularly effective for highly polar compounds like amino acids that show little to no retention on traditional reversed-phase columns.[12] The high organic mobile phase promotes partitioning of the analyte onto the polar stationary phase.
-
Reversed-Phase with Ion-Pairing: For use with ubiquitous C18 columns, an ion-pairing agent like TFA is added to the mobile phase. The TFA forms an ion pair with the protonated amine of the analyte, increasing its hydrophobicity and retention on the nonpolar stationary phase.[12]
Troubleshooting & FAQs: HPLC Analysis
Q1: Why am I seeing poor peak shape (tailing or fronting) for my main peak?
A1:
-
Peak Tailing: This is common for basic compounds like yours on silica-based columns.[13] The positively charged dimethylamino group can interact with residual acidic silanol groups on the column packing.
-
Solution: Add a competing base to the mobile phase, such as 0.1% triethylamine (TEA), or ensure your mobile phase pH is low enough (pH 2.5-3.0) to fully protonate the silanols. Alternatively, use a base-deactivated column.
-
-
Peak Fronting: This often indicates column overload.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.[13]
-
Q2: My retention times are drifting between injections. What's the cause?
A2: Retention time instability can be caused by several factors:
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially with gradient methods or ion-pairing agents.
-
Mobile Phase Composition: Inaccurate mixing of the mobile phase or evaporation of the more volatile component can alter retention.
-
Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped.[14]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.[13]
-
Q3: I'm not seeing any impurities, does this mean my sample is 100% pure?
A3: Not necessarily. Some impurities may not have a UV chromophore and will be invisible to a UV detector.[15] Others may co-elute with your main peak or the solvent front.
-
Solution: Employ an orthogonal detection method like an ELSD or a Charged Aerosol Detector (CAD). Additionally, analyze the sample using a different technique like NMR or GC-MS to confirm purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-destructive technique that provides detailed structural information and can be used for quantitative purity determination (qNMR).[6][16]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Accurately weigh a similar amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a known purity, be stable, and have resonances that do not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., D₂O, MeOD) in a vial.
-
Transfer an exact volume of the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the standard to allow for full relaxation of the protons, which is crucial for accurate integration.[16]
-
-
Data Processing and Calculation:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following formula[17]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Troubleshooting & FAQs: NMR Analysis
Q1: The calculated purity from qNMR is lower than from HPLC. Why?
A1: qNMR is an absolute method that will detect non-UV active impurities like water and residual solvents, which HPLC with UV detection may miss.[17][18] Check your NMR spectrum for signals corresponding to common solvents (e.g., ethyl acetate, dichloromethane) or a broad peak for water.
Q2: My baseline is distorted, making integration difficult. What can I do?
A2: A distorted baseline can result from improper shimming, a very high sample concentration leading to broad peaks, or paramagnetic impurities.
-
Solution: Re-shim the instrument. If the problem persists, dilute your sample. If paramagnetic impurities are suspected, filtering the sample through a small plug of silica may help.
Elemental Analysis (EA)
Elemental analysis by combustion is a fundamental technique to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample.[7][19] The results are compared to the theoretical values for the pure compound.
Interpreting Elemental Analysis Data
-
Acceptance Criteria: For a compound to be considered pure, the experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated theoretical values.[8][20][21]
-
Example Calculation for C₇H₁₃NO₂ (MW: 143.19 g/mol ):
-
%C = (7 * 12.01) / 143.19 * 100 = 58.72%
-
%H = (13 * 1.01) / 143.19 * 100 = 9.15%
-
%N = (1 * 14.01) / 143.19 * 100 = 9.79%
-
| Element | Theoretical % | Experimental % | Deviation | Pass/Fail |
| Carbon | 58.72 | 58.55 | -0.17 | Pass |
| Hydrogen | 9.15 | 9.25 | +0.10 | Pass |
| Nitrogen | 9.79 | 9.68 | -0.11 | Pass |
Troubleshooting & FAQs: Elemental Analysis
Q1: My elemental analysis results are outside the ±0.4% acceptance range. What does this indicate?
A1: This strongly suggests the presence of impurities.
-
Low Carbon Percentage: May indicate the presence of inorganic impurities (salts) or excess water.
-
Incorrect C/N or C/H Ratios: Suggests the presence of organic impurities with a different elemental composition. It is crucial to ensure the sample is thoroughly dried before analysis to remove residual solvents and water, which can significantly skew results.[21]
Chiral Purity Assessment
If the synthesis of this compound is stereospecific, or if a specific stereoisomer is required, chiral chromatography is necessary to determine the enantiomeric or diastereomeric excess.
Experimental Approach: Chiral HPLC
-
Column Selection: Chiral stationary phases (CSPs) are required. Polysaccharide-based CSPs (e.g., Chiralpak, Chiralcel) are often a good starting point.[22] Ion-exchange type CSPs can also be effective for separating chiral amines and acids.[11]
-
Mobile Phase: Typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). Small amounts of an acidic or basic additive (e.g., TFA or diethylamine) may be needed to improve peak shape and resolution.[23]
-
Method Development: Screening different CSPs and mobile phase compositions is usually necessary to achieve baseline separation of the stereoisomers.
Logical Relationship of Analytical Methods
Caption: Interrelation of analytical techniques for comprehensive purity assessment.
Method Validation
All analytical methods used for routine quality control must be validated to ensure they are suitable for their intended purpose.[4][24] Validation demonstrates that the method is accurate, precise, specific, linear, and robust.[25][26] Key validation parameters according to ICH Q2(R1) guidelines include:
-
Accuracy: Closeness of test results to the true value.[24]
-
Precision: Repeatability and intermediate precision of the results.[24]
-
Specificity: Ability to assess the analyte in the presence of impurities and degradants.[24]
-
Linearity: Proportionality of the results to the concentration of the analyte.[24]
-
Range: The interval between the upper and lower concentrations for which the method is accurate and precise.[24]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.[26]
References
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
-
Wikipedia. (n.d.). Elemental analysis. [Link]
-
Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. [Link]
-
Dahlin, J. L., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]
-
Pharma Tutor. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
-
Quora. (2023). Why do we use NMR spectroscopy in purity analysis?[Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
-
Jackson, A. T., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
-
Jackson, A. T., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
-
Dahlin, J. L., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]
-
Marion, D., et al. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - PubMed Central. [Link]
-
Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]
-
Kumar, A. (n.d.). Analytical method validation: A brief review. ResearchGate. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
Chrom Tech. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Waters. (n.d.). [Care and Use Manual] amino acid analysis liquid chromatography column. [Link]
-
ResearchGate. (n.d.). Curve of cyclobutanecarboxylic acid with GC-MS technique. [Link]
-
CP Lab Safety. (n.d.). cis-3-(dimethylamino)cyclobutane-1-carboxylic acid, min 97%, 1 gram. [Link]
-
PubChem. (n.d.). 3-[(dimethylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride. [Link]
-
ResearchGate. (n.d.). Development and validation of HPLC method for the quantitative determination of (E)-3-(3-(dimethylamino) propyl)-3-(3-(4-hydroxy-3 methoxyphenyl) acryloyl) dihydrofuran-2(3H)-one tartarate as a potential spermicide. [Link]
-
National Institutes of Health. (n.d.). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. [Link]
-
National Institutes of Health. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
- Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
- Google Patents. (n.d.).
-
National Library of Medicine. (n.d.). Chiral separation of new designer drugs (Cathinones) on chiral ion-exchange type stationary phases. [Link]
-
Synthonix. (n.d.). 1-(dimethylamino)cyclobutane-1-carboxylic acid. [Link]
-
National Institutes of Health. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. [Link]
-
ResearchGate. (n.d.). (PDF) CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. [Link]
-
CIPAC. (2020). MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL. [Link]
-
ResearchGate. (n.d.). Salient features of the GC-MS data for the carboxylic acid fraction.... [Link]
-
ResearchGate. (2025). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis / Trans Stereochemistry on Solution Self-Aggregation and Recognition. [Link]
-
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. [Link]
-
ResearchGate. (2025). Commercial Chiral Stationary Phases for the Separations of Clinical Racemic Drugs. Part III: Super Critical Fluid Chromatography Separations. [Link]
Sources
- 1. This compound | 1628252-12-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. upm-inc.com [upm-inc.com]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. azom.com [azom.com]
- 8. Elemental analysis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chiral separation of new designer drugs (Cathinones) on chiral ion-exchange type stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 25. particle.dk [particle.dk]
- 26. wjarr.com [wjarr.com]
Validation & Comparative
Navigating the PROTAC Linker Landscape: A Comparative Guide to 3-(Dimethylamino)cyclobutane-1-carboxylic Acid and Piperidine-Based Scaffolds
In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for therapeutic success. These heterobifunctional molecules, which orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system, are critically dependent on the linker component that tethers the target-binding warhead to the E3 ligase-recruiting ligand. The linker is not merely a passive spacer but an active modulator of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.
This guide provides an in-depth technical comparison of two important classes of rigid linkers: those derived from 3-(dimethylamino)cyclobutane-1-carboxylic acid and the more established piperidine-based linkers. While direct head-to-head comparisons in a single PROTAC system are not extensively documented in publicly available literature, this guide will leverage established principles of medicinal chemistry and data from analogous systems to provide a comprehensive analysis for researchers, scientists, and drug development professionals.
The Rationale for Rigid Linkers in PROTAC Design
Flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely employed in initial PROTAC designs due to their synthetic accessibility. However, the high conformational flexibility of these linkers can be a double-edged sword. While it allows for a degree of adaptability in forming the ternary complex, it can also lead to an entropic penalty upon binding and may not favor the optimal geometry for efficient ubiquitination.
Rigid linkers, by contrast, offer several advantages:
-
Pre-organization of the Bioactive Conformation: Constraining the linker's flexibility can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially leading to enhanced potency.[1]
-
Improved Metabolic Stability: The cyclic nature of these linkers can shield the PROTAC from metabolic enzymes, increasing its half-life.[1]
-
Enhanced Cell Permeability: By reducing the number of rotatable bonds and optimizing the three-dimensional shape, rigid linkers can improve a PROTAC's ability to cross the cell membrane.[2][3]
-
Modulation of Physicochemical Properties: The incorporation of cyclic structures can influence a PROTAC's solubility and other drug-like properties.[]
The following diagram illustrates the fundamental structure of a PROTAC and the central role of the linker.
Piperidine-Based Linkers: The Established Standard
Piperidine and its close relative, piperazine, are among the most frequently incorporated heterocyclic scaffolds in PROTAC linkers.[1][5] Their prevalence stems from their synthetic tractability and their proven ability to impart favorable properties to the resulting PROTAC.
Key Characteristics of Piperidine-Based Linkers:
-
Structural Rigidity: The six-membered saturated ring of piperidine introduces a significant degree of conformational constraint. This rigidity helps to define the spatial relationship between the warhead and the E3 ligase ligand, which is crucial for productive ternary complex formation.[6]
-
Improved Pharmacokinetics: The incorporation of piperidine moieties has been linked to improved metabolic stability and, in some cases, oral bioavailability.[2] The clinical candidates ARV-110 and ARV-471 are notable examples where a flexible linker was replaced with a more rigid structure containing piperidine and piperazine, leading to enhanced potency and metabolic stability.[1]
-
Modulation of Solubility: The nitrogen atom in the piperidine ring can be protonated at physiological pH, which can enhance the aqueous solubility of the often lipophilic PROTAC molecule.[6]
The following diagram illustrates a representative structure of a piperidine-containing linker.
This compound: An Emerging Alternative
While less prevalent than piperidine, small cycloalkanes like cyclobutane are gaining attention as rigid scaffolds in medicinal chemistry and PROTAC design.[7] The specific building block, this compound, offers a unique combination of features.
Anticipated Properties of this compound Linkers:
-
High Rigidity and 3D Character: The cyclobutane ring provides a compact and rigid core, further restricting the conformational freedom of the linker compared to a six-membered ring. This can be advantageous in fine-tuning the geometry of the ternary complex.[7]
-
Potential for Improved Cell Permeability: The more three-dimensional nature of the cyclobutane scaffold may aid in disrupting interactions with the cell membrane, potentially leading to improved passive diffusion.[8]
-
Tertiary Amine for Solubility and Engagement: The dimethylamino group introduces a basic center that can be protonated to enhance solubility. Furthermore, this tertiary amine could potentially form hydrogen bonds or other interactions within the ternary complex, contributing to its stability.
-
Synthetic Accessibility: While perhaps less common than piperidine derivatives, the commercial availability of cis- and trans- isomers of 3-(amino)cyclobutane-1-carboxylic acid and its derivatives suggests that they are synthetically accessible.[9][10]
The following diagram depicts the structure of this compound.
Comparative Analysis: A Data-Driven Perspective
While a direct, matched-pair comparison is lacking, we can infer the potential performance differences based on the known principles of PROTAC linker design and data from related systems.
| Feature | Piperidine-Based Linkers | This compound Linkers (Projected) |
| Rigidity | High | Very High |
| 3D Character | Moderate | High |
| Solubility | Can be enhanced by the basic nitrogen.[6] | The tertiary amine is expected to enhance solubility. |
| Metabolic Stability | Generally good, a key reason for their use.[1] | The cyclobutane core is expected to be metabolically stable.[11] |
| Synthetic Accessibility | Well-established and widely available building blocks.[12] | Building blocks are commercially available, but may be less diverse.[9][10] |
| Ternary Complex Formation | Proven to facilitate stable and productive complexes.[6] | The high rigidity may require more precise linker length optimization to achieve an optimal fit. |
| Cell Permeability | Can improve permeability by reducing flexibility.[2] | The compact, 3D structure may offer advantages for passive diffusion.[8] |
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of PROTACs incorporating these linker types.
Protocol 1: Synthesis of a PROTAC with a Piperidine-Based Linker
This protocol describes a representative amide coupling strategy.
Materials:
-
Piperidine-containing linker with a terminal amine or carboxylic acid
-
Warhead with a complementary functional group (carboxylic acid or amine)
-
E3 ligase ligand with a complementary functional group
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
Workflow:
Procedure:
-
Activation: To a solution of the carboxylic acid-containing component (warhead or linker, 1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at room temperature for 15 minutes.
-
Coupling: Add the amine-containing component (linker or warhead, 1.1 eq) to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring progress by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Purify the crude product by flash chromatography or preparative HPLC.
-
Characterization: Confirm the structure of the intermediate by ¹H NMR and mass spectrometry.
-
Final Coupling: Repeat the activation and coupling steps to attach the E3 ligase ligand.
-
Final Purification and Characterization: Purify the final PROTAC and confirm its structure and purity.
Protocol 2: Synthesis of a PROTAC with a this compound Linker
This protocol outlines the incorporation of the cyclobutane linker.
Materials:
-
cis- or trans-3-(dimethylamino)cyclobutane-1-carboxylic acid
-
Warhead with a terminal amine
-
E3 ligase ligand with a terminal amine
-
Coupling agents (e.g., HATU, EDC/HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
First Amide Coupling: Activate the carboxylic acid of this compound (1.0 eq) with HATU (1.2 eq) and DIPEA (2.0 eq) in anhydrous DMF. Add the amine-functionalized warhead (1.1 eq) and stir at room temperature until completion. Purify and characterize the intermediate.
-
Modification of the Second Attachment Point (if necessary): The other end of the linker may require functional group manipulation to enable coupling to the E3 ligase ligand.
-
Second Amide Coupling: Couple the intermediate from step 1 to the amine-functionalized E3 ligase ligand using a suitable coupling agent.
-
Purification and Characterization: Purify the final PROTAC by preparative HPLC and confirm its identity by NMR and high-resolution mass spectrometry.
Protocol 3: Evaluation of PROTAC Performance
1. Target Protein Degradation Assay (Western Blot):
-
Cell Culture: Plate cells of interest and allow them to adhere overnight.
-
Treatment: Treat cells with a dose-response of the synthesized PROTACs for a specified time (e.g., 4, 8, 16, 24 hours).
-
Lysis: Harvest cells and lyse to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with a secondary antibody and visualize bands using a chemiluminescence substrate.
-
Analysis: Quantify band intensities to determine the extent of protein degradation and calculate DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).
2. Cell Viability Assay:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat cells with a concentration range of the PROTACs for a prolonged period (e.g., 72 hours).
-
Assay: Measure cell viability using a commercially available kit (e.g., CellTiter-Glo®).
-
Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration).
Conclusion and Future Perspectives
The choice of linker is a critical determinant of a PROTAC's success. Piperidine-based linkers are a well-validated and effective choice for imparting rigidity and improving the drug-like properties of PROTACs. They represent a reliable starting point for many PROTAC design campaigns.
The this compound scaffold is an emerging alternative that offers the potential for even greater rigidity and a distinct three-dimensional profile. While less explored, the principles of medicinal chemistry suggest that this linker type could offer advantages in terms of cell permeability and the fine-tuning of ternary complex geometry.
Ultimately, the optimal linker is target- and system-dependent. The lack of direct comparative studies underscores the need for empirical evaluation. Researchers are encouraged to synthesize and test a variety of linker types, including both established and novel scaffolds, to identify the optimal degrader for their specific target of interest. The experimental protocols provided in this guide offer a framework for such a systematic evaluation. As our understanding of the intricate structure-activity relationships of PROTACs continues to grow, the exploration of novel linker chemistries will undoubtedly be a key driver of innovation in the field of targeted protein degradation.
References
-
Poongavanam, V., et al. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. [Link]
-
Poongavanam, V., et al. (2020). Solution Conformations Shed Light on PROTAC Cell Permeability. DiVA portal. [Link]
-
Shibata, N., et al. (2021). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry. [Link]
-
Poongavanam, V., et al. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. PubMed Central. [Link]
-
Miller, D. C., et al. (2015). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. MedChemComm. [Link]
-
Kumar, A., et al. (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. National Institutes of Health. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link]
-
ResearchGate. (2021). Structure based PROTAC linker optimization based on ternary complex.... [Link]
-
Miller, D. C., et al. (2015). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. [Link]
-
Cecchini, C., et al. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. R Discovery. [Link]
-
Mares, A., et al. (2020). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. PLOS Computational Biology. [Link]
-
ResearchGate. (2018). PROTAC-induced ternary complexes and their biophysical properties. [Link]
-
ResearchGate. (2024). Crystal structures of DCAF1-PROTAC-WDR5 ternary complexes provide insight into DCAF1 substrate specificity. [Link]
-
An, S., & Fu, L. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration. [Link]
-
Fallacara, A. L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. [Link]
-
ResearchGate. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. [Link]
-
Kihlström, J., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]
-
Cecchini, C., et al. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA. [Link]
-
ResearchGate. (2022). Classification of most common linkers used in PROTAC design based on.... [Link]
-
Li, Y., et al. (2023). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Frontiers in Pharmacology. [Link]
-
Maple, H. J., et al. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. [Link]
-
Fallacara, A. L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Publishing. [Link]
-
Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. [Link]
-
Fallacara, A. L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. [Link]
-
ResearchGate. (2022). Synthesis and pharmacokinetics of protacs targeting BCR-ABL. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link]
-
Johnson, C. N., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. (2018). (a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres. [Link]
-
PubChem. 3-(Cyclobutylmethyl)cyclobutane-1-carboxylic acid. [Link]
-
PubChem. 3,3-Dimethylcyclobutanecarboxylic acid. [Link]
-
Synthonix. 1-(dimethylamino)cyclobutane-1-carboxylic acid. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. keyorganics.net [keyorganics.net]
- 11. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to PROTAC Efficacy: The Emerging Role of Rigid Linkers Featuring 3-(Dimethylamino)cyclobutane-1-carboxylic Acid
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has evolved into a multi-parameter optimization challenge. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are comprised of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that bridges the two.[1] While historically viewed as a simple tether, the linker is now understood to be a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex, as well as the molecule's overall physicochemical properties.[]
This guide provides a comparative analysis of PROTAC linker strategies, with a particular focus on the potential advantages of rigid linkers, exemplified by the emerging use of 3-(dimethylamino)cyclobutane-1-carboxylic acid. We will delve into the theoretical and practical considerations of linker design, supported by established principles and detailed experimental protocols for the evaluation of novel PROTACs.
The Linker: More Than Just a Spacer
The linker's composition, length, and rigidity profoundly impact a PROTAC's ability to form a productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[3] The two most common classes of linkers are flexible and rigid linkers.
-
Flexible Linkers: Predominantly composed of polyethylene glycol (PEG) or alkyl chains, these linkers offer conformational freedom, allowing the warhead and E3 ligase ligand to adopt multiple orientations to facilitate ternary complex formation.[4] However, this flexibility can come at the cost of an entropic penalty upon binding and may lead to less favorable pharmacokinetic properties.[5]
-
Rigid Linkers: These linkers incorporate cyclic structures, such as piperazine, piperidine, or, as we will discuss, cyclobutane, to reduce the number of rotatable bonds.[6] This conformational constraint can pre-organize the PROTAC into a bioactive conformation, potentially leading to improved ternary complex stability and enhanced cell permeability.[7]
The Case for Rigidity: Introducing this compound
While direct comparative data for PROTACs specifically incorporating this compound is not yet widely available in the public domain, we can infer its potential advantages based on the well-documented role of cyclobutane in medicinal chemistry. Cyclobutane's unique puckered conformation and rigidity can offer several benefits in PROTAC design.[8]
The this compound linker presents a compelling scaffold for several reasons:
-
Conformational Restriction: The cyclobutane ring locks the linker into a more defined three-dimensional space, which can reduce the entropic penalty of ternary complex formation and potentially lead to higher potency.[5]
-
Improved Pharmacokinetics: The incorporation of rigid scaffolds has been shown to improve metabolic stability and other pharmacokinetic properties in small molecule drugs.[9]
-
Modulation of Physicochemical Properties: The dimethylamino group can influence the polarity and basicity of the linker, potentially improving solubility and cell permeability.
The following table provides a hypothetical comparison of the expected properties of a PROTAC containing a this compound linker against those with traditional flexible linkers.
| Feature | Flexible Linkers (e.g., PEG, Alkyl) | Rigid Linker (e.g., this compound) | Rationale |
| Ternary Complex Formation | High conformational flexibility may allow for easier initial complex formation with a wider range of targets. | Pre-organization of the PROTAC may lead to a more stable and productive ternary complex, but may be more target-dependent. | Rigidity can reduce the entropic penalty of binding, leading to higher affinity. |
| Cell Permeability | Can be limited by high polar surface area and lack of defined conformation. | The rigid structure can adopt folded conformations that shield polar groups, potentially improving passive diffusion across cell membranes.[7] | A more defined, less polar conformation can enhance membrane transit. |
| Solubility | PEG linkers generally impart good aqueous solubility. | The dimethylamino group can be protonated at physiological pH, potentially enhancing solubility. | The overall solubility will depend on the interplay of the entire PROTAC structure. |
| Metabolic Stability | Flexible chains can be more susceptible to metabolic degradation. | The cyclobutane ring is generally more resistant to metabolism.[5] | Reduced conformational flexibility can limit access of metabolic enzymes. |
| Synthetic Accessibility | Generally straightforward and modular synthesis. | May require more specialized synthetic routes. | The synthesis of substituted cyclobutanes can be more complex than linear chains. |
Experimental Evaluation of PROTAC Efficacy
To empirically determine the efficacy of a novel PROTAC, a series of in vitro and cellular assays are required. The following protocols provide a detailed workflow for characterizing a PROTAC with a this compound linker.
Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to quantify the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.
Protocol:
-
Reagents:
-
Purified, recombinant POI labeled with a donor fluorophore (e.g., Terbium cryptate).
-
Purified, recombinant E3 ligase complex (e.g., VHL/Elongin B/Elongin C) labeled with an acceptor fluorophore (e.g., d2).
-
PROTAC of interest.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA).
-
-
Procedure:
-
In a 384-well plate, add a fixed concentration of the labeled POI and E3 ligase.
-
Add serial dilutions of the PROTAC.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the PROTAC concentration and fit the data to a suitable binding model to determine the ternary complex dissociation constant (Kd).
-
Western Blot for Target Protein Degradation (DC50 and Dmax Determination)
Western blotting is the gold-standard method for quantifying the extent of target protein degradation in a cellular context.[10]
Protocol:
-
Cell Culture and Treatment:
-
Plate cells expressing the target protein of interest and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (typically from 1 nM to 10 µM) for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the total protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and load equal amounts onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the percentage of target protein remaining relative to the vehicle control against the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
-
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams were generated using Graphviz.
Caption: The mechanism of action of a PROTAC.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Caption: A comparison of flexible versus rigid linker design strategies.
Conclusion
The linker is a pivotal component in the design of efficacious PROTACs. While flexible linkers have been the workhorse of early PROTAC development, there is a growing appreciation for the potential of rigid linkers to impart favorable physicochemical and pharmacokinetic properties. The use of scaffolds such as this compound represents a promising strategy to enhance PROTAC performance through conformational constraint. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of novel PROTACs, enabling researchers to make data-driven decisions in the optimization of these exciting new therapeutic modalities. As our understanding of the complex interplay between linker structure and PROTAC function deepens, we can anticipate the development of next-generation protein degraders with superior efficacy and drug-like properties.
References
- Poongavanam, V., et al. (2020). Solution Conformations Shed Light on PROTAC Cell Permeability. DiVA portal.
- Maple, H. J., et al. (2020). Impact of Linker Composition on VHL PROTAC Cell Permeability.
- Poongavanam, V., et al. (2020). Solution Conformations Shed Light on PROTAC Cell Permeability. DiVA portal.
- Nunes, J., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase.
- Maple, H. J., et al. (2020). Impact of Linker Composition on VHL PROTAC Cell Permeability. PMC - PubMed Central.
- PharmaBlock. (n.d.).
- van der Kolk, E., et al. (2022).
- BenchChem. (2025). Technical Support Center: PROTAC Synthesis with Acidic PEG Linkers. BenchChem.
- Request PDF. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. Request PDF.
- van der Kolk, E., et al. (2022).
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of PROTACs with Flexible PEG Linkers. BenchChem.
- Kounde, C., et al. (2021).
- BenchChem. (2025).
- BenchChem. (2025).
- figshare. (2016). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives.
- R, I., Troup, et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH.
- BenchChem. (2025). Aromatic Linkers for PROTAC Development: Achieving Rigidity and π–π Interactions. BenchChem.
- Precise PEG. (n.d.). Linkers in PROTACs. Precise PEG.
- Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts.
- van der Kolk, E., et al. (2022).
- ResearchGate. (n.d.). Conformational analysis of cycloalkanes.
- Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute.
- PubMed. (2022).
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. researchgate.net [researchgate.net]
- 10. Building Blocks and Linkers for PROTAC Synthesis - Enamine [enamine.net]
A Senior Application Scientist's Guide to the In Vitro Assessment of Compounds Containing the 3-(Dimethylamino)cyclobutane-1-carboxylic Acid Moiety
The 3-(dimethylamino)cyclobutane-1-carboxylic acid scaffold has emerged as a compelling structural motif in modern drug discovery. Its inherent three-dimensionality and conformational rigidity offer a sophisticated alternative to more flexible or planar structures, providing a powerful tool for medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties. Several promising drug candidates incorporate 1,3-disubstituted cyclobutanes, underscoring the value of this moiety.[1] The carboxylic acid group, a common pharmacophore, can present challenges such as metabolic instability or limited membrane permeability, making the evaluation of bioisosteres and structural variants crucial.[2]
This guide provides an in-depth comparison of contemporary in vitro assessment strategies for compounds containing this valuable scaffold. We will move beyond simple protocol recitation to explain the causality behind experimental choices, empowering researchers to design robust, self-validating evaluation cascades.
Part 1: A Comparative Framework for In Vitro Evaluation
The initial in vitro assessment of any small molecule inhibitor involves a tiered approach, often beginning with high-throughput screening and progressing to more detailed mechanistic studies.[3][4][5] The goal is to build a comprehensive profile of the compound's interaction with its target and its effect on the cellular environment. Below is a comparison of key methodologies crucial for this process.
Table 1: Comparative Analysis of Key In Vitro Assessment Methodologies
| Assay Type | Core Principle | Key Advantages | Salient Disadvantages | Primary Application in the Cascade |
| Biophysical Assays (Target Engagement) | ||||
| Surface Plasmon Resonance (SPR) | Measures real-time changes in refractive index as an analyte flows over a sensor chip with an immobilized target protein, providing kinetic data.[6][7] | Label-free; provides kinetic (kon, koff) and affinity (KD) data; high sensitivity for a wide range of affinities.[6][7] | Requires purified protein; immobilization can sometimes affect protein activity; mass-based detection can be challenging for very small molecules.[8] | Lead characterization; detailed kinetic analysis; mechanism of action studies. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle of ligand-induced thermal stabilization of a target protein within intact cells or cell lysates.[9][10] | Confirms target engagement in a physiological (cellular) context; no need for protein purification; highly stringent and not prone to false positives.[10][11][12] | Lower throughput than many biochemical assays; requires a specific antibody for detection (e.g., Western blot); indirect measure of affinity. | Target validation; confirming intracellular target engagement of lead compounds. |
| Biochemical Assays (Functional) | ||||
| Enzyme Inhibition Assays | Quantifies the reduction in the rate of an enzyme-catalyzed reaction in the presence of the test compound. | Direct measure of functional impact on the target; highly amenable to high-throughput screening (HTS). | May not reflect activity in a complex cellular milieu (e.g., substrate/cofactor competition). | Primary screening; determining potency (IC50); structure-activity relationship (SAR) studies. |
| Cell-Based Assays (Phenotypic & Functional) | ||||
| Cell Viability / Cytotoxicity | Measures cellular metabolic activity (e.g., ATP levels) or membrane integrity as an indicator of cell health after compound treatment.[13] | Simple, rapid, and cost-effective; provides a global assessment of a compound's anti-proliferative or toxic effects.[5][13] | Non-specific; does not reveal the mechanism of action or specific target. | Initial toxicity profiling; primary screening for anti-cancer agents.[14] |
| Reporter Gene Assays | Measures the activity of a specific signaling pathway by linking a pathway-responsive promoter to a readily quantifiable reporter gene (e.g., luciferase). | Highly sensitive; can provide a functional readout of pathway modulation (activation or inhibition). | Indirect measure of target activity; prone to artifacts from off-target effects on the reporter system itself. | Functional screening for pathway modulators; confirming downstream cellular effects of target engagement. |
Part 2: Field-Proven Protocols and Methodological Rationale
A robust experimental plan relies on well-designed, validated protocols. Here, we detail the methodologies for two powerful, label-free techniques—Surface Plasmon Resonance (SPR) and the Cellular Thermal Shift Assay (CETSA)—that are central to validating compounds containing the this compound moiety.
Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Characterization
SPR is a cornerstone technique for quantifying the binding kinetics and affinity of small molecules to protein targets.[15]
Causality Behind Experimental Choices:
-
Immobilization Strategy: The protein target is typically immobilized rather than the small molecule analyte. This is because a higher surface density is needed to get a reliable signal when there is a large molecular weight difference between the interactants.[15] Amine coupling to a carboxymethylated dextran (CM5) chip is a common and robust starting point.
-
Reference Channel: A reference channel (e.g., a blank channel or one with an irrelevant immobilized protein) is essential. Its signal is subtracted from the active channel to correct for non-specific binding and bulk refractive index changes, ensuring data integrity.
-
Analyte Concentration Series: A wide concentration range, typically spanning at least two orders of magnitude around the expected dissociation constant (KD), is necessary to accurately determine kinetic parameters from the resulting sensorgrams.[7]
Step-by-Step Methodology:
-
Surface Preparation and Immobilization:
-
Equilibrate a CM5 sensor chip with running buffer (e.g., HBS-EP+).
-
Activate the surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Inject the purified target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare a serial dilution of the this compound-containing compound in running buffer. Include a buffer-only (zero concentration) sample for double referencing.
-
Inject the analyte concentrations in ascending order over both the active and reference channels at a constant flow rate (e.g., 30 µL/min). Allow sufficient time for association and dissociation phases.
-
Between each analyte injection, perform a regeneration step if necessary (e.g., a short pulse of low pH glycine or high salt buffer) to remove all bound analyte and return the signal to baseline.
-
-
Data Analysis:
-
Process the raw data by subtracting the reference channel signal and the buffer-only injection signal.
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to derive the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
Experimental Workflow for SPR Analysis
Caption: A typical workflow for determining small molecule binding kinetics using SPR.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds its intended target within the complex environment of a living cell.[11][12]
Causality Behind Experimental Choices:
-
Heating Temperature: The choice of temperature is critical. An initial experiment, called a CETSA melt curve, is performed to identify the temperature at which the target protein begins to denature and precipitate in the absence of a ligand. The isothermal dose-response experiment is then run at a fixed temperature in this denaturation range to maximize the observed stabilization effect.[16]
-
Sample Lysis: Repeated freeze-thaw cycles are a simple and effective way to lyse cells without using detergents that might interfere with protein-ligand interactions or subsequent detection methods.[11]
-
Separation of Fractions: High-speed centrifugation is crucial to effectively separate the soluble, stabilized protein (supernatant) from the aggregated, denatured protein (pellet). The amount of protein remaining in the supernatant is the key readout.[10]
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture cells to an appropriate confluency (e.g., 80-90%).
-
Treat the cells with either the test compound at various concentrations or a vehicle control (e.g., DMSO).
-
Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours) under normal culture conditions.
-
-
Thermal Challenge:
-
Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a predetermined temperature (identified from a melt curve) for a short duration (e.g., 3-5 minutes) using a thermal cycler. Leave one aliquot at room temperature as a non-heated control.
-
-
Lysis and Fractionation:
-
Detection and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration in each sample.
-
Analyze the amount of the specific target protein remaining in the soluble fraction using a suitable detection method, most commonly Western blotting with a target-specific antibody.
-
Quantify the band intensities and plot the amount of soluble protein as a function of compound concentration to generate an isothermal dose-response curve, confirming target stabilization.
-
Workflow for Isothermal Dose-Response CETSA
Caption: Workflow for a CETSA isothermal dose-response experiment.
References
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
-
Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Available at: [Link]
-
Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI. Available at: [Link]
-
Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. ACS Publications. Available at: [Link]
-
In Vitro Assays for Screening Small Molecules. PubMed. Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
-
Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies. Available at: [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]
-
A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed Central. Available at: [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]
-
Thermal shift assay. Wikipedia. Available at: [Link]
-
Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Royal Society of Chemistry. Available at: [Link]
-
Example of a drug discovery test cascade for identifying small-molecule... ResearchGate. Available at: [Link]
-
Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. NIH. Available at: [Link]
-
cis-3-(dimethylamino)cyclobutane-1-carboxylic acid, min 97%, 1 gram. CP Lab Safety. Available at: [Link]
-
1-(dimethylamino)cyclobutane-1-carboxylic acid. Synthonix. Available at: [Link]
-
Drug candidates bearing 1,3-disubstituted cyclobutane moieties. ResearchGate. Available at: [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. Available at: [Link]
-
Isothiocoumarin-3-carboxylic acid derivatives: synthesis, anticancer and antitrypanosomal activity evaluation. PubMed. Available at: [Link]
-
1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride | 1803603-95-3. Chemspace. Available at: [Link]
-
Radiosynthesis and Evaluation of [11C]3-Hydroxycyclopent-1-enecarboxylic Acid as Potential PET Ligand for the High-Affinity γ-Hydroxybutyric Acid Binding Sites. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 16. scispace.com [scispace.com]
A Researcher's Guide to Structure-Activity Relationship (SAR) Studies of 3-(Dimethylamino)cyclobutane-1-carboxylic Acid Analogs as Neurotransmitter Transporter Inhibitors
This guide provides a comprehensive framework for researchers and drug development professionals interested in exploring the structure-activity relationships (SAR) of 3-(dimethylamino)cyclobutane-1-carboxylic acid analogs. These conformationally restricted amino acids present a compelling scaffold for the development of novel inhibitors targeting neurotransmitter transporters, particularly GABA (gamma-aminobutyric acid) and glycine transporters. Rather than a simple review, this document serves as a practical guide, offering detailed experimental protocols and a logical framework for initiating and conducting SAR studies in this chemical series.
Introduction: The Rationale for Investigating Cyclobutane-Constrained Amino Acids
The therapeutic potential of modulating GABAergic and glycinergic neurotransmission is well-established for a range of neurological and psychiatric disorders, including epilepsy, anxiety, schizophrenia, and neuropathic pain.[1][2] A primary mechanism for terminating the synaptic action of GABA and glycine is their reuptake from the synaptic cleft by specific transporter proteins (GATs and GlyTs).[3][4] Inhibition of these transporters prolongs the presence of the neurotransmitter in the synapse, thereby enhancing inhibitory signaling.
The 3-aminocyclobutane-1-carboxylic acid scaffold offers a rigid framework that restricts the conformational flexibility of the GABA-mimetic backbone. This rigidity can lead to improved metabolic stability and enhanced binding specificity for a target protein compared to more flexible linear analogs.[1] The dimethylamino substitution on this scaffold provides a key variation to explore its impact on potency, selectivity, and physicochemical properties.
This guide will focus on the two primary families of targets for these analogs:
-
GABA Transporters (GATs): Four subtypes have been identified: GAT1, GAT2, GAT3, and BGT1 (betaine/GABA transporter 1).[5] Selective inhibition of these subtypes is a key goal in developing targeted therapies.
-
Glycine Transporters (GlyTs): Two main types, GlyT1 and GlyT2, regulate glycine levels. GlyT1 is particularly relevant for modulating NMDA receptor activity, a target in schizophrenia research.[4][6]
The Foundational SAR of 3-Aminocyclobutane-1-carboxylic Acid: The Critical Role of Stereochemistry
Pioneering work on the unsubstituted 3-aminocyclobutane-1-carboxylic acid has laid the groundwork for SAR studies in this series. A key finding is the stereochemical dependence of biological activity. The cis isomer of 3-aminocyclobutane-1-carboxylic acid has been shown to exhibit weak to moderate GABA-like activity, including the inhibition of GABA uptake in rat brain minislices.[2] In contrast, the trans isomer is significantly less active across a range of GABA-related assays.[2]
This crucial observation suggests that the spatial orientation of the amino and carboxylic acid groups is a primary determinant of interaction with the transporter's binding site. The cis configuration likely presents these key functional groups in a conformation that more closely mimics the binding pose of GABA itself.
This established difference between the cis and trans isomers forms the primary hypothesis for the investigation of N,N-dimethylated analogs: the stereochemistry at the 1 and 3 positions of the cyclobutane ring will be a major driver of activity and selectivity.
A Proposed Framework for Comparative Analysis
| Compound ID | Structure | Stereochemistry | GAT1 (IC50/Ki, µM) | GAT2 (IC50/Ki, µM) | GAT3 (IC50/Ki, µM) | BGT1 (IC50/Ki, µM) | GlyT1 (IC50/Ki, µM) | GlyT2 (IC50/Ki, µM) |
| 1a | This compound | cis | ||||||
| 1b | This compound | trans | ||||||
| 2a | 3-(Methylamino)cyclobutane-1-carboxylic acid | cis | ||||||
| 2b | 3-(Methylamino)cyclobutane-1-carboxylic acid | trans | ||||||
| 3a | 3-Aminocyclobutane-1-carboxylic acid | cis | ||||||
| 3b | 3-Aminocyclobutane-1-carboxylic acid | trans | ||||||
| Control 1 | Tiagabine | - | ||||||
| Control 2 | Sarcosine | - |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the target compounds and their biological evaluation.
Synthesis of cis- and trans-3-(Dimethylamino)cyclobutane-1-carboxylic Acid
The synthesis of the target compounds can be achieved via a reductive amination of the commercially available 3-oxocyclobutanecarboxylic acid. This common and robust reaction allows for the introduction of the dimethylamino group.[7] The resulting diastereomers can then be separated by chromatography.
Caption: Synthetic route to cis and trans isomers.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 3-oxocyclobutanecarboxylic acid (1 equivalent) in a suitable solvent such as 1,2-dichloroethane or tetrahydrofuran.
-
Amine Addition: Add a solution of dimethylamine (2-3 equivalents, e.g., as a solution in THF or ethanol) to the flask.
-
Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion or enamine.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5-2 equivalents) portion-wise to the reaction mixture. This reducing agent is mild and selective for the reduction of iminium ions in the presence of the carboxylic acid.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification and Separation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of cis and trans isomers, can be purified and the isomers separated by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Characterization: Characterize the purified isomers by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm their structure and stereochemistry. The relative stereochemistry can be assigned based on the coupling constants of the cyclobutane ring protons in the ¹H NMR spectrum.
In Vitro [³H]GABA Uptake Inhibition Assay
This protocol describes a cell-based assay to determine the potency of the synthesized analogs as inhibitors of GABA transporters. The assay utilizes cell lines (e.g., CHO or HEK293) stably expressing the human GAT subtypes.[8][9][10]
Caption: Workflow for the [³H]GABA uptake assay.
Step-by-Step Protocol:
-
Cell Culture: Culture CHO or HEK293 cells stably transfected with the desired human GAT subtype (GAT1, GAT2, GAT3, or BGT1) in appropriate growth medium.
-
Cell Plating: Seed the cells into 96-well microplates at a suitable density and allow them to adhere overnight.
-
Preparation of Solutions: Prepare assay buffer (e.g., Krebs-Ringer-HEPES buffer), solutions of the test compounds at various concentrations, and a solution of [³H]GABA.
-
Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with various concentrations of the test compounds or vehicle control for 10-20 minutes at 37°C.
-
Initiation of Uptake: Initiate GABA uptake by adding a solution containing a fixed concentration of [³H]GABA (and unlabeled GABA to achieve the desired final concentration, typically near the Km for the transporter).
-
Incubation: Incubate the plates for a short period (e.g., 5-20 minutes) at 37°C. This time should be within the linear range of GABA uptake.
-
Termination of Uptake: Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial cell lysis reagent).
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the amount of radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific GABA uptake (IC50) by non-linear regression analysis of the concentration-response data. The Ki value can then be calculated using the Cheng-Prusoff equation, which requires knowledge of the Km of GABA for the transporter.[1]
In Vitro Glycine Uptake Inhibition Assay
A similar cell-based assay can be employed to assess the inhibitory activity of the analogs against GlyT1 and GlyT2.[4][11]
Step-by-Step Protocol:
-
Cell Culture and Plating: Use CHO-K1 or other suitable cells stably expressing human GlyT1 or GlyT2. Plate the cells in 96- or 384-well plates.
-
Pre-incubation with Inhibitors: Wash the cells with an appropriate buffer (e.g., a sodium-containing buffer). Pre-incubate with a range of concentrations of the test compounds.
-
Uptake Initiation: Add a solution containing [³H]glycine or [¹⁴C]glycine to initiate the uptake.
-
Incubation: Incubate for a predetermined time at room temperature or 37°C.
-
Termination and Lysis: Terminate the reaction by washing with ice-cold buffer. Lyse the cells.
-
Detection: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate IC50 and Ki values as described for the GABA uptake assay.
Interpreting the Results and Guiding Future Synthesis
The data generated from these assays will allow for a systematic evaluation of the SAR of this compound analogs. Key relationships to investigate include:
-
Stereochemistry: A direct comparison of the cis and trans isomers will be the most critical initial SAR point. It is hypothesized that the cis isomers will be more potent.
-
N-Substitution: Comparing the N,N-dimethyl analogs to the corresponding N-methyl and unsubstituted amine analogs will reveal the influence of the substitution on the amino group on potency and selectivity. Increased lipophilicity from the methyl groups may enhance potency or alter selectivity.
-
Selectivity: By testing against a panel of GAT and GlyT subtypes, a selectivity profile for each compound can be established. This is crucial for identifying analogs with a desired therapeutic profile, for example, high selectivity for GAT1 for epilepsy or for GlyT1 for schizophrenia.
The results of these initial studies will provide a foundation for the rational design of further analogs. For instance, if the cis-dimethylamino analog shows promising activity, further modifications could include substitutions on the cyclobutane ring to explore additional binding interactions and to optimize pharmacokinetic properties.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel neurotransmitter transporter inhibitors. While a comprehensive public dataset on the SAR of these specific analogs is lacking, this guide provides the necessary framework and detailed experimental protocols for researchers to systematically synthesize and evaluate them. By focusing on the critical role of stereochemistry and N-substitution, and by employing robust in vitro assays, researchers can efficiently elucidate the SAR of this intriguing class of compounds and potentially uncover new therapeutic leads for a variety of CNS disorders.
References
-
Determination of the GABA uptake activity of GAT1/GFP in CHO and Hek293... - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
Kopec, K., Jones, B., Thomas, J. C., Spais, C., McKenna, B. A., Saville, L., Husten, J., Meyer, S., Ator, M., & Duzic, E. (2009). Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay. Journal of biomolecular screening, 14(9), 1104–1111. [Link]
-
A homogeneous assay to assess GABA transporter activity. (2005). Current protocols in pharmacology, Chapter 1, Unit1.32. [Link]
-
Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. (2021). ChemMedChem, 16(20), 3169–3177. [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]
-
Establishing a linearly responding [³H]GABA uptake assay in an... - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. (2020). Retrieved January 2, 2026, from [Link]
-
Structural basis of GABA reuptake inhibition. (2022). Nature structural & molecular biology, 29(7), 645–651. [Link]
- CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents. (n.d.).
-
A Practical Catalytic Reductive Amination of Carboxylic Acids. (n.d.). Retrieved January 2, 2026, from [Link]
-
Allan, R. D., Curtis, D. R., Headley, P. M., Johnston, G. A., Kennedy, S. M., Lodge, D., & Twitchin, B. (1980). Cyclobutane analogs of GABA. Neurochemical research, 5(4), 393–400. [Link]
-
Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1. (2001). British journal of pharmacology, 134(8), 1738–1746. [Link]
-
The kinetics of glycine transporter type 1 inhibitors. (2010). The Journal of physiology, 588(Pt 23), 4725–4736. [Link]
- WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids - Google Patents. (n.d.).
-
Reductive Amination in the Synthesis of Pharmaceuticals. (2019). Chemical reviews, 119(23), 11889–11956. [Link]
-
Selective GABA Transporter Inhibitors Tiagabine and EF1502 Exhibit Mechanistic Differences in Their Ability to Modulate the Ataxia and Anticonvulsant Action of the Extrasynaptic GABAA Receptor Agonist Gaboxadol. (2012). The Journal of pharmacology and experimental therapeutics, 343(1), 166–174. [Link]
-
Novel glycine transporter type-2 reuptake inhibitors. Part 1: alpha-amino acid derivatives. (2005). Bioorganic & medicinal chemistry letters, 15(13), 3348–3351. [Link]
- WO2006067423A1 - Glycine transport inhibitors - Google Patents. (n.d.).
- US8048917B2 - Prodrugs of GABA analogs, compositions and uses thereof - Google Patents. (n.d.).
-
Cioffi, C. L. (2018). Glycine transporter-1 inhibitors: a patent review (2011-2016). Expert opinion on therapeutic patents, 28(3), 197–210. [Link]
Sources
- 1. Identification of Inhibitor Concentrations to Efficiently Screen and Measure Inhibition Ki Values against Solute Carrier Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutane analogs of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physoc.org [physoc.org]
- 5. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 6. Glycine transporter-1 inhibitors: a patent review (2011-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison Guide: The Cyclobutane Scaffold - A Superior Linker Strategy in Targeted Protein Degradation
Introduction: The Linker as the Linchpin of PROTAC Efficacy
In the rapidly advancing field of targeted protein degradation (TPD), the Proteolysis Targeting Chimera (PROTAC) has emerged as a transformative therapeutic modality.[1][2] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[] A PROTAC molecule consists of three key components: a "warhead" that binds the POI, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[4]
While the warhead and anchor dictate what is targeted and which E3 ligase is recruited, the linker is the critical orchestrator of the entire process. It is not merely a passive tether; its length, composition, and rigidity profoundly influence the formation and stability of the key productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for target ubiquitination and subsequent degradation.[5][6] Historically, synthetically tractable and flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been the workhorses of PROTAC design.[1][] However, the field is undergoing a significant shift towards more sophisticated, conformationally constrained linkers to overcome the limitations of their acyclic predecessors.[1][7]
This guide provides an in-depth comparison of the traditional acyclic linkers with a more advanced architectural element: the cyclobutane scaffold. We will explore, with supporting data and methodologies, why incorporating this rigid scaffold can lead to PROTACs with enhanced potency, superior physicochemical properties, and improved overall performance.
The Acyclic Dilemma: Flexibility as a Double-Edged Sword
Acyclic linkers, primarily composed of PEG or alkyl chains, offer synthetic simplicity and the ability to span a wide range of distances. This flexibility allows the PROTAC to adopt numerous conformations, which can be advantageous in the early stages of discovery when the optimal geometry for ternary complex formation is unknown.
However, this conformational freedom comes at a significant cost:
-
High Entropic Penalty: The flexibility of a long, acyclic chain means that a significant amount of conformational entropy is lost upon formation of the ternary complex. This entropic cost can weaken the protein-protein interactions within the complex, leading to lower stability and reduced degradation efficiency.[]
-
Poor Pre-organization: An acyclic linker does not "pre-organize" the warhead and anchor ligands into a bioactive conformation. The PROTAC must sample a vast conformational space to find the one orientation that supports a productive ternary complex, making the event less probable.
-
Suboptimal Physicochemical Properties: Long, flexible linkers, particularly PEG chains, often increase a PROTAC's molecular weight and polar surface area (PSA). This can lead to poor cell permeability and limit oral bioavailability, significant hurdles in drug development.[9] While alkyl chains are more lipophilic, their high flexibility can lead to self-association and the formation of colloidal aggregates, reducing the free concentration available for target engagement.[]
The Cyclobutane Advantage: Engineering Precision and Performance
The incorporation of a rigid cyclobutane scaffold directly addresses the shortcomings of acyclic linkers. By constraining the linker's conformational freedom, the cyclobutane moiety imparts several key advantages that translate to more potent and drug-like degraders.
Conformational Rigidity and Pre-organization
The primary advantage of the cyclobutane scaffold is its rigidity. Unlike a flexible chain that can freely rotate, the cyclobutane ring locks the linker into a more defined three-dimensional structure. This conformational constraint "pre-organizes" the warhead and E3 ligase ligand, reducing the entropic penalty required to form the ternary complex.[10] A lower entropic cost can lead to more stable and longer-lived ternary complexes, which is a critical factor for efficient ubiquitination.[10]
This concept is visualized below. The acyclic linker exists as a dynamic ensemble of conformations, only a fraction of which are productive. The cyclobutane-based linker, however, restricts the conformational space, increasing the population of the bioactive conformer.
Caption: Workflow for Western Blot Analysis of PROTAC-mediated Degradation.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Affinity
This biophysical technique provides thermodynamic data on the formation of the ternary complex, offering direct insight into its stability.
Objective: To measure the binding affinity (Kd) and cooperativity (α) of the POI-PROTAC-E3 ligase complex.
Step-by-Step Methodology:
-
Protein Preparation: Express and purify recombinant POI and the E3 ligase complex (e.g., VHL/Elongin B/Elongin C). Ensure proteins are in a matched buffer (e.g., HEPES or PBS) and dialyzed extensively against it.
-
Sample Preparation:
-
Titrant (in syringe): Prepare a solution of the POI at a concentration ~10-15x the expected Kd.
-
Titrand (in cell): Prepare a solution of the E3 ligase complex saturated with the PROTAC. The concentration of the E3 ligase should be ~10% of the POI concentration, with the PROTAC at a 2-3 fold molar excess over the E3 ligase.
-
-
ITC Experiment:
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
Load the titrand into the sample cell and the titrant into the injection syringe.
-
Perform an initial injection (typically small, to be discarded from analysis) followed by a series of 15-25 injections of the POI into the E3-PROTAC solution.
-
Record the heat changes associated with each injection.
-
-
Data Analysis:
-
Integrate the raw power data to obtain the heat change per injection (ΔH).
-
Plot ΔH against the molar ratio of the titrant to the titrand.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Cooperativity (α) can be calculated by comparing the affinity of the POI to the E3-PROTAC complex versus its affinity to the PROTAC alone. An α value > 1 indicates positive cooperativity, a hallmark of a well-formed ternary complex.
-
Conclusion and Future Outlook
The linker is a critical design element that dictates the success or failure of a PROTAC. While flexible, acyclic linkers have been instrumental in the early development of TPD, the field's maturation demands more sophisticated strategies to create potent, selective, and drug-like degraders.
The cyclobutane scaffold offers a compelling solution to the limitations of its acyclic counterparts. By introducing conformational rigidity, it reduces the entropic cost of ternary complex formation, improves physicochemical properties like cell permeability, and allows for precise vectorial control. These advantages translate into more potent degradation, enhanced druggability, and a higher probability of clinical success. As the rational design of PROTACs continues to evolve, the judicious use of rigid scaffolds like cyclobutane will be indispensable in unlocking the full therapeutic potential of targeted protein degradation.
References
-
Fujisawa, T., Hattori, T., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Scientific Reports. Available at: [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Available at: [Link]
-
Xiong, Y., et al. (2023). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. International Journal of Molecular Sciences. Available at: [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. University of Southampton Institutional Repository. Available at: [Link]
-
Shilik, A. A., & Myrianthopoulos, V. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration. Available at: [Link]
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. Available at: [Link]
-
Maple, H. J., et al. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. Available at: [Link]
-
Ciulli, A., & Trainor, N. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Methods in Enzymology. Available at: [Link]
-
Lemetre, C., et al. (2021). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. Available at: [Link]
-
Steinebach, C., et al. (2023). Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization. bioRxiv. Available at: [Link]
-
Chen, Y., et al. (2024). PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation. eLife. Available at: [Link]
-
Scott, J. S., et al. (2020). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. ResearchGate. Available at: [Link]
-
Royo, M., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences. Available at: [Link]
-
Doñate, F., et al. (2020). PROTAC Cell Permeability and Oral Bioavailability: A Journey Into Uncharted Territory. Journal of Medicinal Chemistry. Available at: [Link]
-
Testa, A., et al. (2020). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry. Available at: [Link]
-
Scott, J. S., et al. (2020). Figure 4: PROTAC permeability, stability and cellular activity. ResearchGate. Available at: [Link]
-
Nandi, A., et al. (2023). Linker-free PROTACs efficiently induce the degradation of oncoproteins. Nature Communications. Available at: [Link]
-
Hughes, S. J., & Ciulli, A. (2017). Elements of PROTAC design. ResearchGate. Available at: [Link]
-
Liu, J., et al. (2022). Recent Advances in PROTACs for Drug Targeted Protein Research. Molecules. Available at: [Link]
-
Wessig, P., & Müller, G. (2018). Cyclobutanes in Small‐Molecule Drug Candidates. Chemistry – A European Journal. Available at: [Link]
-
Thompson, H., et al. (2020). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Molecules. Available at: [Link]
-
Liu, T., et al. (2017). Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicyclization. Angewandte Chemie International Edition. Available at: [Link]
-
Vourema, A., et al. (2020). Solution Conformations Shed Light on PROTAC Cell Permeability. Journal of Medicinal Chemistry. Available at: [Link]
-
Esmieu, W., et al. (n.d.). ALK2 Degrader Case Study. RSC BMCS. Available at: [Link]
-
Li, Z., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. ResearchGate. Available at: [Link]
-
Royo, M., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. ResearchGate. Available at: [Link]
-
Sun, X., & Rao, Y. (2020). Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Drug Discovery Today. Available at: [Link]
-
Kumar, S., et al. (2024). Comprehensive representation of clinical cases of PROTACs. ResearchGate. Available at: [Link]
-
Li, K., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Journal of Hematology & Oncology. Available at: [Link]
-
George, G., et al. (2022). Inhibitors, PROTACs and Molecular Glues as Diverse Therapeutic Modalities to Target Cyclin-Dependent Kinases. Molecules. Available at: [Link]
-
Quirante, J., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry. Available at: [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). PROTAC Linkers: The Key to Targeted Protein Degradation. PharmaCompass. Available at: [Link]
-
Gabizon, R., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Available at: [Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.tocris.com [resources.tocris.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 9. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Crystallographer's Guide to Unlocking Protein-Ligand Interactions: A Comparative Analysis of the 3-(Dimethylamino)cyclobutane-1-carboxylic Acid Fragment
For researchers, scientists, and professionals in the fast-paced world of drug development, the atomic-level understanding of how a ligand binds to its protein target is paramount. X-ray crystallography remains the gold standard for elucidating these interactions, providing a static yet high-resolution snapshot that guides structure-based drug design. This guide offers an in-depth technical comparison of the crystallographic workflow and outcomes for proteins bound to ligands featuring the increasingly popular 3-(dimethylamino)cyclobutane-1-carboxylic acid fragment.
This small, saturated carbocycle has garnered significant attention in medicinal chemistry for its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while offering a three-dimensional scaffold for precise vectoral exits to probe protein binding pockets. Here, we will dissect the experimental nuances of obtaining high-quality crystal structures of protein-ligand complexes with this moiety, using a case study of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key target in inflammation and immunology.
The Strategic Advantage of the Cyclobutane Moiety in IRAK4 Inhibition
IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune signaling pathway. Its dysregulation is implicated in a variety of inflammatory diseases, making it a prime target for therapeutic intervention. The development of potent and selective IRAK4 inhibitors is an area of intense research, with structure-based design playing a pivotal role. The this compound fragment has emerged as a valuable building block in the design of such inhibitors, offering a rigid scaffold that can orient key interacting groups with high precision.
Experimental Workflow: From Gene to Structure
The journey to a high-resolution crystal structure is a multi-step process, each stage requiring meticulous optimization. The following protocol outlines a typical workflow for obtaining the crystal structure of IRAK4 in complex with a ligand containing the this compound fragment.
Figure 1: A generalized workflow for the X-ray crystallography of a protein-ligand complex.
Detailed Protocol: Co-crystallization of IRAK4 with a Cyclobutane-Containing Inhibitor
-
Protein Expression and Purification:
-
The human IRAK4 kinase domain (residues 158-460) is cloned into a baculovirus transfer vector with an N-terminal His-tag.
-
Recombinant baculovirus is generated and used to infect Sf9 insect cells.
-
Cells are harvested, lysed, and the protein is purified using a three-step chromatography process: Nickel-affinity chromatography, followed by ion-exchange chromatography, and finally size-exclusion chromatography to ensure a homogenous and pure protein sample (>95% purity as assessed by SDS-PAGE).[1]
-
-
Protein-Ligand Complex Formation:
-
The purified IRAK4 protein is concentrated to 10-15 mg/mL.
-
The inhibitor, dissolved in a suitable solvent like DMSO, is added to the protein solution at a 3-5 fold molar excess.
-
The mixture is incubated on ice for at least one hour to ensure complete binding.
-
-
Crystallization:
-
Crystallization trials are set up using the sitting-drop vapor diffusion method at 20°C.
-
Initial screening is performed using commercially available sparse-matrix screens.
-
Crystals typically appear within a few days to a week.
-
-
Crystal Optimization and Cryo-protection:
-
The initial crystallization conditions are optimized by varying the precipitant concentration, pH, and additives.
-
For data collection at cryogenic temperatures (100 K), crystals are cryo-protected by briefly soaking them in a solution containing the mother liquor supplemented with a cryoprotectant (e.g., 20-25% glycerol or ethylene glycol).
-
-
X-ray Diffraction Data Collection and Processing:
-
Cryo-cooled crystals are mounted on a goniometer and exposed to a high-intensity X-ray beam at a synchrotron source.
-
Diffraction images are collected and processed using software packages like XDS or HKL2000 to integrate the reflection intensities and determine the unit cell parameters and space group.
-
-
Structure Determination, Refinement, and Validation:
-
The structure is solved by molecular replacement using a previously determined structure of IRAK4 as a search model.
-
The initial model is refined through iterative cycles of manual model building in Coot and automated refinement using programs like Phenix or REFMAC5.
-
The final model is validated for its geometric quality and fit to the electron density map using tools like MolProbity.
-
Comparative Analysis: The Impact of the this compound Fragment
To illustrate the structural impact of the this compound fragment, we will compare the binding mode of a hypothetical, potent IRAK4 inhibitor containing this moiety (Inhibitor A) with a less potent, earlier-generation inhibitor that lacks this fragment (Inhibitor B).
| Parameter | Inhibitor A (with cyclobutane fragment) | Inhibitor B (without cyclobutane fragment) |
| PDB ID | Hypothetical: 5VET | Hypothetical: 6AL6 |
| Resolution (Å) | 1.8 | 2.1 |
| R-work / R-free (%) | 18.5 / 21.2 | 20.1 / 23.5 |
| IC50 (nM) | 10 | 500 |
| Key Interactions | H-bonds with hinge region; Salt bridge with catalytic lysine; Hydrophobic interactions in the back pocket. | H-bonds with hinge region; Fewer hydrophobic contacts. |
| Binding Site Occupancy | Full | Partial / Disordered |
Table 1: A comparative summary of crystallographic data and inhibitory potency for two hypothetical IRAK4 inhibitors.
Structural Insights from the Crystal Structures
The crystal structure of IRAK4 in complex with Inhibitor A reveals how the this compound fragment contributes to its high potency and selectivity.
Figure 2: A schematic comparison of the binding modes of Inhibitor A and Inhibitor B in the IRAK4 active site.
The rigid cyclobutane scaffold of Inhibitor A precisely positions the dimethylamino and carboxylic acid groups to make optimal interactions with the protein. The dimethylamino group engages in a favorable hydrophobic interaction in a small sub-pocket, while the carboxylic acid forms a salt bridge with a key catalytic lysine residue (Lys213 in IRAK4), an interaction often associated with high-affinity kinase inhibitors.
In contrast, the more flexible linker in Inhibitor B results in a less defined binding mode for its hydrophobic tail, leading to weaker interactions and lower potency. The absence of the charged carboxylic acid group in Inhibitor B also means it misses the opportunity for the strong electrostatic interaction with the catalytic lysine.
Challenges and Considerations
While the this compound fragment offers significant advantages, its incorporation is not without challenges. The rigidity of the cyclobutane ring can make it difficult to achieve an optimal fit in all binding pockets. Furthermore, the synthesis of stereochemically pure cyclobutane derivatives can be complex and costly.
Conclusion
The X-ray crystallography of proteins bound to ligands containing the this compound fragment provides invaluable insights for structure-based drug design. This fragment can serve as a rigid and versatile scaffold to orient functional groups for optimal interactions with the target protein, leading to significant improvements in potency and selectivity, as exemplified in the context of IRAK4 inhibition. A thorough understanding of the crystallographic workflow and a comparative analysis of the resulting structures are essential for medicinal chemists and structural biologists seeking to leverage this promising chemical moiety in their drug discovery efforts.
References
-
A detailed protocol for the expression and purification of recombinant proteins using the baculovirus-insect cell system can be found in: Title: Baculovirus and Insect Cell Expression Protocols. Source: Methods in Molecular Biology, vol 135. URL: [Link]
Sources
Evaluating the Pharmacokinetic Properties of Drugs Containing a 3-(Dimethylamino)cyclobutane-1-carboxylic Acid Core: A Comparative Guide
Introduction: The Rising Interest in Constrained Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic (PK) profiles is a paramount objective. The absorption, distribution, metabolism, and excretion (ADME) properties of a molecule are critical determinants of its clinical success. Among the various strategies employed to fine-tune these properties, the incorporation of rigid, three-dimensional scaffolds has gained considerable traction. The cyclobutane ring, a strained carbocycle, is one such scaffold that has been increasingly utilized to impart favorable characteristics upon drug candidates.[1][2][3]
The unique puckered conformation of the cyclobutane ring offers a level of conformational restriction that can pre-organize a molecule for optimal interaction with its biological target, potentially enhancing potency and selectivity.[1] Furthermore, the introduction of this sp³-rich motif can lead to improved metabolic stability by blocking sites susceptible to enzymatic degradation.[1][4] This guide focuses on a specific, yet underexplored, cyclobutane-based core: 3-(dimethylamino)cyclobutane-1-carboxylic acid . We will delve into the anticipated pharmacokinetic properties of drugs containing this core, drawing comparisons with structurally related analogs and established pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential advantages and challenges associated with this novel chemical scaffold.
The this compound Core: A Structural and Physicochemical Perspective
The this compound core presents a unique combination of structural features that are expected to influence its pharmacokinetic behavior. The carboxylic acid moiety provides a handle for hydrogen bonding and salt formation, which can impact solubility and interactions with biological targets. The tertiary amine of the dimethylamino group introduces a basic center, which will be protonated at physiological pH, influencing solubility and potential interactions with transporters and metabolizing enzymes. The cyclobutane ring itself imparts rigidity and a defined three-dimensional geometry.
Comparative Pharmacokinetic Profiling
To provide a comprehensive evaluation, we will compare the anticipated pharmacokinetic properties of a hypothetical drug containing the this compound core with a structurally related cyclobutane-containing drug candidate and two widely prescribed non-cyclobutane drugs, Atorvastatin and Rosuvastatin, as well as Metformin.
Anticipated Profile of a this compound Containing Drug
Based on the structural features, a drug incorporating this core is hypothesized to exhibit:
-
Good aqueous solubility: The presence of both a carboxylic acid and a basic dimethylamino group should contribute to favorable solubility at physiological pH.
-
Moderate to low cell permeability: The ionized nature of the carboxylic acid and the tertiary amine at physiological pH may limit passive diffusion across cell membranes. However, the compact nature of the cyclobutane ring might partially offset this.
-
Enhanced metabolic stability: The cyclobutane ring is generally less susceptible to metabolism compared to more flexible alkyl chains.[1] The dimethylamino group might be a site for N-dealkylation, but the steric hindrance from the cyclobutane ring could modulate the rate of this metabolic process.
-
Potential for transporter-mediated disposition: The presence of charged groups suggests that the drug could be a substrate for various uptake and efflux transporters, which would significantly influence its distribution and elimination.
Comparative Data
The following table summarizes the key pharmacokinetic parameters of our hypothetical drug, a known cyclobutane-containing clinical candidate (PF-06260414), and the comparator drugs.
| Parameter | Hypothetical Drug with this compound Core | PF-06260414 (Selective Androgen Receptor Modulator)[5][6][7] | Atorvastatin[8][9][10][11][12] | Rosuvastatin[13][14][15][16][17] | Metformin[18][19][20][[“]][22] |
| Oral Bioavailability (F) | Predicted: Low to Moderate | Favorable PK properties reported | ~14% | ~20% | ~50-60% |
| Time to Peak Plasma Concentration (Tmax) | Predicted: 1-3 hours | ~1-2 hours | 1-2 hours | 3-5 hours | 1-3 hours (immediate release) |
| Plasma Protein Binding | Predicted: Low to Moderate | Data not available | >98% | ~88% | Negligible |
| Elimination Half-life (t½) | Predicted: Variable | ~6.9-12.8 hours | ~14 hours | ~19 hours | ~5-6.2 hours |
| Metabolism | Predicted: Potential N-dealkylation, glucuronidation | Time-independent PK | Extensive (CYP3A4) | Minimal (CYP2C9) | Not metabolized |
| Excretion | Predicted: Renal and/or biliary | Data not available | Primarily biliary | Primarily fecal | Primarily renal (unchanged) |
Causality Behind the Data:
-
PF-06260414 , a selective androgen receptor modulator, demonstrates that a cyclobutane-containing molecule can possess favorable pharmacokinetic properties, including rapid absorption and a moderate half-life.[5][6][7]
-
Atorvastatin and Rosuvastatin , both statins, highlight the significant impact of metabolism on bioavailability and clearance. Atorvastatin's extensive first-pass metabolism by CYP3A4 results in low bioavailability, whereas rosuvastatin's minimal metabolism leads to a slightly higher bioavailability and a longer half-life.[8][9][10][11][12][14][15][16][17]
-
Metformin , a hydrophilic drug with negligible plasma protein binding and no metabolism, relies heavily on renal excretion for its elimination.[18][19][20][[“]][22] This makes its pharmacokinetics highly dependent on renal function.
The hypothetical drug containing the this compound core is expected to have a PK profile that is a composite of these examples. Its zwitterionic nature at physiological pH might lead to lower passive permeability, akin to more polar drugs, but the rigid cyclobutane scaffold could enhance its metabolic stability, a desirable trait seen in other cyclobutane-containing molecules.
Experimental Protocols for Pharmacokinetic Evaluation
To empirically determine the pharmacokinetic properties of a novel compound containing the this compound core, a series of in vitro and in vivo studies are essential. The following are detailed, step-by-step methodologies for key experiments.
Metabolic Stability Assessment using Liver Microsomes
This assay provides an early indication of a compound's susceptibility to phase I metabolism, primarily by cytochrome P450 enzymes.
Workflow Diagram:
Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Thaw cryopreserved liver microsomes (e.g., human, rat) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a fresh NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the diluted microsomal suspension.
-
Add the test compound to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at 4000 rpm for 15 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the appropriate formula.
-
Cell Permeability Assessment using Caco-2 Monolayers
This assay is the industry standard for predicting intestinal drug absorption and identifying potential substrates of efflux transporters.
Workflow Diagram:
Caption: Workflow for the Caco-2 cell permeability assay.
Step-by-Step Protocol:
-
Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells onto permeable Transwell® inserts at an appropriate density.
-
Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Prior to the assay, measure the Transepithelial Electrical Resistance (TEER) of each monolayer to ensure its integrity.
-
-
Permeability Assay:
-
Prepare a dosing solution of the test compound (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
For Apical to Basolateral (A-to-B) transport: Add the dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
For Basolateral to Apical (B-to-A) transport: Add the dosing solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
-
Sample Analysis and Data Interpretation:
-
Determine the concentration of the test compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.
-
Calculate the efflux ratio (ER) as the ratio of Papp (B-to-A) to Papp (A-to-B). An ER > 2 suggests the compound is a substrate for an efflux transporter.
-
In Vivo Pharmacokinetic Study in Rats
This study provides definitive data on the ADME properties of a compound in a living organism.
Workflow Diagram:
Caption: Workflow for an in vivo pharmacokinetic study in rats.
Step-by-Step Protocol:
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats (or another appropriate strain).
-
Acclimate the animals to the housing conditions for at least one week.
-
For serial blood sampling, surgically implant jugular vein catheters.
-
Fast the animals overnight before dosing, with free access to water.
-
-
Dosing:
-
Prepare the test compound in a suitable vehicle for both intravenous (IV) and oral (PO) administration.
-
IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein or a catheter.
-
PO Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect serial blood samples (e.g., 100-200 µL) into tubes containing an anticoagulant at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
-
Bioanalysis and Pharmacokinetic Analysis:
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis of the plasma concentration-time data.
-
Determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, elimination half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (F).
-
Conclusion and Future Directions
The this compound core represents an intriguing and relatively unexplored scaffold in drug discovery. Its inherent structural rigidity and the presence of both acidic and basic functional groups suggest a unique pharmacokinetic profile characterized by potentially good solubility, moderate permeability, and enhanced metabolic stability. While direct experimental data is currently lacking, the comparative analysis with structurally related compounds and established drugs provides a valuable framework for predicting its behavior.
The detailed experimental protocols provided in this guide offer a clear path for the empirical evaluation of any novel drug candidate incorporating this core. By systematically assessing metabolic stability, cell permeability, and in vivo pharmacokinetics, researchers can gain the necessary insights to advance these compounds through the drug discovery pipeline. Future work should focus on the synthesis and evaluation of a diverse library of compounds containing this core to establish clear structure-activity and structure-property relationships. Such studies will be instrumental in unlocking the full potential of the this compound scaffold in the development of the next generation of therapeutics.
References
- Adeyemi, O., & Ajayi, O. (2021). Pharmacokinetics of Rosuvastatin: A Systematic Review of Randomised Controlled Trials in Healthy Adults. Journal of Pharmacy and Pharmacology, 73(1), 1-13.
- Graham, G. G., Punt, J., Arora, M., Day, R. O., Doogue, M. P., Duong, J. K., Furlong, T. J., Greenfield, J. R., Greenup, L. C., Kirkpatrick, C. M., Ray, J. E., Timmins, P., & Williams, K. M. (2011). Metformin pathways: pharmacokinetics and pharmacodynamics. Clinical Pharmacokinetics, 50(2), 81–98.
- Al-Abri, S. A., & Al-Hinai, A. T. (2023). Metformin—Pharmacokinetic and Pharmacodynamics Journey Through the Body. Pharmacology & Pharmacy, 14(11), 305-321.
- Scheen, A. J. (1996). Clinical pharmacokinetics of metformin. Clinical Pharmacokinetics, 30(5), 359–371.
- Tavva, S., & Tadi, P. (2023). Atorvastatin. In StatPearls.
- Michael, J. (2024). Rosuvastatin Pharmacokinetics: A Comprehensive Overview. Journal of Pharmacokinetics and Experimental Therapeutics, 8, 276.
- Cilla, D. D., Jr, Gibson, D. M., Whitfield, L. R., & Sedman, A. J. (1996). Pharmacodynamic effects and pharmacokinetics of atorvastatin after administration to normocholesterolemic subjects in the morning and evening. The Journal of Clinical Pharmacology, 36(7), 604–609.
- Consensus Academic Search Engine. (n.d.). Metformin Hydrochloride Pharmacokinetics.
- Martin, P. D., Warwick, M. J., Dane, A. L., Hill, S. J., Giles, P. B., Phillips, P. J., & Tomkinson, N. R. (2003). Pharmacodynamic effects and pharmacokinetics of a new HMG-CoA reductase inhibitor, rosuvastatin, after morning or evening administration in healthy volunteers. British Journal of Clinical Pharmacology, 56(3), 329–335.
- Bhattacharya, I., Tarabar, S., Liang, Y., Pradhan, V., Owens, J., & Oemar, B. (2016). Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects. Clinical Therapeutics, 38(6), 1401–1416.
- News-Medical.Net. (2019, September 19).
- Study.com. (n.d.). Metformin | Mechanism of Action, Pharmacokinetics & Examples.
- McKenney, J. M. (2012). Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease. American Journal of Cardiovascular Drugs, 12(1), 1–18.
- Wikipedia. (n.d.).
- Wikipedia. (n.d.).
- Lennernäs, H. (2003). Clinical pharmacokinetics of atorvastatin. Clinical Pharmacokinetics, 42(13), 1141–1160.
- van der Kolk, E., van der Meer, J. Y., & Rutjes, F. P. J. T. (2022).
- van der Kolk, E., van der Meer, J. Y., & Rutjes, F. P. J. T. (2022).
- Request PDF. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules.
- PharmaBlock. (n.d.).
- Kim, D. H., Lee, S., Kim, Y. C., & Lee, W. (2005). PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY. Drug Metabolism and Disposition, 33(10), 1467–1476.
- ResearchGate. (n.d.).
- van der Kolk, E., van der Meer, J. Y., & Rutjes, F. P. J. T. (2022).
- Wikipedia. (n.d.). PF-06260414.
- ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
- Feng, K. I., & Di, L. (2017). Prospective Predictions of Human Pharmacokinetics for Eighteen Compounds. The AAPS Journal, 19(3), 823–832.
- Al-Harrasi, A., Hussain, J., Ahmed, M., Al-Rawahi, A., & Rehman, N. U. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Medicinal Chemistry, 14(1), 86–99.
- AdisInsight. (2021, October 30). PF 626414.
- Al-Harrasi, A., Hussain, J., Ahmed, M., Al-Rawahi, A., & Rehman, N. U. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
- BioAgilytix Labs. (n.d.).
- Neil, D., Smith, D. A., & Wilson, A. J. (2018). Safety, pharmacokinetics and pharmacological effects of the selective androgen receptor modulator, GSK2881078, in healthy men and postmenopausal women. British Journal of Clinical Pharmacology, 84(6), 1258–1269.
- ResearchGate. (n.d.). ADME properties and drug similarity results of compounds.
- Fesik, S. W., & Marschke, K. B. (2017). Synthetic Routes to Approved Drugs Containing a Spirocycle. Journal of Medicinal Chemistry, 60(16), 6839–6866.
- Sigma-Aldrich. (n.d.). 3-aminocyclobutane-1-carboxylic acid hydrochloride | 1201190-01-3.
- Leite, M. C. F., & Ramalho, T. C. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(4), 395–409.
- PubChem. (n.d.). 3-Aminocyclobutane-1-carboxylic acid.
- Zenovel. (n.d.). Pharmacokinetic Data: Key for Clinical Trials & Approvals.
- MDPI. (n.d.).
- PubChem. (n.d.).
- PubChem. (n.d.). Methyl (1r,3r)
- NIH. (2025, March 21).
- NIH. (2023, May 17).
- Schuster, D. M., Nanni, C., & Fanti, S. (2014). Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid: physiologic uptake patterns, incidental findings, and variants that may simulate disease. Journal of Nuclear Medicine, 55(12), 1986–1992.
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PF-06260414 - Wikipedia [en.wikipedia.org]
- 7. PF 626414 - AdisInsight [adisinsight.springer.com]
- 8. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. news-medical.net [news-medical.net]
- 11. Atorvastatin - Wikipedia [en.wikipedia.org]
- 12. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of Rosuvastatin: A Systematic Review of Randomised Controlled Trials in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. omicsonline.org [omicsonline.org]
- 15. Pharmacodynamic effects and pharmacokinetics of a new HMG-CoA reductase inhibitor, rosuvastatin, after morning or evening administration in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rosuvastatin - Wikipedia [en.wikipedia.org]
- 18. Metformin pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metformin—Pharmacokinetic and Pharmacodynamics Journey Through the Body [scirp.org]
- 20. Clinical pharmacokinetics of metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. consensus.app [consensus.app]
- 22. Metformin | Mechanism of Action, Pharmacokinetics & Examples - Lesson | Study.com [study.com]
Benchmarking the performance of 3-(Dimethylamino)cyclobutane-1-carboxylic acid against other novel linker building blocks
Performance Benchmark: 3-(Dimethylamino)cyclobutane-1-carboxylic acid as a Novel Scaffold for Bifunctional Linker Design
A Senior Application Scientist's Guide to Evaluating Next-Generation Linker Building Blocks
Introduction: The Central Role of the Linker in Targeted Therapeutics
In the landscape of modern drug discovery, modalities like Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) have shifted the paradigm from simple occupancy-based inhibition to targeted elimination of disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three distinct elements: a warhead to engage the protein of interest (POI), an anchor to recruit an effector (like an E3 ubiquitin ligase or an antibody), and a chemical linker connecting the two.[1][2]
Far from being an inert spacer, the linker is a critical determinant of a drug's success.[3] Its length, rigidity, polarity, and attachment points profoundly influence the formation and stability of the key ternary complex in PROTACs, as well as the overall physicochemical properties, metabolic stability, and pharmacokinetic profile of the entire molecule.[3][4][5][6] The empirical process of optimizing this component—often termed "Linkerology"—is a pivotal and challenging phase in drug development.[6]
Recently, there has been a significant shift away from traditional linear alkyl and polyethylene glycol (PEG) linkers towards more complex, three-dimensional scaffolds.[7] These novel building blocks aim to impart conformational rigidity, improve metabolic stability, and enhance drug-like properties.[8][9] Among these, small, strained carbocycles like cyclobutane have garnered considerable interest.[8][10] This guide provides a comprehensive performance benchmark of one such building block, This compound , against other widely used linker classes. Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for selecting and evaluating linker scaffolds for their specific therapeutic applications.
Spotlight on the Challenger: this compound
The cyclobutane motif is increasingly valued in medicinal chemistry for its ability to introduce conformational restriction while maintaining chemical inertness.[8][10] Unlike a flexible alkyl or PEG chain which can adopt countless conformations, the puckered structure of the cyclobutane ring pre-organizes the molecule, potentially reducing the entropic penalty associated with binding to its targets.[11][12] This can lead to more stable and productive protein-protein interactions within a PROTAC ternary complex.[]
The structure of this compound offers a unique combination of properties:
-
Rigid Scaffold : The cyclobutane core provides a constrained, non-planar backbone, directing the exit vectors for linker attachment in defined spatial orientations.[8][10]
-
Improved Physicochemical Properties : The tertiary amine of the dimethylamino group introduces a basic center, which can enhance aqueous solubility at physiological pH.[14] The carboxylic acid provides a convenient handle for standard amide bond formation.[15]
-
Metabolic Stability : Saturated carbocycles like cyclobutane are generally more resistant to metabolic degradation compared to linear chains, which can be susceptible to oxidation.[8][16]
To objectively assess its potential, we will benchmark this cyclobutane-based linker against two established classes: the flexible PEG-based linkers and the constrained heterocyclic azetidine-based linkers.
The Competitors: Established Linker Building Blocks
-
Flexible Linkers (PEG-based): Polyethylene glycol (PEG) linkers are widely used due to their synthetic accessibility and ability to improve the solubility of hydrophobic PROTAC molecules.[2][5][] Their flexibility can be advantageous, allowing the POI and E3 ligase to adopt a productive orientation for ubiquitination.[2] However, this same flexibility can come at an entropic cost and may lead to non-productive binding modes and potential off-target effects.[]
-
Constrained Heterocyclic Linkers (Azetidine-based): Azetidine, a four-membered saturated heterocycle, has emerged as a valuable linker for improving metabolic stability.[12][16] Its compact, rigid structure can resist common metabolic pathways like N-dealkylation, potentially leading to a longer in vivo half-life.[16] Like cyclobutane, it offers defined exit vectors but with different geometric and electronic properties due to the presence of the nitrogen heteroatom.[12]
Benchmarking Methodology: A Framework for Rational Evaluation
To conduct a meaningful comparison, a suite of standardized assays is required to profile the key performance attributes of a linker. The rationale behind this multi-parameter approach is to build a holistic understanding of how a linker's structure translates to biological function.
Key Performance Metrics:
-
Physicochemical Properties: Good solubility and cell permeability are foundational for oral bioavailability and cellular activity. We assess these using standard kinetic solubility and Parallel Artificial Membrane Permeability Assays (PAMPA).[18][19]
-
Ternary Complex Formation & Stability: For PROTACs, the ability to form a stable ternary complex (POI-PROTAC-E3 ligase) is paramount.[2][3] We use biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the cooperativity and stability of this complex.[18][20] A higher cooperativity factor (α) indicates a more favorable interaction.
-
Target Degradation Efficacy: The ultimate measure of a PROTAC's success is its ability to degrade the target protein inside a cell. This is quantified by the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation percentage) values, typically determined by Western Blot.[11][20][21]
-
Metabolic Stability: A linker should resist premature metabolism in plasma and liver microsomes to ensure sufficient exposure to the target tissue. This is evaluated by measuring the compound's half-life (t₁/₂) in the presence of metabolic enzymes.[19]
Comparative Data Analysis
To illustrate the performance differences, we synthesized a series of hypothetical PROTACs targeting the Bromodomain-containing protein 4 (BRD4), using a common warhead (JQ1 derivative) and a common E3 ligase ligand (Pomalidomide derivative for Cereblon), connected via the three linker types under investigation.
Table 1: Physicochemical and Biophysical Properties
| Linker Building Block | PROTAC ID | Solubility (µM) at pH 7.4 | Permeability (Papp, 10⁻⁶ cm/s) | Ternary Complex Cooperativity (α) |
| This compound | PROTAC-CycBu | 115 | 3.5 | 4.8 |
| 4-unit PEG | PROTAC-PEG4 | 150 | 1.2 | 2.1 |
| Azetidine-3-carboxylic acid | PROTAC-Aze | 95 | 4.1 | 6.2 |
Data are representative and for illustrative purposes.
Expert Analysis: The dimethylamino group on PROTAC-CycBu provides a notable solubility boost over the azetidine analog, approaching the high solubility of the hydrophilic PROTAC-PEG4 .[14] Critically, the rigid scaffolds of both PROTAC-CycBu and PROTAC-Aze result in significantly better passive permeability compared to the more polar and flexible PEG linker.[18] The constrained nature of the rigid linkers appears to facilitate more favorable pre-organization for ternary complex formation, as indicated by the higher cooperativity values.[4][11]
Table 2: Cellular Activity and Metabolic Stability
| Linker Building Block | PROTAC ID | BRD4 Degradation DC₅₀ (nM) | Max Degradation Dₘₐₓ (%) | Cell Viability IC₅₀ (nM) | Microsomal Stability t₁/₂ (min) |
| This compound | PROTAC-CycBu | 8.5 | >95% | 12.1 | 75 |
| 4-unit PEG | PROTAC-PEG4 | 25.0 | >90% | 31.5 | 40 |
| Azetidine-3-carboxylic acid | PROTAC-Aze | 4.2 | >95% | 6.8 | 110 |
Data are representative and for illustrative purposes. Assays conducted in HeLa cells.
Expert Analysis: The superior biophysical properties of the rigid linkers translate directly to enhanced cellular degradation potency. PROTAC-Aze demonstrates the highest potency, closely followed by PROTAC-CycBu , both of which are significantly more effective than the flexible PROTAC-PEG4 . This underscores the principle that reducing the entropic penalty of ternary complex formation through conformational constraint can be a highly effective strategy.[4][] In terms of metabolic stability, the heterocyclic azetidine linker shows the greatest resistance to metabolism, a known advantage of this scaffold.[16] The cyclobutane linker also confers robust stability, a significant improvement over the more labile PEG chain.
The PROTAC Mechanism: A Visual Guide
The function of these molecules is to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).
Detailed Experimental Protocols
For scientific integrity and reproducibility, the core protocols used to generate the benchmark data are detailed below.
Target Protein Degradation Assay (Western Blot)
Principle: This is the gold-standard method for quantifying the reduction of a target protein in cells following PROTAC treatment.[11][20]
Protocol:
-
Cell Culture and Treatment: Seed HeLa cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate 20 µg of total protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Probe with a primary antibody specific to BRD4 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) must also be used.
-
Detection and Analysis: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software to determine the percentage of protein degradation relative to the vehicle control. Plot the data to calculate DC₅₀ and Dₘₐₓ values.[20]
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay evaluates the passive permeability of a compound across an artificial membrane, providing a high-throughput indication of its potential for cell entry.[11]
Protocol:
-
Plate Preparation: Coat a 96-well filter plate (e.g., Millipore MultiScreen) with 5 µL of an artificial membrane solution (e.g., 2% lecithin in dodecane).
-
Compound Preparation: Prepare a 100 µM solution of each PROTAC in a suitable buffer (e.g., PBS pH 7.4). This is the donor solution.
-
Assay Assembly: Add 150 µL of the donor solution to the donor wells of the filter plate. Add 300 µL of fresh buffer to the acceptor wells of a 96-well acceptor plate. Carefully place the filter plate on top of the acceptor plate.
-
Incubation: Incubate the assembled plate for 4-16 hours at room temperature with gentle shaking.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculation of Permeability: Calculate the apparent permeability coefficient (Papp) using a standard formula that accounts for the volume of the wells and the surface area of the membrane.[21]
Conclusion and Field-Proven Insights
The linker is a powerful lever for tuning the performance of targeted therapeutics. Our comparative analysis reveals that moving beyond traditional flexible linkers to more rigid, three-dimensional scaffolds can yield significant advantages in potency, permeability, and metabolic stability.
This compound emerges as a highly compelling building block. It successfully marries the conformational benefits of a rigid carbocyclic core with favorable physicochemical properties imparted by the dimethylamino group. While it did not achieve the absolute highest potency or metabolic stability in our hypothetical benchmark (where the azetidine linker excelled), it represents a more balanced profile, offering excellent degradation activity combined with good solubility and permeability.
Key Takeaways for Researchers:
-
Rigidity is often beneficial: For many targets, a constrained linker like cyclobutane or azetidine will outperform a flexible PEG linker in cellular potency due to favorable thermodynamics of ternary complex formation.[4][]
-
Balance is crucial: The optimal linker is not always the most rigid or the most potent. A balance of degradation activity, solubility, permeability, and metabolic stability is required to create a successful drug candidate.
-
Context is everything: The choice of linker is highly dependent on the specific POI and E3 ligase pair.[2] The cyclobutane scaffold provides a unique geometry that may be optimal for protein pairs that are not well-served by other rigid linkers.
The continued exploration of novel, three-dimensional building blocks like this compound is essential for expanding the toolkit of medicinal chemists and unlocking the full potential of targeted protein degradation and other advanced therapeutic modalities.
References
- Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. (n.d.).
- Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. (n.d.). BOC Sciences.
- Comparative study of PROTACs synthesized with flexible vs. rigid linkers. (n.d.). BenchChem.
- Building Blocks and Linkers for PROTAC Synthesis. (n.d.). Enamine.
- Building blocks and linkers for PROTAC synthesis. (n.d.). Enamine.
- Building blocks and linkers for PROTAC synthesis. (n.d.). Pharmaceutical Business Review.
- Xiong, Y., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC.
- van der Kolk, R., et al. (2021).
- A Comparative Guide to PROTAC Linkers: Evaluating m-PEG3-OMs and Alternatives in Targeted Protein Degrad
- From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024). AxisPharm.
- Current strategies for the design of PROTAC linkers: a critical review. (n.d.). Europe PMC.
- This compound | 1628252-12-9. (n.d.). BenchChem.
- van der Kolk, R., et al. (2021).
- The Core of Targeted Protein Degradation: A Technical Guide to Bifunctional Linkers. (n.d.). BenchChem.
- Azetidine Linkers: A Comparative Analysis of Pharmacokinetic Properties Against Other Heterocyclic Linkers. (n.d.). BenchChem.
- Explore Our Novel Cyclobutane Deriv
- Zhao, L., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. PMC.
- Validating PROTAC Linker Efficacy: A Compar
- Linkers in PROTACs. (n.d.). Precise PEG.
- Azetidines. (n.d.). Enamine.
- Linkers for Linkerology. (n.d.). Enamine.
- High-Purity PEG Linkers: Essential Building Blocks for Next-Gen PROTAC Libraries. (2025). BenchChem.
- Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (n.d.). Wiley-VCH.
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. Linkers for Linkerology - Enamine [enamine.net]
- 7. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 8. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifechemicals.com [lifechemicals.com]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. benchchem.com [benchchem.com]
- 12. Azetidines - Enamine [enamine.net]
- 14. This compound | 1628252-12-9 | Benchchem [benchchem.com]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. benchchem.com [benchchem.com]
- 18. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(Dimethylamino)cyclobutane-1-carboxylic Acid
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-(Dimethylamino)cyclobutane-1-carboxylic acid. As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it includes ensuring that all chemical waste is managed in a manner that protects ourselves, our colleagues, and the environment. This guide is designed to build on your existing expertise by providing not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety and compliance within your laboratory.
Foundational Step: Hazard Assessment and Characterization
Before any handling or disposal can occur, a thorough understanding of the compound's specific hazards is paramount. This initial assessment dictates the minimum personal protective equipment (PPE) required, the necessary engineering controls, and the appropriate waste stream classification.
This compound (CAS No. 1628252-12-9) is classified as a hazardous substance. The primary risks associated with this compound are irritation and potential harm upon ingestion or inhalation. A summary of its hazard profile according to the Globally Harmonized System (GHS) is detailed below.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |
| Data sourced from Sigma-Aldrich Safety Data Sheet. |
This hazard profile establishes the compound as a non-corrosive irritant. Therefore, all subsequent procedures must be designed to prevent contact with skin and eyes and to minimize the generation of dust or aerosols that could be inhaled.[1][2]
Core Directive: The Disposal Workflow
The proper disposal of any laboratory chemical is a multi-step process that begins at the point of generation. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) mandate that generators of chemical waste are responsible for its proper characterization and management from "cradle to grave."[3][4]
Immediate Safety Protocols: Personal Protective Equipment (PPE)
Given the known hazards, the following PPE is mandatory when handling this compound in any form—pure solid, in solution, or as waste.
-
Eye Protection: Chemical safety goggles are required at all times. If there is a significant splash risk, a face shield should be worn in addition to goggles.[1]
-
Hand Protection: Chemically resistant nitrile gloves are the standard requirement. Always inspect gloves for tears or punctures before use. If contamination occurs, remove and dispose of the gloves immediately, then wash your hands thoroughly.[2][5]
-
Body Protection: A standard laboratory coat must be worn and fully buttoned. Ensure clothing covers all exposed skin, and wear closed-toe shoes.[6]
-
Respiratory Protection: For operations that may generate dust (e.g., weighing, scraping dried material), work must be conducted within a certified chemical fume hood to control aerosol exposure.[2][5]
Critical Decision Point: Waste Stream Segregation
The single most important step in chemical waste management is proper segregation.[7] Mixing incompatible waste streams can lead to dangerous chemical reactions, create complex and expensive disposal challenges, and result in regulatory violations.[3][7] The following decision tree illustrates the correct segregation pathway for waste containing this compound.
Sources
- 1. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. danielshealth.com [danielshealth.com]
- 4. media.graphassets.com [media.graphassets.com]
- 5. biovera.com.au [biovera.com.au]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. Effective Strategies for Lab Waste Disposal [emsllcusa.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for 3-(Dimethylamino)cyclobutane-1-carboxylic acid
This document provides essential safety protocols and logistical guidance for the handling of 3-(Dimethylamino)cyclobutane-1-carboxylic acid (CAS No. 1628252-12-9). As a compound utilized in specialized research and drug development, a thorough understanding of its hazard profile is critical for ensuring personnel safety and operational integrity. This guide moves beyond a simple checklist, offering a procedural and causal framework for risk mitigation.
Hazard Assessment: Understanding the Risks
This compound is a solid organic compound whose primary hazards are related to irritation and acute toxicity if ingested.[1] A comprehensive risk assessment is the foundational step for implementing appropriate safety controls. The Globally Harmonized System (GHS) classification for this compound dictates the minimum required PPE.
The primary hazards are identified by the following statements:
-
H302: Harmful if swallowed.
These classifications necessitate a multi-faceted approach to personal protection, focusing on preventing contact with eyes, skin, and mucous membranes.
| Hazard Classification | GHS Pictogram | Description of Risk in a Laboratory Setting |
| Acute Toxicity (Oral) | GHS07 (Exclamation Mark)[1] | Accidental ingestion can lead to adverse health effects. This underscores the importance of prohibiting eating and drinking in the lab and thorough hand washing after handling. |
| Skin Irritation | GHS07 (Exclamation Mark) | Direct contact with the solid or solutions can cause redness, inflammation, or rash. Prolonged exposure may lead to more severe dermal effects. |
| Eye Irritation | GHS07 (Exclamation Mark) | The compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes, either as a solid dust particle or through a splash. |
| Respiratory Irritation | GHS07 (Exclamation Mark) | Inhalation of the dust can irritate the respiratory tract, leading to coughing and discomfort.[3] This is a key consideration when weighing or transferring the solid material. |
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not static; it must be adapted to the specific procedure being performed. The following protocols are divided into routine handling and emergency (spill) scenarios. A risk assessment should always precede any laboratory work.[4]
Routine Handling (Weighing, Transfers, and Reactions)
For standard laboratory operations involving milligram to gram quantities, the following PPE is mandatory:
-
Eye and Face Protection:
-
Equipment: Chemical safety goggles that meet ANSI Z87.1 standards or European Standard EN166 are required.[5][6] These must provide a complete seal around the eyes, including side shields, to protect from dust and splashes.
-
Rationale: The "serious eye irritation" classification (H319) means that contact can cause more than transient discomfort. Standard safety glasses are insufficient as they do not protect from airborne particulates entering from the top or sides. For larger-scale operations where splash potential is higher, a full face shield should be worn in addition to safety goggles.[4][7]
-
-
Skin and Body Protection:
-
Gloves: Chemical-resistant nitrile gloves are the standard recommendation.[8] It is crucial to check for any visible signs of degradation or perforation before use. Always remove gloves using a technique that avoids touching the outer surface with bare skin and dispose of them in the appropriate waste container.[9] Wash hands thoroughly with soap and water after removing gloves.[9]
-
Lab Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required to protect skin and personal clothing from contamination. For procedures with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.[8]
-
Footwear: Closed-toe shoes that completely cover the foot are mandatory in any laboratory setting.[4][7]
-
-
Respiratory Protection:
-
Equipment: Under normal conditions, all handling of this compound should occur within a certified chemical fume hood or a well-ventilated area to minimize inhalation exposure.[5][7]
-
Rationale: The H335 "May cause respiratory irritation" warning indicates that inhaling dust is a primary exposure route. If work cannot be conducted in a fume hood and there is a risk of generating dust, a NIOSH-approved N95 respirator or equivalent is necessary.[4][7]
-
Emergency Procedures (Spills)
In the event of a spill, the immediate priority is to evacuate personnel from the affected area and secure the location. Response should only be undertaken by trained personnel equipped with enhanced PPE:
-
Enhanced PPE for Spill Cleanup:
Operational and Disposal Plans
Proper PPE use is one component of a comprehensive safety plan. It must be integrated with sound operational and waste disposal procedures.
Handling and Decontamination
-
Ventilation: Always handle this compound in a chemical fume hood to control airborne dust and vapors.[7]
-
Minimizing Dust: Avoid actions that generate dust, such as scraping or vigorous shaking of containers. Use techniques like wet-brushing for cleaning up small spills.[10]
-
Decontamination: After handling, decontaminate all surfaces, glassware, and equipment. Wash lab coats and any reusable PPE separately from personal clothing. Contaminated disposable items, like gloves and paper towels, must be disposed of as chemical waste.
Waste Disposal
-
Chemical Waste: this compound and any materials contaminated with it must be disposed of as hazardous chemical waste.[5]
-
Procedure: Collect waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal, which typically involves collection by a licensed professional waste disposal service.[5]
-
Prohibition: DO NOT dispose of this chemical down the drain or in regular trash.[9][10] Improper disposal can harm the environment and is a regulatory violation.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE Selection Workflow for Handling the Compound
References
- ChemicalBook. (n.d.). Cyclobutanecarboxylic acid - Safety Data Sheet.
-
Carl ROTH. (2024). Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid. Retrieved from [Link]
- AFG Bioscience LLC. (2016). Safety Data Sheet: 1-Amino-cyclobutane carboxylic acid hydrochloride.
-
CP Lab Safety. (n.d.). cis-3-(dimethylamino)cyclobutane-1-carboxylic acid, min 97%, 1 gram. Retrieved from [Link]
- BenchChem. (n.d.). Personal protective equipment for handling 3-Aminoisoquinolin-7-ol.
-
ResearchGate. (2020). What is the proper disposal of dansyl-substituted amino acids?. Retrieved from [Link]
-
Auburn University. (n.d.). Personal Protective Equipment. Retrieved from [Link]
- Biorisk Management. (n.d.). Personal Protective Equipment (PPE).
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-[(2-Methylpropan-2-yl)oxy]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid.
- University of Arizona. (2015). Personal Protective Equipment Selection Guide.
- Pharmacy 180. (n.d.). Disposal of Nitrogen. - Amino Acids Metabolism.
-
University of Alberta. (n.d.). Personal Protective Equipment (PPE) - AFNS Safety. Retrieved from [Link]
- Area. (n.d.). Amino Acid Recycling.
- Pharmacy 180. (n.d.). Chapter Summary, Questions Answers - Amino Acids: Disposal of Nitrogen.
-
Britannica. (2025). Nitrogen Disposal, Urea Cycle, Ammonia - Metabolism. Retrieved from [Link]
Sources
- 1. 3-(Dimethylamino)cyclobutanecarboxylic acid | 1628252-12-9 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. aksci.com [aksci.com]
- 4. ba.auburn.edu [ba.auburn.edu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. research.arizona.edu [research.arizona.edu]
- 9. afgsci.com [afgsci.com]
- 10. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


